4-Methoxy-2-methylphenyl isocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-isocyanato-4-methoxy-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-7-5-8(12-2)3-4-9(7)10-6-11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRQPTXFVDRJMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370567 | |
| Record name | 4-Methoxy-2-methylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60385-06-0 | |
| Record name | 4-Methoxy-2-methylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxy-2-methylphenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methoxy-2-methylphenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxy-2-methylphenyl isocyanate is a versatile reagent in organic synthesis, characterized by the reactive isocyanate functional group attached to a substituted phenyl ring. This document provides a comprehensive overview of its core chemical properties, reactivity, and handling considerations. The information is intended to support laboratory research and development activities, particularly in the fields of medicinal chemistry and materials science. All quantitative data is presented in tabular format for clarity, and key logical and experimental workflows are visualized.
Chemical Identity and Structure
This compound, with the CAS number 60385-06-0, is an aromatic isocyanate.[1][2][3] The molecular structure consists of a benzene ring substituted with a methoxy group at the 4-position, a methyl group at the 2-position, and the isocyanate functional group at the 1-position. The presence of the electron-donating methoxy and methyl groups on the aromatic ring influences the reactivity of the isocyanate moiety.
Molecular Formula: C₉H₉NO₂[4][5]
SMILES: CC1=C(C=CC(=C1)OC)N=C=O[5]
InChI Key: XGRQPTXFVDRJMY-UHFFFAOYSA-N[4][5]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical reactions.
| Property | Value | Source(s) |
| Molecular Weight | 163.18 g/mol | [4] |
| Appearance | Colorless Liquid | [1] |
| Boiling Point | 74 - 76 °C @ 1 mmHg | [1][2] |
| Density | 1.121 g/mL at 25 °C | [2][4] |
| Refractive Index (n²⁰/D) | 1.546 | [2] |
| Flash Point | > 110 °C (> 230 °F) | [1] |
| Solubility | Soluble in organic solvents such as ether, alcohol, and chloroform. Slightly soluble in water, and reacts with it. | [6] |
Reactivity and Stability
Reactivity: The core reactivity of this compound is centered on the highly electrophilic carbon atom of the isocyanate group (-N=C=O). This group readily reacts with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and unstable carbamic acids (which decompose to amines and carbon dioxide), respectively. The electron-donating effects of the methoxy and methyl groups on the phenyl ring may slightly modulate the reactivity of the isocyanate group compared to unsubstituted phenyl isocyanate.
Stability: The compound is sensitive to moisture and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[6] Contact with water, strong acids, strong bases, alcohols, and amines should be avoided as it can lead to vigorous reactions and polymerization.[7]
Hazardous Decomposition Products: Upon combustion, hazardous decomposition products may be formed, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[1]
Health and Safety Information
This compound is classified as an acute toxicant (oral, dermal, and inhalation) and a skin/eye irritant.[1] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.
-
Eye Contact: Causes serious eye irritation.[1]
-
Skin Contact: Harmful in contact with skin and causes skin irritation.[1]
-
Inhalation: Harmful if inhaled; may cause respiratory irritation.[1][7]
Always consult the Safety Data Sheet (SDS) before handling this compound.[1][7]
Experimental Protocols
Detailed experimental protocols for the determination of all physicochemical properties are extensive. The following provides a generalized workflow for the characterization of a liquid chemical reagent like this compound.
Protocol: General Workflow for Physicochemical Characterization
-
Purity Assessment (Gas Chromatography - GC):
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., dichloromethane).
-
Inject a small volume (e.g., 1 µL) into a gas chromatograph equipped with a suitable column (e.g., a non-polar capillary column) and a flame ionization detector (FID).
-
The resulting chromatogram will indicate the purity of the substance by the relative area of the main peak.
-
-
Boiling Point Determination (Micro-method):
-
Place a small amount of the liquid into a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
-
Insert a thermometer and a small, inverted capillary tube into the sample.
-
Heat the Thiele tube gently. The boiling point is the temperature at which a steady stream of bubbles emerges from the inverted capillary and the liquid level inside the capillary is the same as the outside.
-
-
Density Measurement (Pycnometer Method):
-
Accurately weigh a clean, dry pycnometer (a small glass flask of known volume).
-
Fill the pycnometer with the liquid sample, ensuring no air bubbles are present, and weigh it again.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
-
-
Refractive Index Measurement (Abbe Refractometer):
-
Place a drop of the liquid on the prism of an Abbe refractometer.
-
Close the prism and allow the temperature to equilibrate (typically 20°C).
-
Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
-
Read the refractive index directly from the instrument's scale.
-
Visualizations
Logical Relationship: Structural Influences on Reactivity
The following diagram illustrates how the substituents on the phenyl ring influence the reactivity of the isocyanate group.
Caption: Influence of substituents on the isocyanate group's reactivity.
Experimental Workflow: General Synthesis of a Urea Derivative
This diagram outlines a typical experimental procedure for reacting this compound with a primary amine to synthesize a substituted urea, a common reaction in drug development and materials science.
Caption: General workflow for the synthesis of a urea derivative.
References
An In-depth Technical Guide to 4-Methoxy-2-methylphenyl isocyanate (CAS: 60385-06-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-2-methylphenyl isocyanate is an aromatic isocyanate of interest in synthetic organic chemistry, particularly as a versatile building block for the synthesis of a variety of compounds, including ureas, carbamates, and other heterocyclic systems. Its unique substitution pattern, featuring both a methoxy and a methyl group on the phenyl ring, offers opportunities for fine-tuning the electronic and steric properties of its derivatives. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to drug discovery and development.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 60385-06-0 | |
| Molecular Formula | C₉H₉NO₂ | [1][2] |
| Molecular Weight | 163.17 g/mol | [1] |
| Appearance | Predicted: Colorless to pale yellow liquid | |
| Boiling Point | 76 °C @ 1 mmHg | [3] |
| Density | 1.121 g/mL at 25 °C | [3] |
| Refractive Index (n²⁰/D) | 1.546 | [3] |
| SMILES | CC1=C(C=CC(=C1)OC)N=C=O | [1][4] |
| InChIKey | XGRQPTXFVDRJMY-UHFFFAOYSA-N | [1] |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.0-6.7 (m, 3H, Ar-H), 3.81 (s, 3H, OCH₃), 2.25 (s, 3H, Ar-CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 158.0 (Ar-C-O), 132.0 (Ar-C-CH₃), 128.0 (N=C=O), 125.0 (Ar-C-NCO), 120.0, 115.0, 112.0 (Ar-C-H), 55.5 (OCH₃), 17.0 (Ar-CH₃) |
| FT-IR (neat, cm⁻¹) | ~2270 (strong, sharp, -N=C=O stretch), ~1600, 1500 (aromatic C=C stretch), ~1240 (asymmetric C-O-C stretch), ~1040 (symmetric C-O-C stretch) |
| Mass Spectrometry (EI) | m/z (%): 163 (M⁺), 135, 120, 91, 77 |
Synthesis and Purification
The synthesis of this compound can be achieved through several established methods for isocyanate formation. A highly effective and common laboratory-scale method is the Curtius rearrangement of the corresponding acyl azide.[5][6][7] This method avoids the use of highly toxic phosgene.
Proposed Synthetic Pathway: Curtius Rearrangement
The proposed synthetic route begins with the commercially available 4-methoxy-2-methylbenzoic acid.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 4-Methoxy-2-methylbenzoyl chloride
-
To a stirred solution of 4-methoxy-2-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) or toluene, add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude 4-methoxy-2-methylbenzoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of 4-Methoxy-2-methylbenzoyl azide
-
Dissolve the crude 4-methoxy-2-methylbenzoyl chloride from the previous step in anhydrous acetone or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium azide (1.5 eq) in a minimal amount of water, keeping the temperature below 5 °C.
-
Stir the reaction mixture vigorously at 0 °C for 1-2 hours.
-
Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure at low temperature to obtain the crude acyl azide. Caution: Acyl azides can be explosive and should be handled with care, avoiding high temperatures and friction.
Step 3: Synthesis of this compound (Curtius Rearrangement)
-
Dissolve the crude 4-methoxy-2-methylbenzoyl azide in a high-boiling inert solvent such as anhydrous toluene or diphenyl ether.
-
Heat the solution gently under a nitrogen atmosphere. The rearrangement typically occurs between 80-110 °C, accompanied by the evolution of nitrogen gas.[8][9]
-
Monitor the reaction by IR spectroscopy, observing the disappearance of the azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹).
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
Purification
The crude this compound can be purified by vacuum distillation to obtain the final product in high purity.[3] Care should be taken to use a dry distillation apparatus to prevent polymerization of the isocyanate.
Reactivity and Applications in Drug Development
The isocyanate functional group is a highly reactive electrophile that readily reacts with nucleophiles such as amines, alcohols, and water. This reactivity makes this compound a valuable intermediate for the synthesis of a wide range of derivatives with potential biological activity.
General Reactivity Profile
Caption: Reactivity of this compound.
Application in the Synthesis of Anticancer Agents
Diaryl ureas are a well-established class of compounds with significant anticancer activity, often acting as kinase inhibitors.[10][11][12] this compound can serve as a key building block for the synthesis of novel diaryl urea derivatives.
Proposed Synthesis of a Diaryl Urea Derivative:
Caption: Synthesis of a diaryl urea from the isocyanate.
Experimental Protocol for Diaryl Urea Synthesis (General):
-
Dissolve the substituted aromatic amine (1.0 eq) in an anhydrous aprotic solvent such as THF or DCM.
-
To this solution, add this compound (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture for 4-12 hours. The reaction progress can be monitored by TLC.
-
The resulting urea derivative often precipitates from the reaction mixture and can be collected by filtration.
-
If the product remains in solution, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Potential Biological Evaluation and Signaling Pathways
Many diaryl ureas exhibit their anticancer effects by inhibiting protein kinases involved in cell signaling pathways that are often dysregulated in cancer, such as the Raf/MEK/ERK pathway or VEGFR signaling.[12]
Proposed Workflow for Biological Evaluation:
Caption: Workflow for evaluating potential anticancer agents.
A synthesized library of diaryl urea derivatives derived from this compound could be screened against a panel of cancer cell lines to identify lead compounds. Subsequent studies would involve specific kinase inhibition assays to determine the molecular target. Western blot analysis could then be used to confirm the inhibition of downstream signaling pathways in cancer cells. Promising candidates would then be advanced to in vivo animal models.
Safety and Handling
Isocyanates are reactive and toxic compounds that should be handled with appropriate safety precautions.[13]
-
Inhalation: Harmful if inhaled. May cause respiratory irritation.
-
Skin Contact: May cause skin irritation and allergic skin reactions.
-
Eye Contact: Causes serious eye irritation.
-
Ingestion: Harmful if swallowed.
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid contact with skin, eyes, and clothing.
-
Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as amines and alcohols.
Conclusion
This compound is a valuable and reactive building block for organic synthesis. Its utility in the preparation of diaryl ureas, a class of compounds with proven anticancer activity, makes it a molecule of significant interest for researchers in drug discovery and medicinal chemistry. This guide provides the foundational technical information required to safely handle, synthesize, and utilize this compound in the development of novel therapeutic agents. Further research into the biological activities of its derivatives is warranted to fully explore its potential in the field of oncology.
References
- 1. This compound [stenutz.eu]
- 2. This compound - High purity | EN [georganics.sk]
- 3. This compound | 60385-06-0 [chemicalbook.com]
- 4. PubChemLite - this compound (C9H9NO2) [pubchemlite.lcsb.uni.lu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Chemicals [chemicals.thermofisher.cn]
- 7. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 8. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and antitumor activity of ureas containing pyrimidinyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Methoxy-2-methylphenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methoxy-2-methylphenyl isocyanate, a key chemical intermediate with significant potential in organic synthesis and drug discovery. This document details its physicochemical properties, outlines a robust experimental protocol for its synthesis, and explores its applications, particularly in the context of creating biologically active molecules.
Core Physicochemical Data
A summary of the key quantitative data for this compound is presented in Table 1. These properties are essential for its handling, characterization, and application in experimental settings.
| Property | Value |
| Molecular Weight | 163.17 g/mol |
| Molecular Formula | C₉H₉NO₂ |
| CAS Number | 60385-06-0 |
| Density | 1.121 g/mL at 25 °C |
| Boiling Point | 76 °C at 1 mmHg |
| Refractive Index | n20/D 1.546 |
Synthesis of this compound
This compound can be efficiently synthesized from 4-methoxy-2-methylbenzoic acid via the Curtius rearrangement. This reaction proceeds through an acyl azide intermediate, which then rearranges to the isocyanate with the loss of nitrogen gas. The Curtius rearrangement is a reliable method for accessing isocyanates from carboxylic acids.[1][2][3][4]
Experimental Protocol: Synthesis via Curtius Rearrangement
This protocol details the conversion of 4-methoxy-2-methylbenzoic acid to this compound.
Materials:
-
4-methoxy-2-methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Sodium azide (NaN₃)
-
Anhydrous toluene
-
Anhydrous acetone
-
Ice bath
-
Standard laboratory glassware for inert atmosphere reactions
-
Rotary evaporator
-
Infrared (IR) spectrometer
Procedure:
-
Formation of the Acyl Chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-methoxy-2-methylbenzoic acid in an excess of thionyl chloride. Heat the mixture to reflux and maintain for 2 hours, or until the solid has completely dissolved and gas evolution has ceased.
-
Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude 4-methoxy-2-methylbenzoyl chloride.
-
Formation of the Acyl Azide: Dissolve the crude acyl chloride in anhydrous acetone and cool the solution to 0 °C in an ice bath. In a separate flask, prepare a solution of sodium azide in a minimal amount of water and add it dropwise to the cooled acyl chloride solution with vigorous stirring. Continue stirring at 0 °C for 1 hour.
-
Extraction of the Acyl Azide: After the reaction, add cold water to the mixture and extract the acyl azide with cold toluene. Wash the organic layer with cold saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Curtius Rearrangement: Carefully heat the dried toluene solution containing the acyl azide. The rearrangement will begin as evidenced by the evolution of nitrogen gas. Continue gentle heating until gas evolution ceases. This indicates the formation of this compound.
-
Purification: The resulting isocyanate can be purified by vacuum distillation.
-
Characterization: Confirm the identity and purity of the product using infrared (IR) spectroscopy. A strong characteristic absorption band for the isocyanate group (-N=C=O) is expected around 2250-2275 cm⁻¹.
Applications in Drug Discovery and Organic Synthesis
Isocyanates are highly valuable intermediates in organic synthesis, primarily due to their reactivity towards nucleophiles. This reactivity allows for the facile synthesis of a wide range of derivatives, most notably ureas and carbamates, which are prominent scaffolds in medicinal chemistry.[5][6]
Synthesis of Urea Derivatives
This compound readily reacts with primary and secondary amines to form substituted ureas. Many urea-containing compounds exhibit a broad spectrum of biological activities and are found in numerous approved drugs.[6][7] The synthesis of these derivatives is typically a straightforward addition reaction.
Potential Biological Activity and Signaling Pathways
The methoxy group is a common feature in many biologically active compounds and can significantly influence their pharmacokinetic and pharmacodynamic properties.[6] Methoxy-containing compounds have been implicated in the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8][9][10][11]
The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept at low levels by its repressor protein, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, reactive cysteine residues in Keap1 are modified, leading to a conformational change that prevents Nrf2 degradation. Stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
While the direct effect of this compound on the Nrf2 pathway has not been extensively studied, its structural motifs suggest it could serve as a scaffold for the design of novel Nrf2 activators.
References
- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 8. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structure Elucidation of 4-Methoxy-2-methylphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 4-Methoxy-2-methylphenyl isocyanate, a key organic intermediate. This document details the compound's physicochemical properties, provides predicted and comparative spectroscopic data, and outlines detailed experimental protocols for its characterization.
Compound Identification and Physicochemical Properties
This compound is an aromatic isocyanate with the chemical formula C₉H₉NO₂. Its structure features a benzene ring substituted with a methoxy group at the 4-position, a methyl group at the 2-position, and an isocyanate group at the 1-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 60385-06-0 | [1][2][3][4] |
| Molecular Formula | C₉H₉NO₂ | [2][3][5] |
| Molecular Weight | 163.18 g/mol | [2][3] |
| Appearance | Colorless liquid | - |
| Boiling Point | 76 °C @ 1 mmHg | [1][4] |
| Density | 1.121 g/mL at 25 °C | [1][4] |
| Refractive Index (n20/D) | 1.546 | [1][4] |
| SMILES | COc1ccc(N=C=O)c(C)c1 | [2][3][5] |
| InChIKey | XGRQPTXFVDRJMY-UHFFFAOYSA-N | [2][3][5] |
Spectroscopic Data for Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the methyl group protons.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.8-7.2 | m | 3H | Ar-H |
| ~ 3.8 | s | 3H | -OCH₃ |
| ~ 2.2 | s | 3H | Ar-CH₃ |
Comparative ¹H NMR Data for 4-Methoxyphenyl Isocyanate (CDCl₃) [6]
-
δ 6.97 ppm (d): Aromatic protons
-
δ 6.80 ppm (d): Aromatic protons
-
δ 3.74 ppm (s): Methoxy protons
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155-160 | C-OCH₃ |
| ~ 130-140 | C-CH₃ |
| ~ 125-135 | C-NCO |
| ~ 120-130 | N=C=O |
| ~ 110-120 | Ar-C |
| ~ 55 | -OCH₃ |
| ~ 15-20 | Ar-CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the highly characteristic isocyanate (-N=C=O) functional group.
Table 4: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2250-2280 | Strong, Sharp | -N=C=O asymmetric stretch |
| ~ 3000-3100 | Medium | Aromatic C-H stretch |
| ~ 2850-2950 | Medium | Aliphatic C-H stretch |
| ~ 1600, 1500 | Medium-Strong | Aromatic C=C stretch |
| ~ 1250 | Strong | Aryl-O stretch (asymmetric) |
| ~ 1030 | Medium | Aryl-O stretch (symmetric) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 163 | [M]⁺˙ (Molecular Ion) |
| 135 | [M - CO]⁺˙ |
| 120 | [M - CO - CH₃]⁺ |
| 104 | [M - CO - CH₃O]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required for the structure elucidation of this compound.
Synthesis of this compound
A common method for the synthesis of aryl isocyanates is the phosgenation of the corresponding aniline.[5] Alternative methods include the Curtius rearrangement of an acyl azide or the Hofmann rearrangement of a primary amide.[7][8][9][10][11][12][13]
Protocol: Synthesis from 4-Methoxy-2-methylaniline
-
Reaction Setup: In a well-ventilated fume hood, a solution of 4-methoxy-2-methylaniline (1 equivalent) in a dry, inert solvent (e.g., toluene) is prepared in a three-necked flask equipped with a mechanical stirrer, a gas inlet, and a reflux condenser connected to a scrubber system for acidic gases.
-
Phosgenation: A solution of phosgene (or a phosgene equivalent like triphosgene) (at least 1 equivalent) in the same solvent is added dropwise to the aniline solution at a controlled temperature (typically 0-10 °C).
-
Reaction Monitoring: The reaction progress is monitored by TLC or GC to ensure the complete consumption of the starting aniline.
-
Work-up: Upon completion, the reaction mixture is purged with an inert gas (e.g., nitrogen) to remove excess phosgene. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield pure this compound.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of the purified this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Ensure the solvent is anhydrous, as isocyanates are moisture-sensitive.
-
Gently swirl the vial to dissolve the sample completely.
-
Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.
Instrumental Analysis:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
-
For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is typically performed with a 45° pulse angle and a longer relaxation delay (2-5 seconds).
FT-IR Spectroscopy
Sample Preparation (Neat Liquid):
-
Place a small drop of the liquid this compound directly onto a KBr or NaCl salt plate.
-
Place a second salt plate on top and gently press to form a thin liquid film.
Instrumental Analysis:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the clean salt plates prior to sample analysis.
-
Perform baseline correction and peak picking on the resulting spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of the isocyanate in a volatile, dry organic solvent (e.g., dichloromethane or ethyl acetate).
Instrumental Analysis:
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.
-
Use a suitable capillary column (e.g., a non-polar column like DB-5ms).
-
Employ a temperature program that allows for good separation of the analyte from any impurities. For example, start at 50 °C and ramp up to 250 °C.
-
The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.
Visualizations
Caption: Molecular structure of this compound.
Caption: A typical experimental workflow for synthesis and structure elucidation.
Caption: Hypothetical interaction with a cellular signaling pathway.
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information on the specific biological activities or signaling pathway interactions of this compound. However, isocyanates as a class are known to be highly reactive electrophiles that can form covalent adducts with biological nucleophiles, such as the side chains of amino acids in proteins.[6][14] This reactivity is the basis for their industrial applications and also their potential toxicity.[6][14][15]
Compounds containing methoxy and methylphenyl groups have been investigated for a range of biological activities, including anti-inflammatory and antioxidant effects.[16][17] For instance, some methoxy-substituted compounds have been shown to suppress inflammatory responses by inhibiting signaling pathways such as the MAPK and NF-κB pathways.[16] Given the structural motifs present in this compound, it is plausible that this compound could exhibit biological activity through covalent modification of key signaling proteins, potentially leading to modulation of inflammatory or other cellular processes. Further research is warranted to explore these potential biological effects.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. prepchem.com [prepchem.com]
- 3. This compound [stenutz.eu]
- 4. This compound | 60385-06-0 [chemicalbook.com]
- 5. CN1475480A - The chemical synthesis method of aryl isocyanate - Google Patents [patents.google.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 10. Curtius Rearrangement | Thermo Fisher Scientific - US [thermofisher.com]
- 11. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Hofmann Rearrangement | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Evaluating Isocyanate Toxicity using Skin Cells [lifelinecelltech.com]
- 15. fishersci.com [fishersci.com]
- 16. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Technical Guide to 4-Methoxy-2-methylphenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of 4-methoxy-2-methylphenyl isocyanate, a key chemical intermediate. It details its chemical identity, physicochemical properties, synthesis protocols, and its role in synthetic chemistry, with a focus on applications relevant to drug discovery and materials science.
Chemical Identity and Nomenclature
The compound specified, 1-isocyanato-4-methoxy-2-methylbenzene, is systematically named in accordance with IUPAC nomenclature. However, it is more commonly referred to in chemical literature and databases by names that prioritize the functional group or parent benzene derivative.
The definitive IUPAC name is This compound . Other recognized synonyms include benzene, 1-isocyanato-4-methoxy-2-methyl-.
Compound Identifiers:
-
Molecular Formula: C₉H₉NO₂[2]
-
Molecular Weight: 163.18 g/mol [2]
-
InChIKey: XGRQPTXFVDRJMY-UHFFFAOYSA-N[2]
-
Canonical SMILES: COc1ccc(N=C=O)c(C)c1[2]
Physicochemical Properties
Quantitative data for this compound has been compiled from various sources to provide a clear reference for experimental planning.
| Property | Value | Reference(s) |
| Boiling Point | 76 °C at 1 mmHg | [1] |
| Density | 1.121 g/mL at 25 °C | [1][2] |
| Refractive Index (n²⁰/D) | 1.544 - 1.546 | [1][2] |
Synthesis and Experimental Protocols
Isocyanates are versatile reagents in organic synthesis. The general and most common method for synthesizing aryl isocyanates is through the phosgenation of the corresponding primary amine.[4] While a specific, detailed laboratory-scale synthesis protocol for this compound was not found in the search results, a general procedure can be adapted from standard organic synthesis methodologies.
General Experimental Protocol: Synthesis of Aryl Isocyanates via Phosgenation
This protocol is a generalized procedure and requires adaptation and optimization for the specific synthesis of this compound. Phosgene and its substitutes are highly toxic and must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.
Reactants:
-
4-Methoxy-2-methylaniline (the corresponding amine precursor)
-
Phosgene (COCl₂) or a phosgene substitute (e.g., triphosgene, diphosgene)
-
An inert, dry solvent (e.g., toluene, ethyl acetate)
-
A non-nucleophilic base (e.g., triethylamine, if using a phosgene substitute with HCl byproduct)
Procedure:
-
Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a gas inlet, and a reflux condenser connected to a scrubber system (to neutralize excess phosgene and HCl), dissolve 4-methoxy-2-methylaniline in an anhydrous inert solvent.
-
Phosgenation: Cool the solution (typically to 0-5 °C) and introduce phosgene gas or a solution of a phosgene substitute dropwise. The reaction proceeds through the formation of an intermediate carbamoyl chloride.[4]
-
Reaction: After the addition is complete, the reaction mixture is typically heated to facilitate the elimination of HCl and form the isocyanate. The progress of the reaction should be monitored by an appropriate analytical technique (e.g., IR spectroscopy, observing the appearance of the strong isocyanate peak around 2250-2275 cm⁻¹ and the disappearance of the N-H stretches of the starting amine).
-
Workup and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The crude isocyanate is then purified, typically by vacuum distillation, to yield the final product.
The synthesis workflow can be visualized as a straightforward two-step process from the precursor amine.
Caption: Generalized synthetic workflow for this compound.
Applications in Drug Development and Research
Isocyanates are highly reactive electrophiles that readily form covalent bonds with nucleophiles such as alcohols, amines, and water.[4] This reactivity makes them invaluable in the synthesis of a wide range of compounds, particularly in the construction of urea and carbamate (urethane) linkages, which are common motifs in pharmaceuticals.
-
Scaffold Synthesis: The title compound serves as a building block for creating libraries of substituted ureas and carbamates. These derivatives can be screened for biological activity against various targets.
-
Linker Chemistry: In the development of complex molecules like antibody-drug conjugates (ADCs) or PROTACs, isocyanates can be used to form stable linkages between different molecular components.
-
Role of Methoxy and Methyl Groups: The methoxy group is a prevalent substituent in many approved drugs, where it can influence ligand-target binding, improve physicochemical properties (like solubility), and favorably modulate ADME (absorption, distribution, metabolism, and excretion) parameters.[5] The methyl group provides steric bulk and lipophilicity, which can also be tuned to optimize drug-like properties.
Biological Signaling Considerations
While this specific isocyanate is not directly implicated in major signaling pathways, the isocyanate class of chemicals is known to have significant biological effects, primarily related to toxicity and immunogenicity. Inhalation of isocyanates can induce occupational asthma.[6][7] The mechanism is thought to involve the formation of neo-antigens, where the isocyanate reacts with endogenous proteins (like albumin), triggering an immune response.[8] This process can lead to the activation of immune cells, production of reactive oxygen species (ROS), and upregulation of inflammatory markers.[6][8]
Researchers using this compound should be aware of its potential immunogenicity, a factor that must be considered and evaluated in any drug development program.
Caption: Hypothesized pathway for isocyanate-induced immune response.
Safety and Handling
Isocyanates are potent sensitizers and irritants to the respiratory tract, eyes, and skin.[9][10] All handling should be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, is mandatory. The compound is sensitive to moisture and should be stored under an inert atmosphere in a cool, dark place.[9]
References
- 1. This compound | 60385-06-0 [chemicalbook.com]
- 2. This compound [stenutz.eu]
- 3. This compound - High purity | EN [georganics.sk]
- 4. Isocyanate - Wikipedia [en.wikipedia.org]
- 5. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of isocyanate sensitisation. An in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isocyanates and human health: Multi-stakeholder information needs and research priorities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chembk.com [chembk.com]
- 10. epa.gov [epa.gov]
Spectroscopic Profile of 4-Methoxy-2-methylphenyl isocyanate: A Technical Guide
This technical guide provides a comprehensive overview of the spectral data for 4-Methoxy-2-methylphenyl isocyanate (C₉H₉NO₂), a key intermediate in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectroscopic characterization. While experimental data for this specific molecule is not widely published, this guide consolidates predicted data, characteristic spectral features, and data from analogous compounds to provide a robust analytical profile.
Molecular Structure and Properties
This compound possesses a phenyl ring substituted with a methoxy group, a methyl group, and a highly reactive isocyanate functional group. These features give rise to a distinct spectroscopic fingerprint.
-
Molecular Formula: C₉H₉NO₂
-
Molecular Weight: 163.17 g/mol
-
CAS Number: 60385-06-0
Spectral Data Summary
The following tables summarize the expected and observed spectral data for this compound and its close structural analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ (Aromatic) | ~2.2 - 2.4 | Singlet (s) |
| OCH₃ | ~3.8 | Singlet (s) |
| Aromatic H | ~6.7 - 7.1 | Multiplet (m) |
Note: Predictions are based on standard chemical shift values and analysis of similar structures.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C H₃ (Aromatic) | ~17 - 21 |
| OC H₃ | ~55 - 56 |
| Aromatic C -H | ~110 - 130 |
| Aromatic C -O | ~155 - 160 |
| Aromatic C -N | ~130 - 140 |
| Aromatic C -C | ~120 - 140 |
| N=C =O | ~125 - 130 |
Note: Predicted values are derived from computational models and data from analogous compounds.
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| Isocyanate (N=C=O) | ~2250 - 2275 | Strong, Sharp |
| C-H (Aromatic) | ~3000 - 3100 | Medium |
| C-H (Aliphatic) | ~2850 - 3000 | Medium |
| C=C (Aromatic) | ~1500 - 1600 | Medium to Strong |
| C-O (Aryl Ether) | ~1230 - 1270 (asymmetric) & ~1020-1075 (symmetric) | Strong |
The most prominent and diagnostic peak is the strong, sharp absorption of the isocyanate group around 2270 cm⁻¹.
Mass Spectrometry (MS)
Table 4: Predicted Mass-to-Charge Ratios (m/z) for Molecular Ions [1]
| Adduct | Predicted m/z |
| [M]⁺ | 163.06 |
| [M+H]⁺ | 164.07 |
| [M+Na]⁺ | 186.05 |
Note: These values are computationally predicted. The molecular ion peak (M⁺) is expected at m/z ≈ 163, corresponding to the molecular weight of the compound.[1]
Experimental Protocols
Detailed methodologies for acquiring the spectral data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy[2]
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 300 MHz or higher field spectrometer.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift axis using the TMS or residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film): As this compound is a liquid at room temperature, the easiest method is to place a drop of the neat liquid between two KBr or NaCl salt plates to create a thin film.
-
Data Acquisition: Place the salt plate assembly in the sample holder of an FTIR spectrometer.
-
Spectrum Collection: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. Collect a background spectrum of the clean salt plates first and subtract it from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) is a common ionization method for small molecules, which will generate the molecular ion and characteristic fragment ions. Electrospray Ionization (ESI) can also be used, which typically generates protonated molecules ([M+H]⁺).
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Visualizations
The following diagrams illustrate the molecular structure and a generalized workflow for spectroscopic analysis.
Caption: Molecular Structure of this compound.
Caption: General workflow for spectroscopic analysis of an organic compound.
References
Physical properties of 4-Methoxy-2-methylphenyl isocyanate
An In-depth Technical Guide to the Physical Properties of 4-Methoxy-2-methylphenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No: 60385-06-0). The information is curated for researchers, scientists, and professionals in drug development who require precise data for experimental design, process development, and safety assessments.
Core Physical and Chemical Properties
This compound is a colorless liquid organic compound.[1] Its key physical characteristics are summarized in the table below, providing a foundational dataset for laboratory and industrial applications.
Quantitative Data Summary
| Property | Value | Conditions | Source |
| CAS Number | 60385-06-0 | N/A | [1][2][3][4][5] |
| Molecular Formula | C₉H₉NO₂ | N/A | [2][5] |
| Molecular Weight | 163.18 g/mol | N/A | [2][4][5] |
| Boiling Point | 74 - 76 °C | @ 1 mmHg | [1][3] |
| Density | 1.121 g/mL | @ 25 °C | [2][3] |
| Refractive Index | 1.546 | @ 20 °C | [3] |
| Flash Point | > 110 °C (> 230 °F) | N/A | [1] |
| Physical State | Liquid | Ambient | [1] |
| Appearance | Colorless | Ambient | [1] |
| Melting Point | No data available | N/A | [1] |
Experimental Protocols for Property Determination
While specific experimental documentation for this compound is not publicly detailed, the physical properties listed are determined by standard, well-established laboratory methodologies.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a substance like this compound, which has a high boiling point at atmospheric pressure, vacuum distillation is employed.
-
Methodology: A small sample of the isocyanate is placed in a distillation flask connected to a vacuum pump and a manometer. The pressure is reduced to a stable value (e.g., 1 mmHg). The sample is then heated, and the temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that specific pressure.
Density Measurement
Density, the mass per unit volume, is a fundamental physical property.
-
Methodology: A pycnometer (a flask with a specific, accurately known volume) is typically used.
-
The empty pycnometer is weighed.
-
It is then filled with the sample liquid (this compound), and the temperature is allowed to equilibrate to a specific value (e.g., 25 °C).
-
The filled pycnometer is weighed again.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
-
Refractive Index Measurement
The refractive index measures how light propagates through a substance and is a characteristic property.
-
Methodology: An Abbe refractometer is the standard instrument for this measurement.
-
A few drops of the liquid sample are placed on the prism of the refractometer.
-
The temperature is controlled, typically at 20 °C, using a water bath.
-
Light from a monochromatic source (usually the sodium D-line, 589 nm) is passed through the sample.
-
The operator adjusts the instrument until the dividing line between the light and dark fields aligns with the crosshairs in the eyepiece.
-
The refractive index is then read directly from the instrument's scale.
-
Structure-Property Relationship
The physical properties of this compound are a direct consequence of its molecular structure. The interplay between the aromatic ring, the methoxy and methyl functional groups, and the highly reactive isocyanate group dictates its physical behavior.
Caption: Logical flow from molecular structure to physical properties.
References
An In-depth Technical Guide to the Solubility of 4-Methoxy-2-methylphenyl Isocyanate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction to 4-Methoxy-2-methylphenyl Isocyanate and its Solubility
This compound is an aromatic isocyanate, a class of compounds widely used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and polyurethanes. The isocyanate group (-NCO) is highly reactive, particularly towards nucleophiles such as alcohols, amines, and water. This reactivity necessitates careful solvent selection to avoid degradation of the solute and ensure the success of subsequent reactions.
The solubility of an aryl isocyanate is governed by its molecular structure and the physicochemical properties of the solvent, including polarity, hydrogen bonding capability, and cohesive energy density. Generally, aryl isocyanates exhibit good solubility in aprotic solvents and are reactive in protic solvents.
Qualitative Solubility of Aryl Isocyanates
Based on the general behavior of similar compounds like 4-methoxyphenyl isocyanate, the expected solubility of this compound is summarized below. It is crucial to experimentally verify these qualitative assessments for specific applications.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Examples | Predicted Solubility | Rationale and Remarks |
| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), N-Methyl-2-pyrrolidone (NMP) | Highly Soluble | These solvents have high dielectric constants and can solvate the polar isocyanate group without reacting with it. They are often used as reaction media for isocyanate chemistry. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane | Soluble | Ethers are relatively polar and can solvate the isocyanate. THF and dioxane are common solvents for reactions involving isocyanates. |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Soluble | These solvents are good at dissolving a wide range of organic compounds and are generally unreactive towards isocyanates under standard conditions. |
| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | Soluble | The aromatic ring of the isocyanate interacts favorably with these aromatic solvents through π-π stacking. Toluene is a common solvent for isocyanate solutions. |
| Ketones | Acetone, Methyl ethyl ketone (MEK) | Soluble (with caution) | While generally good solvents, ketones can contain trace amounts of water and may have enol forms that can slowly react with the isocyanate, especially at elevated temperatures or in the presence of catalysts. |
| Esters | Ethyl acetate, Butyl acetate | Soluble | Esters are polar aprotic solvents in which isocyanates are typically soluble. |
| Alkanes | Hexane, Heptane | Sparingly Soluble to Insoluble | The non-polar nature of alkanes makes them poor solvents for the relatively polar this compound. |
| Protic Solvents | Alcohols (Methanol, Ethanol), Water, Amines | Reactive | These solvents contain active hydrogen atoms that will react with the isocyanate group to form urethanes (from alcohols), ureas (from amines), or carbamic acids (from water), which are often unstable and decompose. These solvents should be avoided for storage and for reactions where the isocyanate moiety needs to be preserved. |
Experimental Protocols for Determining Solubility
Due to the reactive nature of isocyanates, solubility determination requires careful execution to prevent reaction with trace impurities in the solvent (e.g., water).
-
This compound (high purity)
-
Anhydrous organic solvents (reagent grade or higher, dried over molecular sieves or other appropriate drying agents)
-
Inert gas (Nitrogen or Argon)
-
Glassware (vials, flasks, pipettes), oven-dried and cooled under an inert atmosphere.
This is a standard method for determining equilibrium solubility.
-
Preparation: Add an excess amount of this compound to a known volume of the anhydrous solvent in a sealed, dry vial under an inert atmosphere.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to stand undisturbed at the constant temperature for a period to allow the undissolved solid to settle. Centrifugation can be used to accelerate this process.
-
Sampling: Carefully withdraw a known volume of the supernatant liquid using a dry, inert syringe equipped with a filter (e.g., 0.2 µm PTFE) to remove any suspended particles.
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed, dry vial. Carefully evaporate the solvent under a stream of inert gas or under vacuum at a temperature that does not cause degradation of the isocyanate.
-
Quantification: Weigh the vial containing the non-volatile solute. The difference in weight gives the mass of the dissolved isocyanate.
-
Calculation: Express the solubility in g/100 mL, mg/mL, or mol/L.
This method is suitable for lower solubilities and requires the establishment of a calibration curve.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. Measure the absorbance at the wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer, or the peak area using High-Performance Liquid Chromatography (HPLC). Plot a graph of absorbance/peak area versus concentration to create a calibration curve.
-
Sample Preparation and Equilibration: Follow steps 1-3 of the Gravimetric Method.
-
Sampling and Dilution: Withdraw a known volume of the filtered supernatant and dilute it with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Analysis: Measure the absorbance or peak area of the diluted sample.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor.
Visualization of Experimental and Decision Workflows
The following diagrams illustrate the logical flow of the experimental protocols and a decision-making process for solvent selection.
Caption: Workflow for determining the solubility of this compound.
Caption: Decision workflow for selecting a suitable solvent for this compound.
An In-depth Technical Guide on the Safety and Handling of 4-Methoxy-2-methylphenyl isocyanate
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-2-methylphenyl isocyanate is a valuable reagent in organic synthesis, particularly in the development of novel pharmaceutical compounds and other complex organic molecules. However, like all isocyanates, it presents significant health and safety challenges that necessitate a thorough understanding and strict adherence to established safety protocols. This guide provides a comprehensive overview of the hazards associated with this compound and details the essential safety and handling precautions required for its use in a research and development setting.
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[1] Understanding its specific hazard classifications under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) is the foundation of a robust safety protocol. The GHS provides a standardized framework for communicating hazard information on labels and Safety Data Sheets (SDS).[2][3][4]
GHS Hazard Categories for this compound:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory system: May cause respiratory irritation.[1]
The primary routes of exposure are inhalation, skin contact, and eye contact.[5] A key danger of isocyanates is their ability to act as sensitizers.[6] Inhalation of even small amounts can lead to sensitization, resulting in asthma-like reactions upon subsequent exposure.[6] Direct skin contact may cause dermatitis and sensitization, characterized by rashes and blistering.[6]
Physicochemical Properties and Reactivity
A thorough understanding of the physicochemical properties of this compound is crucial for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C9H9NO2 | [7][8] |
| Molecular Weight | 163.17 g/mol | |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 74 - 76 °C @ 1 mmHg | [1] |
| Density | 1.121 g/mL at 25 °C | [9][10] |
| Flash Point | > 110 °C | [1] |
| Stability | Moisture sensitive | [1] |
Reactivity Profile: Isocyanates are highly reactive compounds. This compound is incompatible with:
-
Water: Reacts with water to release carbon dioxide, which can cause pressure buildup in sealed containers.[11] It is also susceptible to moisture in the air.[1][12]
-
Alcohols, Amines, and Acids: Reacts exothermically with these compounds.[11][13]
-
Strong oxidizing agents and Strong bases: Incompatible with these substances.[1][13]
Decomposition upon heating can produce toxic fumes, including nitrogen oxides, carbon monoxide, and hydrogen cyanide.[14]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, with engineering controls being the primary line of defense, supplemented by rigorous use of Personal Protective Equipment (PPE).[15]
Engineering Controls
-
Fume Hoods: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[16]
-
Ventilation: The laboratory should have a well-maintained ventilation system that ensures a sufficient number of air changes per hour.[17] Enclosed work areas can contain high concentrations of isocyanates.[5][17]
-
Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area.[13]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent skin and eye contact and inhalation.[18]
-
Respiratory Protection: A full-face respirator with organic vapor cartridges is recommended.[18][19] In some situations, a supplied-air respirator may be necessary to provide the highest level of protection.[5]
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory if not using a full-face respirator.[15][18]
-
Gloves: Chemical-resistant gloves are required. Suitable materials include nitrile, neoprene, or butyl rubber.[18][19] Latex gloves are not suitable as they do not provide adequate protection.[5]
-
Protective Clothing: A lab coat, disposable suits, or coveralls should be worn to protect the skin.[15][18][19]
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is paramount to ensuring a safe working environment.
Handling
-
Always handle this compound in a designated area within a chemical fume hood.[16]
-
Avoid contact with skin, eyes, and clothing.[13]
-
Do not breathe vapors or mists.[13]
-
Keep containers tightly closed when not in use.[1]
Storage
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials.[13]
-
Keep containers tightly closed to prevent contact with moisture.[1]
-
Refrigerated storage may be recommended.[1]
-
Store in an area with restricted access, limited to authorized personnel.[14]
Spill and Emergency Procedures
Prompt and appropriate action is crucial in the event of a spill or exposure.
Spill Cleanup
For minor spills:
-
Evacuate the immediate area and ensure adequate ventilation.[16]
-
Wear appropriate PPE, including respiratory protection.[15][16]
-
Absorb the spill with an inert, dry material such as sand or vermiculite.[16][20] Do not use sawdust or other combustible materials.[6]
-
Shovel the absorbed material into an open-top container.[20] Do not seal the container, as the reaction with moisture can generate carbon dioxide and lead to pressure buildup.[6][20]
-
Decontaminate the spill area using a suitable neutralization solution.[16][20] Common formulations include:
-
Allow the decontamination solution to react for at least 10 minutes.[16]
-
Collect all contaminated materials for disposal as hazardous waste.[16]
For major spills, evacuate the area and contact the emergency response team.[15]
First Aid Measures
-
Inhalation: Move the person to fresh air immediately.[1] If breathing is difficult, administer oxygen. Seek immediate medical attention.[16]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][16] Remove contaminated clothing.[1] Seek medical attention if irritation persists.[16]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[16] Seek immediate medical attention.[1][16]
-
Ingestion: Do not induce vomiting.[16] Have the person drink water or milk to dilute the chemical.[6][16] Seek immediate medical attention.[1]
Waste Disposal
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with federal, state, and local regulations.[20][21]
-
Collect waste in properly labeled, sealed containers.
-
Empty containers should be decontaminated with a neutralization solution before disposal.[14] The decontamination process should be carried out in a well-ventilated area.[14]
-
Contact a licensed hazardous waste disposal contractor for proper disposal.[20]
Workflow for Safe Handling
The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.
Caption: Standard workflow for handling aromatic isocyanates.
Conclusion
This compound is a potent chemical that requires stringent safety measures to mitigate its inherent risks. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and strictly adhering to established handling, storage, and emergency procedures, researchers can safely utilize this compound in their work. A culture of safety, underscored by thorough training and a comprehensive understanding of the hazards, is essential for protecting the health and well-being of all laboratory personnel.
References
- 1. fishersci.com [fishersci.com]
- 2. mu.edu.sa [mu.edu.sa]
- 3. GHS Classification Summary (Rev.9) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. osha.oregon.gov [osha.oregon.gov]
- 6. actsafe.ca [actsafe.ca]
- 7. sharechem.lookchem.com [sharechem.lookchem.com]
- 8. PubChemLite - this compound (C9H9NO2) [pubchemlite.lcsb.uni.lu]
- 9. This compound | 60385-06-0 [chemicalbook.com]
- 10. This compound [stenutz.eu]
- 11. METHOXYMETHYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. chembk.com [chembk.com]
- 13. fishersci.com [fishersci.com]
- 14. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 15. Control measures guide - Canada.ca [canada.ca]
- 16. benchchem.com [benchchem.com]
- 17. lakeland.com [lakeland.com]
- 18. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 19. compositesone.com [compositesone.com]
- 20. fsi.co [fsi.co]
- 21. Disposal of Waste MDI and Used MDI Storage Containers - American Chemistry Council [americanchemistry.com]
An In-depth Technical Guide to the Thermal Stability of 4-Methoxy-2-methylphenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the thermal stability of 4-Methoxy-2-methylphenyl isocyanate. Due to the limited availability of specific experimental data for this compound in public literature, this document focuses on the anticipated thermal behavior based on the established chemistry of aromatic isocyanates and the electronic influence of its substituents. Furthermore, it offers detailed experimental protocols for researchers to determine the thermal properties of this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Introduction to this compound
This compound is an aromatic organic compound containing a highly reactive isocyanate group (-NCO), a methoxy group (-OCH3), and a methyl group (-CH3) attached to a benzene ring. The presence and positioning of these functional groups are expected to significantly influence its thermal stability and decomposition pathways. Isocyanates are crucial intermediates in the synthesis of polyurethanes and other polymers, and understanding their thermal properties is paramount for safe handling, storage, and reaction control.
Expected Thermal Stability and Decomposition Pathways
The thermal decomposition of aromatic isocyanates can proceed through several pathways. The stability of the molecule is influenced by the electronic effects of the substituents on the aromatic ring.
Substituent Effects on Thermal Stability:
-
Methoxy Group (-OCH3): As an electron-donating group, the methoxy group increases electron density on the aromatic ring through resonance. This can influence the stability of the C-NCO bond.
-
Methyl Group (-CH3): The methyl group is also an electron-donating group through an inductive effect, further contributing to the electronic nature of the ring.
The interplay of these electron-donating groups is likely to affect the initiation temperature and the mechanism of thermal decomposition.
Anticipated Decomposition Mechanisms:
Aromatic isocyanates can undergo thermal degradation through mechanisms such as:
-
Dimerization and Trimerization: At elevated temperatures, isocyanates can react with themselves to form dimers (uretdiones) and trimers (isocyanurates).
-
Carbodiimide Formation: Further heating can lead to the elimination of carbon dioxide and the formation of carbodiimides.
-
Fragmentation: At higher temperatures, fragmentation of the aromatic ring and the isocyanate group can occur, leading to the formation of various smaller molecules.
Experimental Protocols for Thermal Analysis
To ascertain the precise thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.[1][2][3][4]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the decomposition temperatures and kinetics.
Experimental Protocol for TGA:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the derivative of the TGA curve (DTG).
-
Table 1: Proposed TGA Experimental Parameters
| Parameter | Value |
| Sample Mass | 5 - 10 mg |
| Heating Rate | 10 °C/min |
| Temperature Range | 30 °C to 600 °C |
| Atmosphere | Nitrogen |
| Flow Rate | 20 mL/min |
| Pan Type | Alumina |
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.
Experimental Protocol for DSC:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan to prevent volatilization.
-
Instrument Setup:
-
Place the sealed sample pan and an empty sealed reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., Nitrogen) at a constant flow rate.
-
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 25 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature beyond its expected decomposition point (e.g., 400 °C).
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).
-
Determine the onset temperature and peak temperature for each thermal event.
-
Table 2: Proposed DSC Experimental Parameters
| Parameter | Value |
| Sample Mass | 2 - 5 mg |
| Heating Rate | 10 °C/min |
| Temperature Range | 25 °C to 400 °C |
| Atmosphere | Nitrogen |
| Flow Rate | 50 mL/min |
| Pan Type | Hermetically sealed aluminum |
Visualizations
Logical Relationship of Substituent Effects
Caption: Influence of substituents on the thermal stability of the aromatic ring.
Experimental Workflow for Thermal Analysis
Caption: General workflow for the thermal analysis of this compound.
Conclusion
While specific, publicly available data on the thermal stability of this compound is scarce, a theoretical understanding of its chemical structure allows for the prediction of its thermal behavior. The electron-donating methoxy and methyl groups are expected to play a significant role in its stability and decomposition pathways. For definitive quantitative data, the experimental protocols for TGA and DSC outlined in this guide provide a robust framework for researchers to determine the thermal properties of this compound, ensuring its safe and effective use in further research and development.
References
A Technical Guide to the Moisture Sensitivity of 4-Methoxy-2-methylphenyl Isocyanate
Abstract: This technical guide provides a comprehensive overview of the inherent moisture sensitivity of 4-Methoxy-2-methylphenyl isocyanate (CAS No. 60385-06-0). Isocyanates are a class of highly reactive organic compounds integral to the synthesis of a wide range of materials. However, their utility is intrinsically linked to their reactivity, particularly with nucleophiles such as water. This document outlines the chemical basis for this moisture sensitivity, the consequences of improper handling, and provides detailed protocols for storage, handling, and experimental assessment. The information presented is intended for researchers, chemists, and professionals in the fields of drug development and materials science who handle this or similar reactive intermediates.
Introduction to this compound
This compound is a specialized aromatic isocyanate used as a building block in organic synthesis. Its unique substitution pattern allows for the introduction of a methoxy- and methyl-substituted phenyl group into target molecules, a common strategy in the development of pharmaceuticals and other complex organic materials. The core of its reactivity lies in the isocyanate functional group (-N=C=O), which is highly electrophilic and susceptible to reaction with various nucleophiles.
Of all common laboratory reagents and atmospheric components, water is one of the most significant threats to the stability and purity of isocyanates.[1] Exposure to even trace amounts of moisture can initiate a series of irreversible reactions, leading to product degradation, the formation of insoluble impurities, and potentially hazardous pressure buildup in sealed containers.[2] Understanding and controlling this moisture sensitivity is therefore paramount for ensuring the material's quality, experimental reproducibility, and laboratory safety.
Physicochemical and Safety Data
A summary of the key physical and chemical properties of this compound is provided below. This data is essential for its proper handling and use in experimental setups.
| Property | Value | Reference |
| CAS Number | 60385-06-0 | [3] |
| Molecular Formula | C₉H₉NO₂ | [4] |
| Molecular Weight | 163.17 g/mol | [4] |
| Boiling Point | 76 °C at 1 mmHg | [4] |
| Density | 1.121 g/mL at 25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.546 | [4] |
| Storage Temperature | Refrigerated, 2-8 °C | [3] |
| Key Hazard | Moisture Sensitive |
The Chemical Reaction with Water
The sensitivity of isocyanates to moisture is due to a well-defined reaction pathway. The process begins with the nucleophilic attack of a water molecule on the electrophilic carbon of the isocyanate group.
-
Formation of Carbamic Acid: The initial reaction between this compound and water forms an unstable intermediate, a carbamic acid.[5]
-
Decarboxylation: Carbamic acids are generally unstable and rapidly decompose, eliminating a molecule of carbon dioxide (CO₂) and forming the corresponding primary amine (4-methoxy-2-methylaniline).[5]
-
Urea Formation: The newly formed primary amine is itself a potent nucleophile and can react with a second molecule of this compound. This reaction produces a stable, often insoluble, N,N'-disubstituted urea.
This reaction sequence has two major detrimental consequences:
-
Pressure Buildup: The generation of CO₂ gas can lead to a dangerous increase in pressure inside a sealed container, creating a risk of rupture.[2]
-
Impurity Formation: The formation of the disubstituted urea introduces a significant, often difficult-to-remove, solid impurity, reducing the purity and yield of any subsequent reaction.[1]
Recommended Storage and Handling Protocols
Strict adherence to proper storage and handling procedures is critical to prevent degradation.
Storage Conditions
Isocyanates must be stored in a manner that rigorously excludes atmospheric moisture.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows the rate of potential side reactions and dimerization. |
| Atmosphere | Under an inert gas (Nitrogen or Argon) | Prevents contact with atmospheric moisture and oxygen.[1] |
| Container | Tightly sealed, compatible material | Use original manufacturer's container or one made of stainless steel or polyethylene-lined steel.[2] Ensure the seal is robust. |
| Location | Cool, dry, well-ventilated area | Prevents condensation and ensures safety in case of a leak.[6] |
Safe Handling
All manipulations should be performed with the goal of minimizing exposure to the atmosphere.
-
Inert Atmosphere Operations: Whenever possible, handle the material inside a glovebox or use Schlenk line techniques with dry solvents and glassware.
-
Quick Dispensing: If handling in the open is unavoidable, work quickly in a well-ventilated fume hood. Blanket the container with inert gas before and after dispensing.
-
Personal Protective Equipment (PPE): Due to the hazards associated with isocyanates, appropriate PPE is mandatory.[7]
| Equipment | Specification |
| Gloves | Butyl rubber or other resistant material. Thin latex or nitrile gloves are not suitable.[2] |
| Eye Protection | Chemical safety goggles and/or a full-face shield.[3] |
| Lab Coat | Standard laboratory coat. Consider a chemically resistant apron for larger quantities. |
| Respiratory | Use in a well-ventilated fume hood. A respirator may be required if exposure limits are exceeded.[3] |
Spill Management
In case of a spill, do not use water. The area should be treated with a decontaminating solution.
-
Ventilate the area and wear appropriate PPE.
-
Cover the spill with an inert absorbent material like sand or sawdust.[6]
-
Slowly add a neutralizing solution. A common formulation consists of water, ammonia, and a detergent, which helps to safely react with the isocyanate.[1][6]
-
Collect the residue in a suitable container for hazardous waste disposal.
Experimental Protocol: Quantitative Assessment of Moisture Sensitivity
This section provides a generalized methodology for quantifying the stability of this compound in the presence of controlled moisture levels.
Objective
To determine the rate of degradation of this compound by monitoring the disappearance of the isocyanate peak and the appearance of urea by-products over time after exposure to a known quantity of water.
Materials and Equipment
-
This compound
-
Anhydrous solvent (e.g., Toluene, Acetonitrile)
-
Deionized water
-
Inert gas supply (Nitrogen or Argon)
-
Glovebox or Schlenk line
-
FTIR spectrometer with an ATR probe or liquid cell
-
GC-MS or HPLC system
-
Autosampler vials with septa
-
Gas-tight syringes
Experimental Procedure
-
Stock Solution Preparation: Inside a glovebox, prepare a stock solution of this compound in the chosen anhydrous solvent to a known concentration (e.g., 0.1 M).
-
Moisture Spiking: Prepare a stock solution of water in the same anhydrous solvent (e.g., 1 M).
-
Reaction Initiation: In a dry vial, add a specific volume of the isocyanate stock solution. At time t=0, use a gas-tight syringe to add a stoichiometric amount of the water solution (e.g., 0.5 equivalents relative to the isocyanate). Seal the vial immediately.
-
Time-Course Monitoring:
-
FTIR Analysis: If using in-situ FTIR, begin data acquisition immediately. Monitor the characteristic isocyanate (-NCO) peak around 2250-2275 cm⁻¹.
-
Chromatographic Analysis: For GC-MS or HPLC, prepare multiple reaction vials. At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), quench the reaction by diluting an aliquot of the reaction mixture into a vial containing a derivatizing agent or simply a large volume of mobile phase.
-
-
Data Analysis:
-
FTIR: Plot the absorbance of the -NCO peak versus time to determine the rate of consumption.
-
GC-MS/HPLC: Quantify the peak area of the remaining isocyanate and the appearing urea derivative over time.
-
Conclusion
This compound is a valuable synthetic intermediate whose utility is critically dependent on maintaining its chemical integrity. Its pronounced sensitivity to moisture necessitates rigorous protocols for its storage, handling, and use. The reaction with water leads to the formation of an insoluble urea by-product and the hazardous evolution of carbon dioxide gas. By employing inert atmosphere techniques, ensuring proper storage conditions, and utilizing appropriate personal protective equipment, researchers can safely and effectively utilize this reagent, ensuring the purity of their products and the integrity of their scientific outcomes.
References
- 1. icheme.org [icheme.org]
- 2. How to Safely Handle Isocyanates? [enuochem.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | 60385-06-0 [chemicalbook.com]
- 5. METHOXYMETHYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Control measures guide - Canada.ca [canada.ca]
- 7. safework.nsw.gov.au [safework.nsw.gov.au]
An In-Depth Technical Guide to the Synthesis of 4-Methoxy-2-methylphenyl isocyanate from 2-methyl-4-methoxyaniline
Abstract: This technical guide provides a comprehensive overview of the synthetic routes for producing 4-Methoxy-2-methylphenyl isocyanate from its precursor, 2-methyl-4-methoxyaniline. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic chemistry. The document details both traditional phosgene-based and modern phosgene-free synthetic methodologies. Key quantitative data are summarized in tabular format for ease of comparison. Detailed experimental protocols and workflow visualizations created using Graphviz are provided to facilitate practical application.
Introduction
Isocyanates are a class of highly reactive organic compounds characterized by the functional group –N=C=O. They serve as crucial intermediates in the synthesis of a wide array of value-added chemicals, most notably polyurethanes, which have extensive applications in foams, elastomers, coatings, and adhesives. Aromatic isocyanates, such as this compound, are also valuable building blocks in medicinal chemistry and the synthesis of agrochemicals due to their ability to readily react with nucleophiles like alcohols, amines, and water to form carbamates, ureas, and other derivatives.
The synthesis of isocyanates from their corresponding primary amines is a fundamental transformation in organic chemistry. The traditional and most established method involves the use of phosgene (COCl₂) or its safer, solid surrogates like diphosgene and triphosgene.[1] However, the extreme toxicity of phosgene gas has spurred significant research into developing safer, "phosgene-free" alternatives.[1][2] These alternative routes often involve the formation and subsequent decomposition of carbamate intermediates.[3]
This guide focuses on the synthesis of this compound from 2-methyl-4-methoxyaniline, exploring both phosgene-based and phosgene-free pathways.
Physicochemical Properties
A summary of the key physicochemical properties of the starting material and the final product is presented below.
| Property | 2-methyl-4-methoxyaniline | This compound |
| CAS Number | 102-50-1 | 60385-06-0 |
| Molecular Formula | C₈H₁₁NO | C₉H₉NO₂ |
| Molecular Weight | 137.18 g/mol | 163.18 g/mol [4] |
| Appearance | Liquid | Liquid |
| Melting Point | 13-14 °C | N/A |
| Boiling Point | 248-249 °C | 76 °C at 1 mm Hg[5] |
| Density | 1.065 g/mL at 25 °C | 1.121 g/mL at 25 °C[4][5] |
| Refractive Index (n²⁰/D) | 1.565 | 1.546[5] |
Synthetic Methodologies
The conversion of 2-methyl-4-methoxyaniline to this compound can be achieved through several routes. The choice of method often depends on factors such as scale, safety considerations, and available reagents.
Phosgene-Based Synthesis
The reaction of a primary amine with phosgene or a phosgene equivalent is the most direct route to an isocyanate. Due to the hazards of gaseous phosgene, solid surrogates like diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate) are now commonly used in laboratory settings.[1] Triphosgene, in particular, is a stable, crystalline solid that generates three equivalents of phosgene in situ.
The general reaction proceeds in two steps:
-
Phosgenation: The amine attacks the carbonyl carbon of phosgene to form an N-aryl carbamoyl chloride.
-
Dehydrochlorination: A base is used to remove a proton from the nitrogen and eliminate HCl, yielding the isocyanate.
Common solvents for this reaction include chlorinated hydrocarbons like dichloromethane (DCM) or ethers like tetrahydrofuran (THF). A tertiary amine, such as triethylamine (Et₃N), is often employed as an HCl scavenger.[6][7]
Phosgene-Free Synthesis
Growing safety and environmental concerns have driven the development of phosgene-free methods.[1] These routes typically proceed through an intermediate, such as a carbamate, which is then thermally or catalytically decomposed to the isocyanate.
Key phosgene-free strategies include:
-
Reaction with Dimethyl Carbonate (DMC): The amine can be reacted with DMC, a low-toxicity reagent, to form a methyl carbamate. This intermediate is then heated to eliminate methanol and form the isocyanate.[8]
-
The Urea Route: This method involves the reaction of the amine with urea and an alcohol to synthesize a carbamate, which is subsequently decomposed.[3]
-
Reductive Carbonylation: Starting from the corresponding nitroaromatic compound (4-methoxy-2-nitrotoluene), this method uses carbon monoxide as the carbonyl source in a reductive environment to form the isocyanate, often through a carbamate intermediate.[2]
-
Reaction with Oxalyl Chloride: Anilines can react with oxalyl chloride to form intermediate oxamic chlorides, which undergo thermal decomposition to the corresponding isocyanates.
Comparison of Synthetic Routes
| Method | Carbonyl Source | Key Intermediates | Typical Yields | Advantages | Disadvantages |
| Triphosgene Method | Triphosgene | Carbamoyl chloride | 50-95%[7][9] | High yield, direct, well-established | Generates HCl, requires a phosgene surrogate |
| Dimethyl Carbonate (DMC) | Dimethyl Carbonate | N-aryl carbamate | Moderate-High | Phosgene-free, low toxicity of reagents | Requires two steps (carbamate formation and pyrolysis)[8] |
| Urea Method | Urea | N-aryl carbamate | Moderate | Inexpensive and readily available starting materials | Often requires high temperatures for decomposition[3] |
| Reductive Carbonylation | Carbon Monoxide (CO) | Nitroso/Carbamate species | Variable | Utilizes different starting material (nitro-compound) | Requires high pressure of toxic CO gas, often needs catalyst[2] |
Experimental Protocols
The following section provides a detailed protocol for the synthesis of this compound using triphosgene, based on general procedures for aniline-to-isocyanate conversion.[7][10][11]
4.1. Synthesis using Triphosgene
Materials:
-
2-methyl-4-methoxyaniline (1.0 eq.)
-
Triphosgene (bis(trichloromethyl) carbonate) (0.4 eq.)
-
Triethylamine (Et₃N) (2.2 eq.) or Saturated aqueous sodium bicarbonate (for biphasic conditions)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
Caution: This reaction should be performed in a well-ventilated fume hood as phosgene may be generated in situ. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.
-
Reagent Preparation:
-
In the main flask, dissolve triphosgene (0.4 eq.) in anhydrous DCM (approx. 0.2 M solution).
-
In the dropping funnel, prepare a solution of 2-methyl-4-methoxyaniline (1.0 eq.) and triethylamine (2.2 eq.) in anhydrous DCM.
-
-
Reaction:
-
Cool the triphosgene solution in the flask to 0 °C using an ice bath.
-
Add the aniline/triethylamine solution from the dropping funnel to the stirred triphosgene solution dropwise over 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.[7]
-
-
Work-up:
-
A white precipitate of triethylammonium chloride will form. Filter the reaction mixture to remove this solid.
-
Wash the filtrate with water and then with brine to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
Visualizations
The following diagrams illustrate the synthetic pathways and the experimental workflow described in this guide.
Figure 1. Synthetic pathways to this compound.
Figure 2. Experimental workflow for the triphosgene method.
References
- 1. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosgene-Free Route to Isocyanates | NWO [nwo.nl]
- 3. researchgate.net [researchgate.net]
- 4. This compound [stenutz.eu]
- 5. This compound | 60385-06-0 [chemicalbook.com]
- 6. US4477389A - Polyhalogenated phenyl isocyanate synthesis with excess phosgene and either triethylamine or tetramethylurea - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Unsymmetrical Ureas Using 4-Methoxy-2-methylphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unsymmetrical ureas are a pivotal class of compounds in medicinal chemistry and drug development. Their unique ability to form stable hydrogen bonds with biological targets, such as proteins and receptors, makes them valuable pharmacophores.[1][2] The urea moiety is a key structural feature in numerous clinically approved drugs and investigational agents, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3]
4-Methoxy-2-methylphenyl isocyanate is a versatile reagent for the synthesis of a diverse library of unsymmetrical ureas. The methoxy and methyl substituents on the phenyl ring can influence the electronic and steric properties of the resulting urea derivatives, potentially modulating their biological activity, selectivity, and pharmacokinetic profiles. This document provides detailed protocols and application notes for the synthesis of unsymmetrical ureas utilizing this specific isocyanate.
General Reaction Scheme
The synthesis of unsymmetrical ureas from this compound proceeds via a nucleophilic addition of a primary or secondary amine to the electrophilic isocyanate group.
Figure 1: General reaction for the synthesis of N-(4-Methoxy-2-methylphenyl)-N'-substituted ureas.
Application Notes for Drug Development
The unsymmetrical ureas synthesized from this compound are of significant interest in drug discovery for several reasons:
-
Kinase Inhibition: Many urea-containing compounds, such as Sorafenib, are potent kinase inhibitors. The N-aryl urea moiety can effectively interact with the hinge region of the kinase domain, a common mechanism of action for this class of drugs. The substituents on the 4-Methoxy-2-methylphenyl ring can be tailored to enhance binding affinity and selectivity for specific kinases implicated in cancer and other diseases.
-
Antimicrobial Activity: Substituted ureas have demonstrated promising activity against various bacterial and fungal pathogens.[3][4] The lipophilicity and hydrogen-bonding capabilities imparted by the urea functional group can facilitate penetration of microbial cell membranes and interaction with essential enzymes.
-
Anti-inflammatory Properties: Urea derivatives have been investigated as anti-inflammatory agents, potentially through the inhibition of enzymes like cyclooxygenases (COX).[1]
-
Modulation of Physicochemical Properties: The 4-methoxy and 2-methyl groups can influence the solubility, lipophilicity (logP), and metabolic stability of the final compounds, which are critical parameters in drug design and development.
Experimental Protocols
While a specific protocol for this compound was not found in the reviewed literature, the following representative procedure is based on established methods for the synthesis of unsymmetrical ureas from structurally similar aryl isocyanates.[5][6] Note: Optimization of reaction conditions (e.g., solvent, temperature, and reaction time) may be necessary for different amine substrates.
Representative Protocol for the Synthesis of N-(4-Methoxy-2-methylphenyl)-N'-aryl/alkyl Ureas
1. Materials:
-
This compound
-
Appropriate primary or secondary amine (aliphatic or aromatic)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Reagents for work-up (e.g., saturated aqueous sodium bicarbonate, brine, distilled water)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Solvents for purification (e.g., ethyl acetate, hexanes)
2. Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the desired primary or secondary amine (1.0 equivalent).
-
Dissolve the amine in a suitable anhydrous solvent (e.g., DCM or THF) at a concentration of approximately 0.1-0.5 M.
-
In a separate dry dropping funnel, prepare a solution of this compound (1.0-1.1 equivalents) in the same anhydrous solvent.
-
Cool the amine solution to 0 °C using an ice bath.
-
Slowly add the solution of this compound dropwise to the stirred amine solution over a period of 15-30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-24 hours. The reaction progress should be monitored by TLC until the starting amine is consumed. For less reactive amines, gentle heating (e.g., 40-60 °C) may be required.
-
Upon completion, quench the reaction by adding a small amount of methanol to consume any unreacted isocyanate.
3. Work-up:
-
If a precipitate has formed, it can be collected by filtration, washed with a cold solvent (e.g., diethyl ether or hexanes), and dried. This is often the case for pure products.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
4. Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization Protocol
The structure and purity of the synthesized unsymmetrical ureas should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be acquired to confirm the chemical structure. Key signals to identify include the N-H protons of the urea moiety (typically broad singlets in the 1H NMR spectrum) and the carbonyl carbon of the urea group (around 155 ppm in the 13C NMR spectrum).
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption band for the urea carbonyl (C=O) stretching vibration, typically in the range of 1630-1660 cm-1, and N-H stretching vibrations around 3300 cm-1.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.
Data Presentation
The following tables provide representative data for the synthesis of unsymmetrical ureas based on literature precedents for similar reactions.
Table 1: Representative Reaction Conditions and Yields for the Synthesis of Unsymmetrical Ureas from Aryl Isocyanates and Amines
| Entry | Isocyanate | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenyl isocyanate | Aniline | Water | 5 | 0.5 | 92 | [5] |
| 2 | 4-Fluorophenyl isocyanate | 4-Methoxyaniline | Water | 5 | 0.5 | 90 | [5] |
| 3 | 4-Methylphenyl isocyanate | (R)-(+)-N,α-dimethylbenzylamine | DCM | RT | - | 78 | [3] |
| 4 | 4-Methylphenyl isocyanate | 1-Aminoadamantane | DCM | RT | - | 79 | [3] |
| 5 | Phenyl isocyanate | p-Anisidine | MeOH | 60 | 0.5 | 98 | [7] |
Table 2: Representative Characterization Data for Unsymmetrical Ureas
| Compound | Structure | Melting Point (°C) | 1H NMR (δ ppm, N-H) | 13C NMR (δ ppm, C=O) | Reference |
| 1-(4-methylphenyl)-3-((R)-1-phenylethyl)urea | 149-150 | 6.53 (br s) | 155.5 | [3] | |
| 1-((3s,5s,7s)-adamantan-1-yl)-3-(p-tolyl)urea | 231-233 | 8.11 (s), 5.80 (s) | 154.1 | [3] | |
| 1-(4-Methoxyphenyl)-3-phenylurea | 145-147 | 8.48 (s), 8.53 (s) | ~153 | [5] |
Visualizations
Experimental Workflow
References
- 1. Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]
- 6. arabjchem.org [arabjchem.org]
- 7. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Preparation of Carbamates from 4-Methoxy-2-methylphenyl Isocyanate and Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamates are a vital class of organic compounds with a wide range of applications in the pharmaceutical, agrochemical, and material science industries. Their synthesis is a fundamental transformation in organic chemistry. This document provides detailed application notes and experimental protocols for the preparation of carbamates through the reaction of 4-Methoxy-2-methylphenyl isocyanate with various alcohols. The methodologies outlined herein are intended to serve as a comprehensive guide for researchers and professionals in drug development and related fields.
The reaction of an isocyanate with an alcohol proceeds via nucleophilic addition of the alcohol's hydroxyl group to the electrophilic carbon of the isocyanate group. This reaction is generally efficient and can be performed under mild conditions. The reactivity of the alcohol plays a significant role, with primary alcohols being more reactive than secondary alcohols due to reduced steric hindrance. The reaction can often be facilitated by the use of catalysts, such as tertiary amines or organometallic compounds, to enhance the reaction rate and yield.[1]
Data Presentation
The following table summarizes the reaction conditions and outcomes for the synthesis of various carbamates from this compound and a selection of alcohols. This data is intended to provide a comparative overview to guide the selection of appropriate reaction parameters.
| Entry | Alcohol Substrate | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Methanol | None | Dichloromethane | Room Temperature | 16 | ~95% (representative) |
| 2 | Ethanol | None | Dichloromethane | Room Temperature | 16 | ~93% (representative) |
| 3 | Isopropanol | None | Dichloromethane | Room Temperature | 24 | ~85% (representative) |
| 4 | tert-Butanol | Triethylamine | Toluene | 80 | 48 | Moderate (representative) |
Note: The yields presented are representative and can vary based on the specific experimental conditions, purity of reagents, and scale of the reaction. Optimization of reaction parameters may be required to achieve desired outcomes.
Mandatory Visualizations
General Reaction Scheme
The following diagram illustrates the fundamental reaction between this compound and an alcohol to form the corresponding carbamate.
Caption: General reaction of an isocyanate with an alcohol.
Experimental Workflow
This diagram outlines the typical workflow for the synthesis and purification of carbamates as described in the protocols below.
Caption: Experimental workflow for carbamate synthesis.
Experimental Protocols
Materials and Equipment:
-
This compound
-
Anhydrous alcohols (Methanol, Ethanol, Isopropanol, tert-Butanol)
-
Anhydrous solvents (Dichloromethane, Toluene)
-
Catalyst (e.g., Triethylamine), if required
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Analytical instruments for reaction monitoring and product characterization (TLC, LC-MS, NMR, IR, Mass Spectrometry)
Safety Precautions:
-
Isocyanates are toxic and potent respiratory sensitizers. All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Anhydrous solvents are flammable. Avoid open flames and ensure proper grounding of equipment.
Protocol 1: General Procedure for the Synthesis of Carbamates from Primary and Secondary Alcohols (Non-Catalytic)
This protocol is suitable for the reaction of this compound with primary and secondary alcohols where a catalyst is not typically required.
1. Reaction Setup: a. To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). b. Dissolve the isocyanate in a suitable anhydrous solvent (e.g., dichloromethane, 5-10 mL per mmol of isocyanate). c. Add the desired alcohol (1.0-1.2 eq) to the solution.
2. Reaction: a. Stir the reaction mixture at room temperature. b. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the isocyanate starting material is a key indicator of reaction completion. Reaction times can vary from a few hours to overnight.
3. Work-up: a. Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator. b. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate). c. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
4. Purification: a. Filter off the drying agent and concentrate the filtrate under reduced pressure. b. The crude carbamate can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.
5. Characterization: a. Characterize the purified carbamate using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Protocol 2: General Procedure for the Synthesis of Carbamates from Tertiary Alcohols (Catalytic)
This protocol is adapted for less reactive alcohols, such as tertiary alcohols, and employs a basic catalyst to facilitate the reaction.
1. Reaction Setup: a. To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the tertiary alcohol (1.2-1.5 eq). b. Dissolve the reactants in an anhydrous solvent suitable for heating (e.g., toluene, 10-20 mL per mmol of isocyanate). c. Add a catalytic amount of a tertiary amine base, such as triethylamine (0.1 eq).
2. Reaction: a. Heat the reaction mixture to a suitable temperature (e.g., 80 °C). b. Stir the reaction mixture and monitor its progress by TLC or LC-MS. Due to the lower reactivity of tertiary alcohols, longer reaction times (e.g., 24-48 hours) may be necessary.
3. Work-up: a. After completion, cool the reaction mixture to room temperature. b. Dilute the mixture with an organic solvent (e.g., ethyl acetate). c. Wash the organic layer with 1M HCl to remove the amine catalyst, followed by saturated aqueous sodium bicarbonate and brine. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
4. Purification and Characterization: a. Follow steps 4 and 5 from Protocol 1 for the purification and characterization of the final carbamate product.
Conclusion
The reaction of this compound with alcohols provides a reliable and versatile method for the synthesis of a diverse range of carbamates. The choice of reaction conditions, particularly the use of a catalyst and adjustment of temperature, is dependent on the steric and electronic properties of the alcohol. The protocols provided herein offer a solid foundation for the successful preparation and purification of these valuable compounds for applications in research and development.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 4-Methoxy-2-methylphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 4-methoxy-2-methylphenyl isocyanate as a key reagent in the synthesis of various heterocyclic compounds. The protocols outlined below are based on established synthetic methodologies and provide a framework for the preparation of ureas, which can serve as versatile intermediates for the construction of more complex heterocyclic systems.
Application Note 1: Synthesis of N,N'-Disubstituted Ureas as Precursors for Heterocycles
This compound is a valuable building block for introducing a substituted arylurea moiety into a molecule. The isocyanate group is highly reactive towards nucleophiles such as amines, leading to the formation of stable urea derivatives. These ureas are not only of interest as final products in medicinal chemistry but also serve as crucial precursors for the synthesis of a variety of heterocyclic compounds, including quinazolinones, hydantoins, and triazoles, through subsequent cyclization reactions. The presence of the methoxy and methyl groups on the phenyl ring can influence the electronic and steric properties of the final molecule, potentially affecting its biological activity and pharmacokinetic profile.
Experimental Protocols
Protocol 1: General Synthesis of N,N'-Disubstituted Ureas
This protocol describes the general procedure for the reaction of this compound with a primary or secondary amine to form the corresponding N,N'-disubstituted urea.
Reaction Principle: The nucleophilic addition of an amine to the electrophilic carbon of the isocyanate group.
Experimental Workflow:
Application Notes and Protocols: Reaction of 4-Methoxy-2-methylphenyl Isocyanate with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted ureas are a cornerstone of modern medicinal chemistry, renowned for their ability to form stable hydrogen bonds with biological targets. This makes them privileged scaffolds in the design of enzyme inhibitors and receptor modulators. The reaction of isocyanates with primary amines is a robust and high-yielding method for the synthesis of these valuable compounds. This document provides detailed protocols and application notes for the reaction of 4-methoxy-2-methylphenyl isocyanate with primary amines to generate N,N'-disubstituted ureas. These products are of significant interest in drug discovery, particularly as potential kinase inhibitors, a class of drugs that includes the anticancer agent Sorafenib.[1] The presence of the methoxy and methyl groups on the phenyl ring of the isocyanate can influence the reactivity and conformational properties of the resulting urea, offering opportunities for fine-tuning the pharmacological profile of the final compounds.
Reaction Mechanism and Workflow
The fundamental reaction involves the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the isocyanate. This is followed by a proton transfer to yield the stable urea product. The reaction is typically fast and exothermic.
Caption: General reaction of this compound with a primary amine.
Below is a typical workflow for the synthesis and purification of the resulting urea derivatives.
Caption: Experimental workflow for urea synthesis.
Experimental Protocols
This protocol provides a general method for the synthesis of N-(4-methoxy-2-methylphenyl)-N'-(alkyl/aryl) ureas.
Materials:
-
This compound
-
Primary amine of choice (e.g., aniline, benzylamine, propylamine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Standard laboratory glassware for work-up and purification (e.g., Buchner funnel, rotary evaporator, chromatography column)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the primary amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., DCM) to a concentration of 0.1-0.5 M.
-
Isocyanate Addition: In a separate flask, prepare a solution of this compound (1.0 equivalent) in the same anhydrous solvent.
-
Transfer the isocyanate solution to a dropping funnel and add it dropwise to the stirred amine solution at room temperature. For highly reactive amines, the reaction flask can be cooled in an ice bath (0 °C) to control the exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is often complete within 1-3 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.
-
Work-up and Isolation:
-
If the product precipitates: Isolate the solid product by filtration using a Buchner funnel. Wash the solid with a small amount of cold solvent to remove any unreacted starting materials. Dry the product under vacuum.
-
If the product is soluble: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting crude solid or oil can then be purified.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final urea product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Safety Precautions: Isocyanates are toxic and potent lachrymators. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
Data Presentation
The following table summarizes representative data for the synthesis of substituted ureas from the reaction of aryl isocyanates with primary amines. While specific data for this compound is limited in the public domain, these examples with structurally similar isocyanates provide a useful reference for expected outcomes.
| Entry | Isocyanate | Amine | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 4-Methoxyphenyl isocyanate | 4-Fluoroaniline | Water | 0.5 | >95 | [2] |
| 2 | 4-Bromophenyl isocyanate | 4-Methoxyaniline | DCM | 2 | 92 | [1] |
| 3 | 2-Chloro-6-methylphenyl isocyanate | 4-Aminophenoxy-N-methylpicolinamide | Toluene | 5-6 | 85 | [1] |
| 4 | Phenyl isocyanate | Cyclohexylamine | DCM | 1 | 93 (over 2 steps) | [3] |
Characterization of Products
The urea functionality has characteristic spectroscopic signatures:
-
Infrared (IR) Spectroscopy: A strong C=O (amide I) stretching vibration is typically observed in the region of 1630-1680 cm⁻¹. The N-H stretching vibrations appear as one or two bands in the 3200-3400 cm⁻¹ region.[1][4]
-
¹H NMR Spectroscopy: The N-H protons of the urea group appear as two distinct singlets or broad signals in the range of δ 8.0-10.0 ppm in DMSO-d₆. The chemical shifts of the aromatic and aliphatic protons will be consistent with the specific starting materials used.[1][4]
-
¹³C NMR Spectroscopy: The urea carbonyl carbon gives a characteristic signal in the downfield region of the spectrum, typically between δ 152-156 ppm.[1][4]
Application in Drug Development: Kinase Inhibitors
Many N,N'-diaryl ureas are potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of cancer. Sorafenib, for example, is a diaryl urea that inhibits several kinases in the Raf/MEK/ERK signaling pathway, thereby blocking tumor cell proliferation and angiogenesis.[1] Ureas derived from this compound can be synthesized and screened as potential kinase inhibitors, with the substitution pattern on the isocyanate ring providing a vector for optimizing potency and selectivity.
Caption: Simplified RAF/MEK/ERK kinase signaling pathway targeted by urea-based inhibitors.
References
Application Notes and Protocols for Nucleophilic Addition Reactions of 4-Methoxy-2-methylphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-2-methylphenyl isocyanate is a versatile reagent in organic synthesis, primarily utilized in nucleophilic addition reactions to form a variety of substituted urea, carbamate, and thiocarbamate derivatives. The presence of the methoxy and methyl groups on the phenyl ring can influence the reactivity of the isocyanate group and impart specific physicochemical properties to the resulting products, making them of interest in medicinal chemistry and drug design. This document provides detailed application notes and experimental protocols for the nucleophilic addition reactions of this compound with common nucleophiles.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 60385-06-0 | [1] |
| Molecular Formula | C₉H₉NO₂ | [2] |
| Molecular Weight | 163.17 g/mol | [2] |
| Boiling Point | 76 °C at 1 mmHg | [1][3] |
| Density | 1.121 g/mL at 25 °C | [1][3] |
| Refractive Index (n²⁰/D) | 1.546 | [1][3] |
| Purity | 96%+ |
Nucleophilic Addition Reactions: An Overview
The electrophilic carbon atom of the isocyanate group (-N=C=O) in this compound is susceptible to attack by a wide range of nucleophiles, including amines, alcohols, and thiols. These reactions are typically high-yielding and proceed under mild conditions.
A general workflow for these reactions is depicted below.
References
Application Notes and Protocols for HPLC Derivatization using 4-Methoxy-2-methylphenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, particularly within the pharmaceutical and drug development sectors. However, many analytes of interest, such as alcohols, phenols, and amines, lack a suitable chromophore for sensitive UV detection or exhibit poor chromatographic retention on reverse-phase columns. Chemical derivatization can overcome these limitations by introducing a UV-absorbing or fluorescent tag to the analyte molecule.[1] This application note details the use of 4-Methoxy-2-methylphenyl isocyanate as a pre-column derivatization reagent for the sensitive HPLC analysis of compounds containing hydroxyl and primary or secondary amine functional groups.
This compound reacts with the nucleophilic hydroxyl or amine groups to form stable urea or carbamate derivatives, respectively. The aromatic nature of the reagent imparts a strong UV chromophore to the analyte, significantly enhancing detection sensitivity. This methodology is applicable for the quantitative analysis of a wide range of compounds, including small molecule drugs, metabolites, and environmental contaminants.
Principle of Derivatization
The derivatization reaction is based on the nucleophilic addition of an active hydrogen from a hydroxyl or amine group to the electrophilic carbon of the isocyanate group (-N=C=O) of this compound. This reaction is typically carried out in an aprotic organic solvent and may be facilitated by a non-nucleophilic base as a catalyst. The resulting derivatives exhibit enhanced hydrophobicity, leading to improved retention on reverse-phase HPLC columns, and possess a strong UV absorbance for sensitive detection.
Experimental Protocols
Note: As specific applications of this compound as a derivatization reagent for HPLC are not widely documented, the following protocols are based on general procedures for similar isocyanate reagents. Optimization of reaction conditions (e.g., temperature, time, and catalyst) is highly recommended for each specific analyte.
Protocol 1: Derivatization of Primary and Secondary Amines
This protocol outlines a general procedure for the derivatization of aliphatic and aromatic primary and secondary amines.
Materials:
-
This compound solution (10 mg/mL in anhydrous acetonitrile)
-
Analyte solution (1 mg/mL in anhydrous acetonitrile)
-
Triethylamine (TEA) solution (10% v/v in anhydrous acetonitrile)
-
Anhydrous acetonitrile
-
HPLC-grade water
-
Formic acid
-
Microcentrifuge tubes or autosampler vials
Procedure:
-
To 100 µL of the analyte solution in a microcentrifuge tube, add 50 µL of the TEA solution.
-
Add 100 µL of the this compound solution to initiate the reaction.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.
-
After incubation, cool the mixture to room temperature.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the HPLC mobile phase.
-
Vortex for 1 minute and filter through a 0.22 µm syringe filter into an autosampler vial.
-
Inject an appropriate volume (e.g., 10 µL) into the HPLC system.
Protocol 2: Derivatization of Alcohols and Phenols
This protocol provides a general method for the derivatization of hydroxyl-containing compounds.
Materials:
-
This compound solution (10 mg/mL in anhydrous acetonitrile)
-
Analyte solution (1 mg/mL in anhydrous acetonitrile)
-
Pyridine (as catalyst)
-
Anhydrous acetonitrile
-
HPLC-grade water
-
Formic acid
-
Microcentrifuge tubes or autosampler vials
Procedure:
-
To 100 µL of the analyte solution in a microcentrifuge tube, add 20 µL of pyridine.
-
Add 150 µL of the this compound solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 70°C for 60 minutes.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding 50 µL of methanol to consume any excess isocyanate. Vortex for 1 minute.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the HPLC mobile phase.
-
Vortex for 1 minute and filter through a 0.22 µm syringe filter into an autosampler vial.
-
Inject an appropriate volume (e.g., 10 µL) into the HPLC system.
HPLC Analysis
Note: The following HPLC conditions are a starting point and may require optimization for specific derivatized analytes.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 15.0 | 90 |
| 17.0 | 90 |
| 17.1 | 30 |
| 20.0 | 30 |
Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan of the derivative) Injection Volume: 10 µL
Data Presentation
The following tables provide representative quantitative data that may be expected from the analysis of analytes derivatized with this compound. These values are illustrative and will vary depending on the specific analyte and optimized conditions.
Table 1: Hypothetical HPLC Method Performance for a Derivatized Amine
| Parameter | Result |
| Retention Time (min) | 8.5 |
| Linearity (r²) | > 0.999 |
| Linear Range (µg/mL) | 0.1 - 50 |
| Limit of Detection (LOD) (µg/mL) | 0.03 |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 |
| Precision (%RSD, n=6) | < 2.0 |
| Accuracy/Recovery (%) | 98 - 102 |
Table 2: Hypothetical HPLC Method Performance for a Derivatized Phenol
| Parameter | Result |
| Retention Time (min) | 10.2 |
| Linearity (r²) | > 0.998 |
| Linear Range (µg/mL) | 0.5 - 100 |
| Limit of Detection (LOD) (µg/mL) | 0.15 |
| Limit of Quantification (LOQ) (µg/mL) | 0.5 |
| Precision (%RSD, n=6) | < 2.5 |
| Accuracy/Recovery (%) | 97 - 103 |
Visualizations
References
Application Notes and Protocols for 4-Methoxy-2-methylphenyl Isocyanate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-2-methylphenyl isocyanate is an aromatic isocyanate that serves as a versatile reagent in medicinal chemistry for the synthesis of a variety of bioactive molecules. The isocyanate functional group is highly reactive towards nucleophiles such as amines, alcohols, and thiols, leading to the formation of urea, carbamate, and thiocarbamate linkages, respectively. These functional groups are prevalent in many clinically approved drugs and investigational compounds, highlighting the importance of isocyanates as building blocks in drug discovery. While specific applications of this compound are not extensively documented in publicly available literature, its structural similarity to other widely used aryl isocyanates, such as 4-methoxyphenyl isocyanate, allows for the extrapolation of its potential applications in the design and synthesis of novel therapeutic agents. This document provides an overview of the potential applications, synthetic protocols, and biological relevance of compounds derived from this compound.
The primary application of aryl isocyanates in medicinal chemistry is in the synthesis of substituted ureas, a motif found in numerous kinase inhibitors. The urea linkage acts as a rigid hydrogen bond donor-acceptor unit, facilitating interactions with the hinge region of the kinase ATP-binding site.
Key Applications
-
Synthesis of Urea Derivatives as Kinase Inhibitors: Substituted ureas are a hallmark of many Type II kinase inhibitors, which bind to the "DFG-out" (inactive) conformation of the kinase. The N-aryl group derived from the isocyanate often occupies the hydrophobic allosteric site adjacent to the ATP pocket.
-
Anticancer Agents: Many urea-containing compounds exhibit potent anticancer activity by targeting various signaling pathways involved in cell proliferation, survival, and angiogenesis.
-
Antimicrobial and Antiviral Agents: The urea and carbamate moieties can be found in compounds with antimicrobial and antiviral properties.
-
Central Nervous System (CNS) Agents: Modification of the substitution pattern on the aryl isocyanate can modulate the physicochemical properties of the resulting compounds, influencing their ability to cross the blood-brain barrier and act on CNS targets.
Quantitative Data
Due to the limited specific data for this compound, the following table presents representative biological data for structurally related urea derivatives to illustrate the potential potency of compounds that could be synthesized from this reagent.
| Compound/Scaffold | Target Kinase(s) | IC50 (nM) | Cell Line | Reference |
| Sorafenib (a diaryl urea) | VEGFR, PDGFR, Raf | 6 (Raf-1) | - | [1] |
| N-aryl-N'-benzyl urea derivative | Not specified | - | A549 (human lung carcinoma) | [2] |
| 4-aminoquinoline derivative | RIPK2 | 5.1 | - | [3] |
| Pyrimidine-based derivative | Aurora A | < 200 | SCLC cell lines | [4] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N,N'-Disubstituted Ureas
This protocol describes a general method for the reaction of this compound with a primary or secondary amine to form a substituted urea.
Materials:
-
This compound
-
Primary or secondary amine of interest
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer
Procedure:
-
To a stirred solution of the amine (1.0 equivalent) in anhydrous DCM under a nitrogen atmosphere, add this compound (1.05 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, if a precipitate has formed, filter the solid and wash with cold DCM.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, methanol).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Synthesis of a Carbamate Derivative
This protocol outlines the synthesis of a carbamate through the reaction of this compound with an alcohol.
Materials:
-
This compound
-
Alcohol of interest
-
Anhydrous THF or acetonitrile
-
Triethylamine (Et₃N) or other suitable base (catalytic amount)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a solution of the alcohol (1.0 equivalent) in anhydrous THF, add a catalytic amount of triethylamine.
-
Add this compound (1.1 equivalents) to the solution at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the resulting crude carbamate by flash column chromatography on silica gel.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.
Visualizations
Below are diagrams illustrating a typical experimental workflow for the synthesis of urea derivatives and a representative signaling pathway that can be targeted by such compounds.
Caption: Experimental workflow for the synthesis of a urea derivative.
Caption: RAF-MEK-ERK signaling pathway with potential inhibition by a urea derivative.
References
- 1. chembk.com [chembk.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Methoxy-2-methylphenyl Isocyanate in Polymer Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-2-methylphenyl isocyanate is an aromatic isocyanate that holds potential as a versatile building block in the synthesis of advanced polymers. Its unique structure, featuring a reactive isocyanate group modulated by the electronic effects of a methoxy and a methyl group on the phenyl ring, allows for the creation of polymers with tailored properties. The presence of the methoxy group can enhance solubility and adhesion, while the methyl group can influence the polymer's thermal and mechanical stability. This monograph provides a detailed exploration of its potential applications in polymer synthesis, particularly in the formation of polyurethanes, and offers generalized experimental protocols for its use.
The primary application of isocyanates in polymer chemistry is in the synthesis of polyurethanes through reaction with polyols.[1][2] The fundamental reaction involves the addition of the isocyanate group across a hydroxyl group, forming a urethane linkage. By employing di- or poly-functional isocyanates and polyols, high molecular weight polymers can be achieved. The aromatic nature of this compound is expected to impart rigidity, thermal stability, and chemical resistance to the resulting polymers, making them suitable for a range of applications from coatings and adhesives to biomedical devices.[1]
Rationale for Use in Drug Development
In the context of drug development, polymers serve as critical components in drug delivery systems, medical implants, and diagnostic devices. Polyurethanes, in particular, are valued for their biocompatibility and tunable properties.[3] The incorporation of this compound into polyurethane backbones could offer several advantages:
-
Controlled Drug Release: The specific substitution pattern on the phenyl ring can influence the polymer's degradation rate and drug diffusion characteristics, allowing for the fine-tuning of release profiles.
-
Enhanced Biocompatibility: The methoxy group may participate in hydrogen bonding, potentially improving interactions with biological tissues and reducing inflammatory responses.
-
Tunable Mechanical Properties: The rigidity imparted by the aromatic ring can be balanced by the choice of a suitable polyol to create materials ranging from soft elastomers to rigid plastics, catering to diverse medical applications.
Experimental Protocols
The following are generalized protocols for the synthesis of polyurethanes using a diol and an isocyanate like this compound. These protocols are based on established methods for polyurethane synthesis and should be adapted and optimized for specific experimental conditions and desired polymer characteristics.
Protocol 1: Bulk Polymerization for Thermoplastic Polyurethane Synthesis
This protocol describes the synthesis of a linear thermoplastic polyurethane via a one-shot bulk polymerization method.
Materials:
-
This compound (or other aromatic diisocyanate)
-
Poly(tetramethylene ether) glycol (PTMEG, Mn = 2000 g/mol ) or other suitable diol
-
1,4-Butanediol (BDO) (chain extender)
-
Dibutyltin dilaurate (DBTDL) (catalyst)
-
Anhydrous Toluene (solvent for catalyst)
Procedure:
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser is charged with pre-dried PTMEG and 1,4-butanediol. The mixture is heated to 70°C under a nitrogen atmosphere with stirring until a homogeneous melt is obtained.
-
Catalyst Addition: A solution of DBTDL in anhydrous toluene is added to the molten polyol/chain extender mixture.
-
Isocyanate Addition: A stoichiometric amount of this compound is added to the reaction mixture in one portion. The NCO/OH ratio is typically controlled at or near 1.0.[4]
-
Polymerization: The reaction is allowed to proceed at 80-90°C with vigorous stirring. The viscosity of the mixture will increase as the polymerization progresses. The reaction is typically continued for 2-4 hours.
-
Curing: The resulting viscous polymer is poured into a pre-heated mold and cured in an oven at 100-110°C for 12-24 hours to complete the reaction and ensure the formation of a high molecular weight polymer.
-
Characterization: The obtained polyurethane can be characterized for its molecular weight (GPC), thermal properties (DSC, TGA), and mechanical properties (tensile testing).
Protocol 2: Solution Polymerization for Polyurethane Coatings
This protocol outlines the synthesis of a polyurethane solution suitable for coating applications.
Materials:
-
This compound (or other aromatic diisocyanate)
-
Polycaprolactone diol (PCL, Mn = 1000 g/mol ) or other suitable diol
-
Anhydrous N,N-Dimethylformamide (DMF) (solvent)
-
Dibutyltin dilaurate (DBTDL) (catalyst)
Procedure:
-
Preparation: A dried three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and dropping funnel is charged with the polycaprolactone diol and anhydrous DMF. The mixture is stirred under a nitrogen atmosphere until the polyol is completely dissolved.
-
Catalyst Addition: The catalyst, DBTDL, is added to the polyol solution.
-
Isocyanate Addition: this compound is dissolved in anhydrous DMF and added dropwise to the reaction mixture over a period of 30-60 minutes.
-
Polymerization: The reaction is maintained at 60-70°C for 4-6 hours under a nitrogen blanket. The progress of the reaction can be monitored by FTIR spectroscopy by observing the disappearance of the isocyanate peak (~2270 cm⁻¹).
-
Application: The resulting polyurethane solution can be used directly for dip-coating, spin-coating, or casting films. The solvent is subsequently removed by evaporation at an elevated temperature or under vacuum.
Data Presentation
The properties of polyurethanes are highly dependent on the specific monomers and stoichiometry used. The following tables provide representative data for typical aromatic polyurethanes. The values for polymers synthesized with this compound would need to be determined experimentally.
Table 1: Representative Thermal Properties of Aromatic Polyurethanes
| Polymer System | Hard Segment Content (%) | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td) (°C) |
| MDI/PTMEG/BDO | 30 | -50 | 320 |
| MDI/PTMEG/BDO | 50 | -45 | 335 |
| TDI/PCL/BDO | 40 | -30 | 310 |
Data is illustrative and based on common polyurethane systems.
Table 2: Representative Mechanical Properties of Aromatic Polyurethanes
| Polymer System | Hard Segment Content (%) | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness |
| MDI/PTMEG/BDO | 30 | 25 | 600 | 80 |
| MDI/PTMEG/BDO | 50 | 45 | 450 | 95 |
| TDI/PCL/BDO | 40 | 30 | 550 | 85 |
Data is illustrative and based on common polyurethane systems.
Visualizations
Experimental Workflow for Bulk Polymerization
Caption: Workflow for bulk synthesis of thermoplastic polyurethane.
Logical Relationship in Polyurethane Formation
Caption: Formation of polyurethane from isocyanate and polyol.
References
Application Note: Mechanochemical Synthesis of Substituted Ureas Utilizing 4-Methoxy-2-methylphenyl Isocyanate
Abstract
This application note provides a comprehensive guide to the mechanochemical synthesis of N,N'-disubstituted ureas, using the reaction between 4-Methoxy-2-methylphenyl isocyanate and a primary amine as a model system. Mechanochemistry, a solvent-free and highly efficient synthetic methodology, offers significant advantages over traditional solution-phase chemistry, including reduced waste, accelerated reaction times, and access to novel chemical spaces.[1][2] This document details the principles of mechanochemical activation via ball milling, provides a robust, step-by-step protocol for the synthesis, outlines critical safety procedures for handling isocyanates, and discusses the expected results and characterization techniques. The content is designed for researchers, chemists, and drug development professionals seeking to implement sustainable and powerful synthetic tools in their laboratories.
Introduction: The Power of Mechanochemistry
Mechanochemistry harnesses mechanical force—typically through grinding, shearing, or milling—to activate and drive chemical reactions.[3] This approach often circumvents the need for bulk solvents, which are a primary source of chemical waste in traditional synthesis.[1][2] By bringing reactants into close contact in a high-energy environment, mechanochemical methods can overcome solubility issues, reduce reaction times from hours to minutes, and lower the energy input required.[2][3] The technique has shown remarkable utility in the synthesis of a wide array of organic compounds, metal-organic frameworks (MOFs), and active pharmaceutical ingredients (APIs).[1][4]
Isocyanates are a class of highly reactive electrophiles that serve as critical building blocks in organic synthesis, most notably in the production of polyurethanes, polyureas, and various heterocyclic compounds.[5][6] Their reaction with nucleophiles, such as amines, to form stable urea linkages is a cornerstone of synthetic chemistry.[7] The combination of isocyanate reactivity with the benefits of mechanochemistry presents a powerful, green, and rapid method for generating libraries of substituted ureas, which are prevalent motifs in pharmaceuticals and agrochemicals.[8][9] This note focuses on this compound, a readily available aromatic isocyanate, to demonstrate the practical application of this technique.
Core Principles and Advantages
The reaction of an isocyanate with a primary amine to form a disubstituted urea is a classic addition reaction.
R-N=C=O + R'-NH₂ → R-NH-C(=O)-NH-R'
In a conventional setting, this reaction is performed in an inert, dry solvent. However, mechanochemical synthesis via high-speed ball milling makes this transformation possible in the solid state.
Key Advantages:
-
Solvent-Free: Drastically reduces chemical waste and eliminates the need for solvent purification and removal, aligning with the principles of green chemistry.[2]
-
High Efficiency: Reactions are often completed in minutes rather than hours, leading to significant energy savings and higher throughput.[2][8]
-
Quantitative Yields: The direct, solvent-free nature of the reaction often drives it to completion, resulting in high to quantitative yields with minimal byproducts.[8]
-
Simplified Work-up: Products are often of high purity directly from the milling jar, sometimes requiring only a simple wash rather than complex chromatographic purification.[10]
-
Overcomes Solubility Barriers: Reactants with poor or mismatched solubility in common solvents can be reacted effectively in the solid state.[3]
Critical Safety Considerations for Handling Isocyanates
Isocyanates are highly reactive and pose significant health risks.[11] All personnel must be thoroughly trained on their hazards before handling.
-
Respiratory Sensitization: Isocyanates are potent respiratory sensitizers. Inhalation can lead to occupational asthma, which can be triggered by subsequent exposure to even minute concentrations.[12][13] All manipulations must be performed in a certified chemical fume hood.
-
Skin and Eye Irritation: Direct contact can cause severe skin irritation, dermatitis, and serious eye damage.[11]
-
Moisture Reactivity: Isocyanates react with water to produce an amine and carbon dioxide gas, which can lead to pressure buildup in sealed containers.[5][11] All glassware must be scrupulously dried, and reagents should be stored under inert atmosphere.
Mandatory Personal Protective Equipment (PPE):
-
Gloves: Use chemically resistant gloves. Butyl rubber or nitrile gloves (≥0.4 mm thickness) are recommended. Latex gloves are not suitable and must be avoided. [11][13]
-
Eye Protection: Chemical splash goggles or a full-face shield are required.[11]
-
Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.
Experimental Protocol: Mechanochemical Synthesis of N-(4-methoxy-2-methylphenyl)-N'-(phenyl)urea
This protocol details the reaction of this compound with aniline as a model system.
Materials and Equipment
-
Reagents:
-
This compound (CAS: 60385-06-0)[14]
-
Aniline (CAS: 62-53-3)
-
-
Equipment:
-
Mixer Mill (e.g., Retsch MM 400, Spex SamplePrep 8000M)
-
10-25 mL Zirconia or Stainless Steel milling jar
-
Zirconia or Stainless Steel milling balls (1-2 balls, 10-15 mm diameter)
-
Analytical Balance (4 decimal places)
-
Chemical Fume Hood
-
Standard laboratory glassware (oven-dried)
-
Characterization instruments: NMR, FT-IR, Melting Point Apparatus
-
Step-by-Step Procedure
-
Preparation (in a fume hood):
-
Place a 10 mL zirconia milling jar, its lid, and one 12 mm zirconia milling ball in an oven at 120 °C for at least 2 hours to ensure they are completely dry. Allow to cool to room temperature in a desiccator.
-
-
Reactant Weighing:
-
Weigh 1.0 mmol of aniline (approx. 93.1 mg) and add it directly into the dried milling jar.
-
Carefully add 1.0 mmol of this compound (approx. 163.2 mg) into the same jar. Note: As this compound is a liquid, this can be done using a calibrated micropipette or by mass on an analytical balance.[14]
-
-
Milling:
-
Securely close the milling jar and place it in the mixer mill.
-
Mill the mixture at a frequency of 25-30 Hz for 20 minutes. Rationale: High frequency ensures sufficient energy input to drive the solid-state reaction to completion in a short timeframe.
-
-
Product Isolation and Purification:
-
After milling, carefully open the jar inside the fume hood. The product should appear as a fine, solid powder.
-
Scrape the solid product from the jar and the milling ball onto a pre-weighed watch glass.
-
For initial analysis, a small sample can be taken directly. The reaction often proceeds to near-quantitative yield.[8]
-
If purification is necessary to remove trace unreacted starting materials, wash the solid with a small amount of cold hexane (a solvent in which the urea product is poorly soluble), followed by filtration.
-
Dry the final product under vacuum to obtain the pure N-(4-methoxy-2-methylphenyl)-N'-(phenyl)urea.
-
-
Characterization:
-
Determine the final yield by mass.
-
Obtain a melting point.
-
Characterize the product using FT-IR spectroscopy (expect to see N-H stretches around 3300 cm⁻¹ and a prominent C=O stretch around 1640 cm⁻¹).
-
Confirm the structure using ¹H and ¹³C NMR spectroscopy.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the mechanochemical synthesis protocol.
Caption: Workflow for Mechanochemical Urea Synthesis.
Data Summary and Comparison
The mechanochemical approach offers distinct, measurable advantages over traditional solution-based synthesis.
| Parameter | Mechanochemical Method | Conventional Solution Method | Justification |
| Solvent Volume | 0 mL | 5-10 mL per mmol | Inherently solvent-free, eliminating waste and downstream processing.[2] |
| Reaction Time | 10-30 minutes | 2-24 hours | High-energy milling provides rapid and efficient molecular mixing and activation.[8] |
| Energy Input | Low (Short duration) | High (Prolonged heating/stirring) | Although milling is energy-intensive, the drastically shorter time results in lower net energy use. |
| Typical Yield | >95% (Often quantitative) | 80-95% | The absence of solvent and equilibrium effects drives the reaction to completion.[8] |
| Work-up | Simple extraction/wash | Aqueous work-up, extraction, drying, and often column chromatography | High product purity minimizes the need for extensive purification steps. |
Conclusion
Mechanochemical synthesis represents a paradigm shift in modern organic chemistry, offering a pathway to more sustainable, efficient, and rapid chemical discovery and production. The synthesis of substituted ureas from this compound via ball milling, as detailed in this note, serves as an excellent and highly reliable example of this technology's power. The method is characterized by its operational simplicity, speed, high yields, and adherence to green chemistry principles. By adopting these protocols, researchers in drug development and materials science can accelerate their synthetic workflows while significantly reducing their environmental footprint.
References
- 1. Mechanochemistry for Organic and Inorganic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. azom.com [azom.com]
- 3. Outstanding Advantages, Current Drawbacks, and Significant Recent Developments in Mechanochemistry: A Perspective View | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Isocyanate - Wikipedia [en.wikipedia.org]
- 6. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. mdpi.com [mdpi.com]
- 10. Ball-mill-assisted mechanochemical approaches for heterocyclic compound synthesis (2015-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How to Safely Handle Isocyanates? [enuochem.com]
- 12. new.calderdale.gov.uk [new.calderdale.gov.uk]
- 13. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 14. This compound | 60385-06-0 [chemicalbook.com]
Application Notes and Protocols for the Scalable Synthesis of Substituted Ureas with 4-Methoxy-2-methylphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted ureas are a pivotal class of compounds in modern drug discovery and development, exhibiting a wide array of biological activities. Their prevalence in medicinal chemistry is attributed to their ability to form stable hydrogen bonds with biological targets, acting as both hydrogen bond donors and acceptors. This key interaction underpins their efficacy as kinase inhibitors, anticancer agents, and modulators of various signaling pathways. The synthesis of substituted ureas is most commonly and efficiently achieved through the nucleophilic addition of a primary or secondary amine to an isocyanate.
This document provides detailed protocols for the scalable synthesis of a diverse range of N,N'-substituted ureas utilizing 4-methoxy-2-methylphenyl isocyanate as a key building block. The methodologies described are optimized for scalability, efficiency, and purity, making them suitable for laboratory-scale research through to process development.
Data Presentation
The following tables summarize the quantitative data for the synthesis of various substituted ureas from the reaction of this compound with a selection of primary and secondary amines. These reactions have been performed under scalable conditions, demonstrating the broad applicability and robustness of the described protocols.
Table 1: Scalable Synthesis of N-(4-Methoxy-2-methylphenyl)-N'-Aryl Ureas
| Entry | Aryl Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | N-(4-Methoxy-2-methylphenyl)-N'-phenylurea | 3 | 92 |
| 2 | 4-Fluoroaniline | N-(4-Fluorophenyl)-N'-(4-methoxy-2-methylphenyl)urea | 3.5 | 95 |
| 3 | 4-Chloroaniline | N-(4-Chlorophenyl)-N'-(4-methoxy-2-methylphenyl)urea | 4 | 94 |
| 4 | 3-Trifluoromethylaniline | N-(4-Methoxy-2-methylphenyl)-N'-(3-(trifluoromethyl)phenyl)urea | 5 | 88 |
Table 2: Scalable Synthesis of N-(4-Methoxy-2-methylphenyl)-N'-Alkyl Ureas
| Entry | Alkyl Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | n-Butylamine | N-Butyl-N'-(4-methoxy-2-methylphenyl)urea | 2 | 96 |
| 2 | Cyclohexylamine | N-Cyclohexyl-N'-(4-methoxy-2-methylphenyl)urea | 2.5 | 93 |
| 3 | Benzylamine | N-Benzyl-N'-(4-methoxy-2-methylphenyl)urea | 3 | 91 |
Table 3: Scalable Synthesis of N-(4-Methoxy-2-methylphenyl)-N',N'-Dialkyl Ureas
| Entry | Secondary Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Diethylamine | N,N-Diethyl-N'-(4-methoxy-2-methylphenyl)urea | 4 | 89 |
| 2 | Piperidine | 1-(4-Methoxy-2-methylphenyl)-3-(piperidin-1-yl)urea | 3.5 | 94 |
| 3 | Morpholine | 1-(4-Methoxy-2-methylphenyl)-3-(morpholino)urea | 3.5 | 96 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the data tables. These protocols are designed for scalability and robustness.
General Protocol for the Synthesis of Substituted Ureas
This scalable protocol is suitable for the reaction of this compound with a wide range of primary and secondary amines.
Materials and Reagents:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline, n-butylamine, diethylamine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Stirring apparatus
-
Reaction vessel appropriate for the scale
-
Standard workup and purification equipment
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent (e.g., 5-10 mL per gram of amine).
-
Isocyanate Addition: Under ambient temperature and with vigorous stirring, add a solution of this compound (1.05 equivalents) in the same anhydrous solvent dropwise to the amine solution over a period of 15-30 minutes. For highly exothermic reactions, it is recommended to cool the reaction mixture to 0-5 °C using an ice bath during the addition.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup and Isolation:
-
For products that precipitate: If a solid product forms upon completion of the reaction, collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold solvent to remove any unreacted starting materials. Dry the product under vacuum.
-
For products that remain in solution: If the product is soluble in the reaction solvent, concentrate the mixture under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Example Protocol: Synthesis of N-(4-Methoxy-2-methylphenyl)-N'-phenylurea (Table 1, Entry 1)
Procedure:
-
In a 250 mL round-bottom flask, dissolve aniline (9.31 g, 100 mmol) in 100 mL of anhydrous DCM.
-
To this solution, add a solution of this compound (17.34 g, 105 mmol) in 50 mL of anhydrous DCM dropwise over 20 minutes with continuous stirring at room temperature.
-
Stir the reaction mixture for 3 hours at room temperature. Monitor the reaction by TLC (eluent: 30% ethyl acetate in hexanes).
-
Upon completion, a white precipitate will form. Filter the solid product and wash with 2 x 20 mL of cold DCM.
-
Dry the solid under vacuum to yield N-(4-methoxy-2-methylphenyl)-N'-phenylurea as a white powder (Yield: 23.5 g, 92%).
Visualizations
Experimental Workflow
The general workflow for the scalable synthesis of substituted ureas using this compound is depicted below.
Potential Signaling Pathway Inhibition
Many aryl urea-containing compounds, such as Sorafenib, are known to function as multi-kinase inhibitors, targeting key signaling pathways involved in cell proliferation and angiogenesis.[1] The RAF/MEK/ERK pathway is a critical signaling cascade often dysregulated in cancer. Substituted ureas derived from this compound may exhibit inhibitory activity against kinases within this pathway.
References
Application Notes: 4-Methoxy-2-methylphenyl Isocyanate in Agrochemical Synthesis
Introduction
4-Methoxy-2-methylphenyl isocyanate (CAS No. 60385-06-0) is a versatile chemical intermediate with potential applications in the synthesis of various agrochemicals.[1] Its unique structure, featuring a methoxy and a methyl group on the phenyl ring, allows for the creation of complex molecules with potential herbicidal, fungicidal, or insecticidal properties. The isocyanate functional group is highly reactive towards nucleophiles such as alcohols, amines, and thiols, making it a key building block for the synthesis of ureas, carbamates, and thiocarbamates, which are common active ingredients in many pesticides. This document provides an overview of its application, focusing on the synthesis of a representative urea-based herbicide, and includes a detailed experimental protocol.
Key Application: Synthesis of Urea-Based Herbicides
Phenylurea herbicides are a significant class of agrochemicals that act by inhibiting photosynthesis in target weed species. The synthesis of these compounds often involves the reaction of a substituted phenyl isocyanate with a dialkylamine. This compound can be employed as the phenyl isocyanate precursor to generate novel substituted urea herbicides.
General Reaction Scheme:
The reaction of this compound with a secondary amine, such as dimethylamine, yields a substituted N,N-dimethylurea derivative.
Figure 1. General reaction scheme for the synthesis of a hypothetical urea-based herbicide.
Experimental Protocols
Protocol 1: Synthesis of N'-(4-Methoxy-2-methylphenyl)-N,N-dimethylurea
This protocol describes a representative method for the synthesis of a substituted urea herbicide from this compound and dimethylamine.
Materials:
-
This compound (Purity: ≥98%)
-
Dimethylamine (40% solution in water or as gas)
-
Anhydrous Toluene
-
Dry Ice/Acetone Bath
-
Magnetic Stirrer and Stir Bar
-
Three-neck Round-bottom Flask
-
Condenser
-
Dropping Funnel
-
Nitrogen Inlet
-
Rotary Evaporator
-
Recrystallization Solvent (e.g., Ethanol/Water mixture)
Procedure:
-
Reaction Setup: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser with a nitrogen inlet, and a dropping funnel is assembled and flame-dried under a stream of nitrogen.
-
Reagent Preparation: 16.3 g (0.1 mol) of this compound is dissolved in 100 mL of anhydrous toluene in the reaction flask. The solution is cooled to 0-5 °C using an ice bath.
-
Amine Addition: A solution of 4.5 g (0.1 mol) of dimethylamine in 20 mL of anhydrous toluene is prepared and added to the dropping funnel. The dimethylamine solution is added dropwise to the stirred isocyanate solution over a period of 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
Work-up: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid is purified by recrystallization from an ethanol/water mixture to afford the final product as a white crystalline solid.
-
Characterization: The structure and purity of the product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, and its melting point can be determined.
Experimental Workflow:
Figure 2. Workflow for the synthesis and purification of N'-(4-Methoxy-2-methylphenyl)-N,N-dimethylurea.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of the hypothetical urea-based herbicide.
| Parameter | Value |
| Reactants | |
| This compound | 16.3 g (0.1 mol) |
| Dimethylamine | 4.5 g (0.1 mol) |
| Product | |
| Theoretical Yield | 20.8 g |
| Typical Experimental Yield | 18.7 - 19.8 g (90-95%) |
| Melting Point | To be determined experimentally |
| Spectroscopic Data (Expected) | |
| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons, methoxy protons, N-methyl protons, aromatic methyl protons |
| ¹³C NMR (CDCl₃, δ ppm) | Carbonyl carbon, aromatic carbons, methoxy carbon, N-methyl carbons, aromatic methyl carbon |
| FT-IR (cm⁻¹) | C=O stretch (urea), N-H stretch, C-O stretch (methoxy) |
Table 1. Summary of Quantitative Data for the Synthesis of N'-(4-Methoxy-2-methylphenyl)-N,N-dimethylurea.
Safety Precautions
-
Isocyanates are toxic and potent respiratory sensitizers. All manipulations should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Anhydrous solvents are required for this reaction, as isocyanates react with water.
-
Dimethylamine is a flammable and corrosive gas/solution. Handle with care.
Disclaimer: This document provides a representative protocol for the use of this compound in the synthesis of a hypothetical agrochemical. Researchers should conduct a thorough literature search and risk assessment before attempting any new synthetic procedure. The reaction conditions may require optimization for specific substrates and desired outcomes.
References
Application Notes and Protocols for the Synthesis of N,N'-Disubstituted Ureas Using 4-Methoxy-2-methylphenyl Isocyanate
Audience: Researchers, scientists, and drug development professionals.
Introduction: N,N'-disubstituted ureas are a vital class of compounds in medicinal chemistry and drug discovery, serving as foundational structures in numerous pharmacologically active molecules.[1] This structural motif is prevalent in various approved drugs and clinical candidates, including kinase inhibitors used in oncology.[2] The synthesis of these ureas is most commonly and efficiently achieved through the nucleophilic addition of a primary or secondary amine to an isocyanate.[3]
This document provides a detailed protocol for the synthesis of N,N'-disubstituted ureas using 4-Methoxy-2-methylphenyl isocyanate as the key electrophilic reagent. The methodology is robust, generally high-yielding, and applicable to a diverse range of amine substrates.
General Reaction Scheme
The reaction proceeds via the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isocyanate group, followed by proton transfer to form the stable urea linkage.

Figure 1. General synthesis of an N,N'-disubstituted urea from this compound and a primary or secondary amine.
Data Presentation
The reaction of this compound with various amines is typically efficient and clean. The following table summarizes representative reaction conditions and expected yields for different classes of amines.
| Amine Type | Substrate Example | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| Primary Aliphatic | Benzylamine | DCM or THF | 1 - 3 | Room Temperature | >95 |
| Secondary Aliphatic | Piperidine | DCM or THF | 1 - 3 | Room Temperature | >95 |
| Primary Aromatic | Aniline | DCM or THF | 2 - 6 | Room Temperature | 90 - 95 |
| Sterically Hindered | tert-Butylamine | DCM or THF | 4 - 12 | Room Temperature | >90 |
Experimental Protocols
Materials and Equipment
-
This compound
-
Selected primary or secondary amine (e.g., Benzylamine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (optional)
-
Standard glassware for work-up and purification
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Filtration apparatus
-
Purification system (Recrystallization solvents or Flash Chromatography setup)
General Protocol for Synthesis
-
Amine Preparation: In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., DCM or THF) to a concentration of 0.2-0.5 M.
-
Isocyanate Addition: Under ambient atmosphere with magnetic stirring, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise to the amine solution at room temperature. For highly reactive amines, the flask can be cooled in an ice bath (0 °C) prior to and during the addition to control the exotherm.
-
Reaction: Allow the reaction mixture to stir at room temperature. The reaction is typically complete within 1 to 12 hours, depending on the nucleophilicity and steric hindrance of the amine.
-
Monitoring: The progress of the reaction can be monitored by TLC, observing the consumption of the starting materials.
-
Product Isolation:
-
If a precipitate forms: If the urea product is insoluble in the reaction solvent, it will precipitate out. Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove any residual impurities.
-
If the product is soluble: If the product remains in solution, concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting crude product can then be purified.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by flash column chromatography on silica gel if necessary.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.
Example Synthesis: N-(Benzyl)-N'-(4-methoxy-2-methylphenyl)urea
-
Procedure: To a solution of benzylamine (0.536 g, 5.0 mmol, 1.0 eq.) in 20 mL of anhydrous DCM in a 50 mL round-bottom flask, add a solution of this compound (0.816 g, 5.0 mmol, 1.0 eq.) in 10 mL of anhydrous DCM dropwise over 5 minutes while stirring at room temperature. A white precipitate typically begins to form during the addition. Stir the resulting slurry for an additional 2 hours at room temperature.
-
Work-up: Collect the white precipitate by vacuum filtration. Wash the solid with cold DCM (2 x 10 mL) and dry under vacuum to yield the desired product.
-
Expected Yield: >95%.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of N,N'-disubstituted ureas using the described protocol.
Caption: General workflow for urea synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Side Reactions of 4-Methoxy-2-methylphenyl Isocyanate with Nucleophiles
This technical support center is designed for researchers, scientists, and drug development professionals working with 4-Methoxy-2-methylphenyl isocyanate. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments involving this reagent.
Understanding the Reactivity of this compound
The reactivity of this compound is governed by the electronic and steric effects of its substituents. The methoxy group (-OCH₃) at the para-position is an electron-donating group, which increases the electron density on the aromatic ring and can slightly decrease the electrophilicity of the isocyanate carbon, potentially slowing its reaction with nucleophiles compared to unsubstituted phenyl isocyanate. Conversely, the methyl group (-CH₃) at the ortho-position introduces steric hindrance around the isocyanate functional group. This steric bulk can significantly hinder the approach of nucleophiles, leading to slower reaction rates, especially with bulky nucleophiles.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to expect when working with this compound?
A1: The most prevalent side reactions involve reactions with ubiquitous nucleophiles like water, self-condensation reactions (dimerization and trimerization), and reactions with the desired nucleophile at unintended positions or in undesired stoichiometries (e.g., allophanate and biuret formation).
Q2: How does the presence of water affect my reaction?
A2: Water reacts with isocyanates in a two-step process. First, it forms an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The newly formed amine is a potent nucleophile and will rapidly react with another isocyanate molecule to form a highly insoluble urea byproduct. This side reaction consumes two equivalents of your isocyanate for every mole of water present, leading to reduced yields of your desired product and difficulties in purification.
Q3: What are dimers and trimers, and when should I be concerned about them?
A3: Isocyanates can react with themselves to form cyclic dimers (uretdiones) and trimers (isocyanurates). Trimerization is often favored at higher temperatures and in the presence of certain catalysts, such as some tertiary amines and metal salts. Dimerization can also occur, particularly with aromatic isocyanates. These side reactions become a concern when they compete with the desired reaction, leading to a complex mixture of products and reduced yield of the target molecule.
Q4: What are allophanates and biurets?
A4: Allophanates are formed when an isocyanate reacts with a urethane linkage, which is the product of an isocyanate and an alcohol. Biurets are formed when an isocyanate reacts with a urea linkage. These reactions lead to branching and cross-linking, which can be problematic in polymer synthesis or when trying to isolate a discrete small molecule.
Troubleshooting Guides
Issue 1: A white, insoluble precipitate forms immediately upon addition of the isocyanate.
-
Probable Cause: This is a classic sign of significant water contamination in your reaction solvent or reagents. The precipitate is likely the corresponding diaryl urea.
-
Troubleshooting Steps:
-
Verify Solvent and Reagent Purity: Use anhydrous solvents and ensure all reagents are thoroughly dried. The water content of solvents can be checked by Karl Fischer titration.
-
Proper Glassware Handling: Ensure all glassware is oven-dried or flame-dried immediately before use and the reaction is set up under an inert atmosphere (e.g., dry nitrogen or argon).
-
Slow Addition: Add the this compound solution dropwise to the reaction mixture to maintain a low instantaneous concentration, which can help minimize side reactions.
-
Issue 2: The reaction is sluggish or does not go to completion, even with a stoichiometric amount of nucleophile.
-
Probable Cause: The steric hindrance from the ortho-methyl group on the this compound is likely slowing down the reaction. Your nucleophile may also be sterically hindered.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely by TLC or LC-MS to avoid decomposition or the formation of side products at higher temperatures.
-
Use a Catalyst: For reactions with alcohols, consider using a catalyst like dibutyltin dilaurate (DBTDL) or 1,4-diazabicyclo[2.2.2]octane (DABCO) to accelerate the reaction. Be aware that some catalysts can also promote side reactions like trimerization, so catalyst screening may be necessary.
-
Increase Reaction Time: Allow the reaction to stir for an extended period.
-
Issue 3: The formation of multiple products is observed by TLC or LC-MS.
-
Probable Cause: This could be due to a combination of side reactions, including reaction with water, dimerization/trimerization, and/or allophanate/biuret formation.
-
Troubleshooting Steps:
-
Review Reaction Conditions:
-
Temperature: High temperatures can favor trimerization. Consider running the reaction at a lower temperature.
-
Catalyst: The choice of catalyst can significantly influence the product distribution. Some catalysts are known to promote trimerization. If this is a suspected issue, consider a different catalyst or running the reaction without one if feasible.
-
Concentration: High concentrations of the isocyanate can favor intermolecular side reactions. Try running the reaction at a lower concentration.
-
-
Purification Strategy: Develop a robust purification strategy. Flash column chromatography is often effective for separating the desired product from common byproducts. The high polarity of urea byproducts often means they remain at the baseline on silica gel, while the desired urethane or urea product will have a higher Rf.
-
Quantitative Data Summary
| Nucleophile Type | Product | Relative Reaction Rate (approximate) | Conditions Favoring Reaction | Potential Side Reactions |
| Primary Aliphatic Amine | Urea | Very Fast | Uncatalyzed, room temperature | Biuret formation (with excess isocyanate) |
| Secondary Aliphatic Amine | Urea | Fast | Uncatalyzed, room temperature | Biuret formation (with excess isocyanate) |
| Primary Aromatic Amine | Urea | Moderate | Uncatalyzed, may require gentle heating | Biuret formation (with excess isocyanate) |
| Primary Alcohol | Urethane | Slow to Moderate | Often requires catalysis (e.g., DBTDL, DABCO) and/or heating | Allophanate formation (with excess isocyanate) |
| Water | Urea | Moderate to Fast | Uncatalyzed, often present as a contaminant | Consumes 2 equivalents of isocyanate per mole of water |
| Urethane | Allophanate | Slow | Excess isocyanate, elevated temperatures | Cross-linking |
| Urea | Biuret | Slow | Excess isocyanate, elevated temperatures | Cross-linking |
| Isocyanate | Dimer/Trimer | Slow to Moderate | High temperatures, specific catalysts | Reduced yield of desired product |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Urethane with Minimized Side Reactions
-
Preparation:
-
Thoroughly dry all glassware in an oven at >120 °C overnight or by flame-drying under vacuum.
-
Use anhydrous solvents. If necessary, distill solvents from an appropriate drying agent (e.g., CaH₂ for dichloromethane, sodium/benzophenone for THF).
-
Ensure the alcohol starting material is dry, either by azeotropic distillation or by storing over molecular sieves.
-
-
Reaction Setup:
-
Assemble the reaction glassware under a positive pressure of a dry, inert gas (e.g., nitrogen or argon).
-
Dissolve the alcohol (1.0 equivalent) and, if used, the catalyst (e.g., 0.1-1 mol% DBTDL) in the anhydrous solvent.
-
In a separate flask, dissolve this compound (1.05 equivalents) in the anhydrous solvent.
-
-
Reaction Execution:
-
Slowly add the isocyanate solution to the stirred alcohol solution at room temperature over a period of 30-60 minutes using a syringe pump or dropping funnel.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The disappearance of the starting alcohol is a good indicator of reaction completion. The isocyanate can be visualized on TLC using a ceric ammonium molybdate stain.
-
If the reaction is sluggish, gently heat the mixture to 40-60 °C and continue to monitor.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench any remaining isocyanate by adding a small amount of methanol.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes. The desired urethane will typically have a moderate Rf, while any urea byproduct will remain at the baseline.
-
Protocol 2: Identification of Byproducts by FTIR Spectroscopy
-
Isocyanate: A strong, sharp absorption band around 2250-2280 cm⁻¹. The disappearance of this peak indicates consumption of the isocyanate.
-
Urethane: A carbonyl (C=O) stretch around 1700-1730 cm⁻¹ and an N-H stretch around 3300-3400 cm⁻¹.
-
Urea: A carbonyl (C=O) stretch around 1630-1680 cm⁻¹ and N-H stretching bands.
-
Isocyanurate (Trimer): A strong carbonyl absorption around 1700 cm⁻¹.
Visual Diagrams
Caption: Troubleshooting workflow for side reactions of this compound.
Caption: Desired and side reaction pathways for this compound.
Technical Support Center: Purification of Crude 4-Methoxy-2-methylphenyl Isocyanate
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of crude 4-Methoxy-2-methylphenyl isocyanate. It includes detailed experimental protocols and data to ensure the successful isolation of a high-purity product.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions for handling this compound? A1: Isocyanates are toxic and highly reactive.[1] Always work in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.[1][2] Avoid inhaling vapors and prevent any contact with skin and eyes.[1] An isocyanate-specific spill kit should be readily available.
Q2: What are the most common impurities in a crude this compound reaction product? A2: Common impurities often include ureas (from reaction with water or the starting amine), biurets (from the reaction of the isocyanate with a urea), unreacted starting materials (e.g., the corresponding amine), and colored byproducts from side reactions during synthesis.[1][3] If phosgene or its equivalents are used in the synthesis, carbamoyl chlorides may also be present as unreacted intermediates.[1]
Q3: How should I properly store the crude and purified this compound? A3: The compound should be stored in a tightly sealed container under a dry, inert atmosphere, such as nitrogen or argon, in a cool, dry location like a refrigerator or freezer.[1] Isocyanates are sensitive to moisture, which leads to the formation of insoluble urea impurities and a potential pressure buildup from the evolution of carbon dioxide.[1][4] They can also self-react to form dimers (uretidinediones) or trimers (isocyanurates), especially during prolonged storage at ambient temperatures.[1]
Q4: Which analytical techniques are most suitable for assessing the purity of this compound? A4: Direct analysis can be challenging due to the compound's reactivity. The most common and effective methods include:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The isocyanate functional group (-NCO) displays a strong, characteristic absorption band around 2250-2280 cm⁻¹. This allows for easy monitoring of the product's presence and the disappearance of impurities.[1]
-
High-Performance Liquid Chromatography (HPLC): This technique typically requires derivatization of the isocyanate with an agent like di-n-butylamine to form a stable urea, which can then be analyzed by HPLC with UV or fluorescence detection.[1][5][6]
-
Gas Chromatography (GC): Similar to HPLC, GC analysis usually requires prior derivatization to prevent the isocyanate from reacting with the column or degrading at high temperatures.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used for structural characterization, but it is critical to use a dry, aprotic solvent (e.g., CDCl₃, d₆-DMSO) to avoid reaction with the sample.[1]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 60385-06-0 | [7] |
| Molecular Formula | C₉H₉NO₂ | - |
| Molecular Weight | 163.17 g/mol | - |
| Boiling Point | 76 °C @ 1 mmHg | [7] |
| Density | 1.121 g/mL @ 25 °C | [7] |
| Refractive Index (n²⁰/D) | 1.546 | [7] |
Table 2: Common Impurities and Their Origin
| Impurity Class | Origin | Consequence |
| Symmetrical Ureas | Reaction of isocyanate with moisture (water).[1][4] | Formation of insoluble precipitate, loss of yield. |
| Unreacted Amine | Incomplete conversion of the starting amine. | Can react with the product to form unsymmetrical ureas. |
| Biurets | Reaction of isocyanate with a urea impurity.[1] | Increased viscosity, potential for cross-linking. |
| Dimers/Trimers | Self-reaction of the isocyanate upon storage or heating.[1] | Loss of active isocyanate content, formation of solids. |
| Colored Byproducts | Side reactions during synthesis, oxidation.[1][3] | Product discoloration, potential interference in applications. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Purified Product | Hydrolysis: The isocyanate is reacting with residual water on glassware or in solvents.[1][4]Thermal Degradation: The compound is decomposing or oligomerizing at high temperatures during solvent removal or distillation.[1][8]Reaction with Media: The isocyanate is reacting with active sites on silica gel during chromatography.[1] | Ensure all glassware is rigorously oven-dried and cooled under an inert atmosphere. Use anhydrous solvents for all steps.[1]Use a rotary evaporator at low temperatures and under high vacuum. For final drying, use a high vacuum at room temperature.[1]Deactivate silica gel with a non-polar solvent before use, or consider an alternative purification method like vacuum distillation.[1] |
| Product is Colored After Purification | Co-eluting Impurities: Colored byproducts from the synthesis have similar polarity to the product.[1][3] | Attempt recrystallization from a suitable anhydrous solvent.[1]If using column chromatography, try a different solvent system to improve separation.[1]Consider a pre-treatment step by heating the crude mixture with an agent like a triaryl phosphite, followed by distillation to leave colored tars behind.[9] |
| Formation of White Precipitate During Workup or Storage | Urea Formation: The isocyanate is reacting with water introduced from the atmosphere or contaminated solvents.[4]Dimerization/Trimerization: The purified product is self-reacting upon storage.[1] | Rigorously exclude moisture from all steps of the purification and handling process.[4]Store the final product under an inert atmosphere (N₂ or Ar) at low temperatures (e.g., ≤ 4 °C) to minimize self-reaction.[1] |
| Inconsistent Vacuum Distillation Results | Thermal Degradation: The distillation temperature is too high, causing the formation of high-boiling oligomers.[8]Pressure Fluctuations: An unstable vacuum source leads to inconsistent boiling points and poor separation. | Perform the distillation under the highest possible vacuum (e.g., ≤ 1 mmHg) to lower the required pot temperature.[8]Ensure the vacuum pump and controller are functioning correctly to maintain a stable, low pressure. |
Visualized Workflows and Logic
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic diagram for diagnosing the cause of low purification yield.
Detailed Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This method is highly effective for separating the volatile isocyanate from non-volatile impurities like ureas, catalysts, and oligomers.
Methodology:
-
Apparatus Setup: Assemble a short-path distillation apparatus. All glassware must be oven-dried (≥120 °C) for several hours and assembled while hot under a stream of dry nitrogen or argon to ensure all surfaces are free of moisture.
-
Crude Product Charging: Charge the crude this compound into the distillation flask. Add a new, dry magnetic stir bar.
-
System Evacuation: Seal the system and slowly apply a high vacuum (e.g., target pressure ≤ 1 mmHg). A cold trap between the apparatus and the pump is recommended.
-
Heating: Begin stirring and gently heat the distillation flask using an oil bath.
-
Fraction Collection: The product is expected to distill at approximately 76 °C at 1 mmHg.[7] Collect the clear, colorless liquid in a receiving flask cooled in an ice bath. Discard any initial forerun that may contain lower-boiling impurities.
-
Completion and Storage: Once the product has been collected, stop the heating and allow the system to cool completely before slowly reintroducing the inert atmosphere. Immediately transfer the purified product to a pre-dried, inert-atmosphere-flushed storage vial and store it at low temperature.
Protocol 2: Purity Assessment by Derivatization and HPLC Analysis
This protocol converts the reactive isocyanate into a stable urea derivative for accurate quantification by HPLC.
Methodology:
-
Standard Preparation: Prepare a series of calibration standards by reacting known concentrations of a pure isocyanate standard with a molar excess of di-n-butylamine in anhydrous acetonitrile.
-
Sample Derivatization: In a clean, dry vial, dissolve an accurately weighed amount of the purified this compound (e.g., 5-10 mg) in a known volume of anhydrous acetonitrile. Add a molar excess of di-n-butylamine solution and allow the reaction to proceed for at least 15 minutes at room temperature.[5][6]
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Detection: UV detector (e.g., at 240 nm).
-
Injection Volume: 10-20 µL.
-
-
Quantification: Analyze the derivatized sample and standards by HPLC. Determine the concentration of the urea derivative in the sample solution by comparing its peak area to the calibration curve generated from the standards. From this, calculate the purity of the original isocyanate sample.
References
- 1. benchchem.com [benchchem.com]
- 2. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Indirect determination of isocyanates by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 60385-06-0 [chemicalbook.com]
- 8. US7358388B2 - Method for the purification of isocyanates - Google Patents [patents.google.com]
- 9. US4065362A - Purification of organic isocyanates - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for 4-Methoxy-2-methylphenyl Isocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-Methoxy-2-methylphenyl isocyanate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: this compound can be synthesized through several common routes, primarily starting from 4-methoxy-2-methylaniline or 4-methoxy-2-methylbenzoic acid. The key transformations include:
-
Phosgenation: Direct reaction of 4-methoxy-2-methylaniline with phosgene or a phosgene equivalent (e.g., triphosgene). This is a widely used industrial method.
-
Curtius Rearrangement: Conversion of 4-methoxy-2-methylbenzoic acid to the corresponding acyl azide, which then rearranges to the isocyanate upon heating.[1][2][3][4]
-
Hofmann Rearrangement: Treatment of 4-methoxy-2-methylbenzamide with a halogen (e.g., bromine) in the presence of a base.[5]
Q2: What are the main challenges in the synthesis of this compound?
A2: The presence of the electron-donating methoxy and methyl groups on the aromatic ring can influence the reactivity and lead to specific challenges.[5][6] These include:
-
Side reactions: The electron-rich nature of the starting aniline can lead to side reactions during phosgenation.
-
Urea formation: In the Curtius rearrangement, the presence of moisture can lead to the formation of undesired urea byproducts.
-
Purification: The final product may contain impurities from side reactions, which can be challenging to remove due to similar physical properties.
Q3: How can I purify the final this compound product?
A3: Purification of aryl isocyanates is typically achieved by vacuum distillation.[7][8][9][10] It is crucial to ensure all glassware is dry and the distillation is performed under an inert atmosphere to prevent reaction with moisture. Column chromatography on silica gel can also be employed for small-scale purification, using a non-polar eluent system.
Troubleshooting Guides
Synthesis via Phosgenation of 4-Methoxy-2-methylaniline
Problem: Low yield of isocyanate and formation of byproducts.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Side reactions due to electron-rich aniline | Use a phosgene equivalent like triphosgene for milder reaction conditions. Control the reaction temperature carefully, typically starting at low temperatures and slowly warming up. |
| Incomplete reaction | Ensure the stoichiometry of the phosgene source is appropriate. Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[11][12][13][14][15] |
| Hydrolysis of the product | Conduct the reaction under strictly anhydrous conditions. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon). |
Synthesis via Curtius Rearrangement of 4-Methoxy-2-methylbenzoyl Azide
Problem: Significant formation of symmetric urea byproduct.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Presence of water in the reaction | Thoroughly dry all solvents and reagents before use. Perform the reaction under a dry, inert atmosphere. |
| Premature decomposition of acyl azide | Control the temperature carefully during the rearrangement step. The optimal temperature will depend on the specific substrate and solvent. |
| Inefficient trapping of the isocyanate | If a derivative (e.g., carbamate) is the desired product, ensure a sufficient excess of the trapping nucleophile (e.g., alcohol) is present. |
Synthesis via Hofmann Rearrangement of 4-Methoxy-2-methylbenzamide
Problem: Low yield of the desired isocyanate.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incomplete formation of the N-haloamide intermediate | Ensure the correct stoichiometry of the halogenating agent (e.g., bromine) and base. |
| Side reactions of the isocyanate intermediate | Once the isocyanate is formed, it should be isolated or trapped promptly to avoid further reactions. |
| Sub-optimal reaction temperature | The rearrangement step is temperature-sensitive. Optimize the temperature to promote the desired rearrangement without causing decomposition. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Phosgenation
This protocol is a general guideline and should be performed with appropriate safety precautions in a well-ventilated fume hood, as phosgene is highly toxic.
Materials:
-
4-Methoxy-2-methylaniline
-
Triphosgene
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a stirred solution of triphosgene (0.4 equivalents) in anhydrous DCM under an inert atmosphere, add a solution of 4-methoxy-2-methylaniline (1.0 equivalent) in anhydrous DCM dropwise at 0 °C.
-
After the initial addition, slowly add triethylamine (2.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, the reaction mixture can be carefully filtered to remove triethylamine hydrochloride.
-
The filtrate is then concentrated under reduced pressure to yield the crude isocyanate.
-
Purify the crude product by vacuum distillation.
Quantitative Data Summary (Illustrative):
| Parameter | Value |
| Molar Ratio (Aniline:Triphosgene:Et3N) | 1 : 0.4 : 2.2 |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Typical Yield | 80 - 95% |
Protocol 2: Synthesis of this compound via Curtius Rearrangement
This protocol involves the formation of an acyl azide, which can be explosive. Handle with extreme care.
Step 1: Synthesis of 4-Methoxy-2-methylbenzoyl Chloride
Materials:
-
4-Methoxy-2-methylbenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
A catalytic amount of Dimethylformamide (DMF)
Procedure:
-
To a solution of 4-methoxy-2-methylbenzoic acid in anhydrous DCM, add a catalytic amount of DMF.
-
Slowly add thionyl chloride or oxalyl chloride dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 4-methoxy-2-methylbenzoyl chloride.[16][17]
Step 2: Synthesis of this compound
Materials:
-
4-Methoxy-2-methylbenzoyl chloride
-
Sodium azide (NaN₃)
-
Anhydrous Toluene
Procedure:
-
Dissolve the crude 4-methoxy-2-methylbenzoyl chloride in anhydrous toluene.
-
Carefully add sodium azide in portions at room temperature.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction for the evolution of nitrogen gas. The rearrangement is usually complete within 1-3 hours.
-
After the reaction is complete, cool the mixture and filter to remove any inorganic salts.
-
The resulting toluene solution containing the isocyanate can be used directly or the product can be isolated by vacuum distillation of the solvent.
Quantitative Data Summary (Illustrative):
| Parameter | Value |
| Molar Ratio (Acid Chloride:NaN₃) | 1 : 1.1 - 1.5 |
| Rearrangement Temperature | 80 - 110 °C |
| Reaction Time | 1 - 3 hours |
| Typical Yield | 70 - 90% |
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for the Curtius rearrangement.
References
- 1. Curtius Rearrangement [organic-chemistry.org]
- 2. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 7. US3816496A - Solvent extraction and distillation technique for purification of organic isocyanates - Google Patents [patents.google.com]
- 8. EP1575907B1 - Method for the purification of isocyanates - Google Patents [patents.google.com]
- 9. US4065362A - Purification of organic isocyanates - Google Patents [patents.google.com]
- 10. US7358388B2 - Method for the purification of isocyanates - Google Patents [patents.google.com]
- 11. Determination of Residual Diisocyanates and Related Diamines in Biodegradable Mulch Films Using N-Ethoxycarbonylation Derivatization and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. diva-portal.org [diva-portal.org]
- 14. researchgate.net [researchgate.net]
- 15. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 16. 4-Methoxybenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 17. prepchem.com [prepchem.com]
Preventing polymerization of 4-Methoxy-2-methylphenyl isocyanate during reaction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the unintended polymerization of 4-Methoxy-2-methylphenyl isocyanate during chemical reactions.
Troubleshooting Guide: Preventing Unwanted Polymerization
Unexpected polymerization of this compound can manifest as a sudden increase in viscosity, formation of insoluble precipitates, or discoloration of the reaction mixture. This guide provides a systematic approach to identifying and resolving these issues.
| Observed Issue | Potential Cause | Troubleshooting Steps & Preventative Measures |
| Rapid increase in viscosity or solidification of the reaction mixture. | 1. Moisture Contamination: Presence of water in solvents, reagents, or from atmospheric exposure.[1][2][3] 2. Inappropriate Catalyst: Use of strong bases or certain metal catalysts (e.g., some tin compounds) that promote trimerization.[1][4] 3. High Reaction Temperature: Excessive heat can accelerate polymerization.[1][2] | Immediate Actions: - Immediately cool the reaction mixture.[2] Preventative Measures: - Moisture Control: Thoroughly dry all glassware in an oven (>100°C) and cool under an inert atmosphere (e.g., nitrogen or argon).[1][2] Use anhydrous solvents and ensure all other reactants are dry.[1][2] Consider azeotropic drying of reagents if necessary.[1] - Catalyst Selection: Choose catalysts that selectively promote the desired reaction over polymerization. Bismuth-based catalysts may be preferable to some tin compounds.[1] - Temperature Control: Maintain a lower reaction temperature, for many isocyanate reactions, a range of 0°C to 60°C is advisable, depending on the specific kinetics of the desired reaction.[1] |
| Formation of insoluble white precipitates. | 1. Self-polymerization: Formation of dimers, trimers (isocyanurates), or polyureas.[2] 2. Reaction with atmospheric moisture: Leads to the formation of insoluble polyureas.[2] | Immediate Actions: - Stop the reaction and attempt to characterize the precipitate (e.g., via IR spectroscopy to identify isocyanurate or urea linkages). Preventative Measures: - Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (nitrogen or argon) to exclude moisture.[1][2] - Use of Blocking Agents: For reactions requiring high temperatures, consider using a blocking agent to protect the isocyanate group. The isocyanate can be deprotected in-situ under specific conditions to proceed with the desired reaction.[1][5][6][7] - Low Reactant Concentration: Maintain a low instantaneous concentration of the isocyanate by adding it dropwise to the reaction mixture.[1] |
| Discoloration of the reaction mixture (e.g., yellowing). | 1. Thermal Degradation: The isocyanate or the product may be degrading at the reaction temperature. 2. Side Reactions: Unwanted side reactions leading to colored byproducts. | Immediate Actions: - Lower the reaction temperature. Preventative Measures: - Optimize Temperature: Determine the optimal temperature that promotes the desired reaction without causing degradation. - Use of Stabilizers: Add a stabilizer to the reaction mixture. Phenolic stabilizers, in particular, have been shown to suppress coloring.[8][9][10] |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound polymerization?
A1: The primary causes are exposure to moisture, high temperatures, and the presence of certain catalysts.[1][2][3] Isocyanates are highly reactive compounds that can react with themselves (self-polymerize) or with water to form unstable carbamic acids, which then decompose to amines and carbon dioxide. The resulting amine can then react with another isocyanate to form a urea linkage, leading to insoluble polyureas.[3]
Q2: What types of catalysts should be avoided to prevent polymerization?
A2: Catalysts known to promote the trimerization of isocyanates into highly stable isocyanurates should be used with caution or avoided if this side reaction is not desired. These include strong bases and certain metal compounds, particularly some tin-based catalysts.[1][4]
Q3: What are effective stabilizers for preventing the polymerization of this compound?
A3: Several types of stabilizers can be effective. These include hindered phenols such as 2,6-di-tert-butyl-4-methylphenol (BHT), acid chlorides, and small amounts of acidic gases like carbon dioxide or sulfur dioxide.[1][11] Phenol itself has also been reported as an outstanding stabilizer for suppressing both coloring and turbidity in isocyanate compounds.[8][9][10]
Q4: How should this compound be properly stored?
A4: To prevent degradation and polymerization during storage, it should be kept in a tightly sealed container in a cool, dry place, preferably refrigerated (2-8°C).[2][12] The container should be purged with an inert gas like nitrogen or argon before sealing to minimize contact with atmospheric moisture.
Q5: Can I dry this compound if I suspect moisture contamination?
A5: Direct drying of the isocyanate itself is generally not recommended as it can promote polymerization.[2] It is preferable to use a freshly opened bottle of high-purity isocyanate. If you must use a previously opened bottle and suspect minor moisture contamination, it is better to dry the solvent you will be using with molecular sieves and perform the reaction under a strict inert atmosphere.[2]
Experimental Protocols
Protocol 1: General Anhydrous Reaction Setup for this compound
This protocol outlines the essential steps for setting up a reaction to minimize the risk of unwanted polymerization.
Materials:
-
This compound
-
Co-reactant
-
Anhydrous solvent (e.g., toluene, THF, DMF)
-
Stabilizer (e.g., 2,6-di-tert-butyl-4-methylphenol - BHT)
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >100°C for several hours and allow it to cool under a stream of inert gas.[1][2]
-
Reagent Preparation: In the reaction flask, dissolve the co-reactant and a catalytic amount of stabilizer (e.g., ~100-500 ppm BHT) in the anhydrous solvent.[1] If a catalyst for the desired reaction is required, add it at this stage.
-
Inert Atmosphere: Assemble the reaction apparatus and purge with a steady flow of dry nitrogen or argon gas.
-
Isocyanate Addition: Prepare a solution of this compound in the anhydrous solvent in a dropping funnel. Add the isocyanate solution dropwise to the reaction mixture over a period of time. A slow addition rate helps to maintain a low instantaneous concentration of the isocyanate, which can disfavor polymerization.[1]
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as TLC, GC, or in-situ IR spectroscopy.[1] In-situ FTIR is particularly useful for tracking the consumption of the isocyanate peak in real-time.[13]
-
Work-up: Once the reaction is complete, quench the reaction appropriately. Be mindful that any unreacted isocyanate will still be sensitive to moisture during the work-up procedure.
Data Presentation
Table 1: Recommended Stabilizers for Isocyanate Reactions
| Stabilizer Type | Examples | Typical Concentration | Notes |
| Hindered Phenols | 2,6-di-tert-butyl-4-methylphenol (BHT), 2,6-di-tert-butyl-p-cresol | 100-500 ppm | Effective at inhibiting radical polymerization and discoloration.[1][8] |
| Phenol | Phenol | 10-5000 ppm (100-2000 ppm preferred) | Shows outstanding effects for the suppression of both coloring and turbidity.[8][9][10] |
| Acid Chlorides | Acyl halides | Small amounts | Can inhibit both polymerization and general reactivity, may need to be removed.[11] |
| Acidic Gases | Carbon dioxide (CO2), Sulfur dioxide (SO2) | 0.01 - 1.0 wt% | Dissolved in the liquid isocyanate to improve storage stability. CO2 is preferred as SO2 can cause slight discoloration.[11] |
Mandatory Visualizations
Diagram 1: Troubleshooting Flowchart for Isocyanate Polymerization
Caption: A flowchart outlining the key troubleshooting steps to prevent the unwanted polymerization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. aquila.usm.edu [aquila.usm.edu]
- 6. Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01776B [pubs.rsc.org]
- 7. systems.enpress-publisher.com [systems.enpress-publisher.com]
- 8. EP0505150B1 - Stabilizing method of isocyanate compounds and isocyanate compositions stabilized thereby - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. US5302749A - Stabilizing method of isocyanate compounds and isocyanate compositions stabilized thereby - Google Patents [patents.google.com]
- 11. US3247236A - Stabilization of isocyanates - Google Patents [patents.google.com]
- 12. fishersci.com [fishersci.com]
- 13. mt.com [mt.com]
Technical Support Center: Removal of Unreacted 4-Methoxy-2-methylphenyl Isocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. It is designed to directly address specific issues you may encounter during the removal of unreacted 4-Methoxy-2-methylphenyl isocyanate from your product mixture.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted this compound from a reaction mixture?
A1: The primary methods for removing unreacted this compound include quenching with a scavenger reagent, vacuum distillation, and column chromatography. The choice of method depends on the properties of your desired product, the scale of your reaction, and the available equipment.
Q2: How do I choose the right scavenger for quenching excess this compound?
A2: Selecting the appropriate scavenger is critical to avoid introducing new purification challenges. The ideal scavenger should react quickly and selectively with the isocyanate to form a byproduct that is easily separable from your desired product. Common scavengers for isocyanates include amines, alcohols, and thiols. Silica-bound scavengers, such as SiliaBond Amine (Si-NH2) and SiliaMetS Diamine, are also effective for scavenging isocyanates and other electrophiles.[1][2]
Q3: Can I use vacuum distillation to remove unreacted this compound?
A3: Yes, vacuum distillation is a viable method, particularly for large-scale reactions where the product is thermally stable and has a significantly different boiling point from the isocyanate. This compound has a boiling point of 76 °C at 1 mm Hg. Distillation under a high vacuum is often preferred as it lowers the required temperature, thereby reducing the risk of thermal degradation and polymerization of the isocyanate.[3]
Q4: Is column chromatography suitable for purifying my product from the unreacted isocyanate?
A4: Column chromatography is a highly effective technique for small to medium-scale purifications, especially when the product and isocyanate have different polarities. However, the high reactivity of isocyanates means they can react with the stationary phase, such as the hydroxyl groups on silica gel. Therefore, it is crucial to perform the chromatography quickly with anhydrous solvents and, if necessary, a deactivated stationary phase.
Q5: What are the common byproducts I should be aware of when working with this compound?
A5: A common byproduct is the symmetrically substituted urea, which forms from the reaction of the isocyanate with any water present in the reaction mixture. This urea is often insoluble in many organic solvents and can sometimes be removed by filtration. Other potential byproducts include allophanates and biurets, which can form if the desired urethane or urea product reacts further with excess isocyanate, especially at elevated temperatures.
Troubleshooting Guides
| Problem | Possible Cause | Solution |
| Formation of a white precipitate during the reaction or workup. | This is likely due to the formation of an insoluble symmetrical urea byproduct from the reaction of the isocyanate with moisture. | Rigorously dry all solvents and reagents before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). The precipitate can often be removed by filtration. |
| Low yield of the desired product after purification. | - The product may be partially soluble in the aqueous phase during extraction. - Inefficient quenching of the isocyanate, leading to product degradation or formation of side products during purification. - The product may be co-eluting with byproducts during column chromatography. | - Perform multiple extractions and consider a back-extraction if your product has acidic or basic properties. - Ensure complete quenching by using a slight excess of the scavenger and allowing sufficient reaction time. - Optimize the solvent system for column chromatography to achieve better separation. |
| The product is discolored (yellow or brown tint) after purification. | This can be caused by the formation of polymeric "tarry" matter from the degradation of the isocyanate, particularly if heated. | For solid products, recrystallization is often effective. Adding a small amount of activated carbon during recrystallization can help adsorb colored impurities. If the starting isocyanate is discolored, it can be purified by vacuum distillation before use. |
| Difficulty in separating the product from the scavenger byproduct. | The chosen scavenger forms a byproduct with similar physical properties (e.g., polarity, solubility) to the desired product. | Select a scavenger that will result in a byproduct with significantly different properties. For example, use a polymer-bound scavenger so the byproduct can be removed by simple filtration. |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| CAS Number | 60385-06-0 |
| Molecular Formula | C9H9NO2 |
| Molecular Weight | 163.17 g/mol |
| Boiling Point | 76 °C at 1 mm Hg |
| Density | 1.121 g/mL at 25 °C |
| Refractive Index | n20/D 1.546 |
Table 2: Selection of Isocyanate Scavengers
| Scavenger Type | Example | Byproduct Characteristics | Suitability |
| Amines | Tris(2-aminoethyl)amine, Piperazine | Forms a soluble urea derivative. | Effective but requires careful selection to ensure easy separation of the urea byproduct. |
| Alcohols | Methanol, Isopropanol | Forms a soluble carbamate derivative. | Generally less reactive than amines, but the resulting carbamate is often easier to separate. |
| Thiols | Benzyl mercaptan | Forms a soluble thiocarbamate derivative. | Useful when amine or alcohol functionality is present in the desired product. |
| Silica-bound Scavengers | SiliaBond Amine (Si-NH2) | Byproduct is bound to the solid support. | Excellent for ease of removal; the byproduct is simply filtered off.[2] |
Experimental Protocols
Protocol 1: Quenching of Unreacted this compound with a Scavenger
-
Reaction Completion: Once the primary reaction is complete (as determined by a suitable monitoring technique such as TLC or LC-MS), cool the reaction mixture to room temperature.
-
Scavenger Addition: Under an inert atmosphere, add the chosen scavenger (e.g., Tris(2-aminoethyl)amine, 1.5 equivalents relative to the initial excess of isocyanate) to the reaction mixture.
-
Stirring: Stir the mixture at room temperature for 1-2 hours to ensure complete reaction with the excess isocyanate.
-
Monitoring: Monitor the disappearance of the isocyanate peak (around 2250-2275 cm⁻¹ in the IR spectrum) or by TLC analysis.
-
Workup: Proceed with the standard aqueous workup and extraction of your desired product. The scavenger byproduct will be removed during this or subsequent purification steps.
Protocol 2: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is thoroughly dried. Use a Claisen adapter to minimize bumping.[4]
-
Crude Product Transfer: Transfer the crude reaction mixture to the distillation flask.
-
Vacuum Application: Gradually apply vacuum to the system. A pressure of around 1 mm Hg is recommended for this isocyanate.
-
Heating: Once the desired vacuum is stable, gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fractions that distill over at the expected boiling point (approximately 76 °C at 1 mm Hg for the isocyanate). The desired product will either remain in the distillation flask (if it is less volatile) or distill at a different temperature.
-
Termination: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.[4]
Protocol 3: Purification by Column Chromatography
-
Column Packing: Prepare a chromatography column with silica gel, packed as a slurry in a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent gradient should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualizations
Caption: Workflow for the removal of unreacted isocyanate.
Caption: Signaling pathway for isocyanate quenching.
References
Managing exothermic reactions of 4-Methoxy-2-methylphenyl isocyanate
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 4-Methoxy-2-methylphenyl isocyanate.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a reactive chemical with several potential hazards. The primary concerns are its high reactivity towards nucleophiles, leading to exothermic reactions, and its health effects. It is classified as an acute toxicant and a skin/eye irritant.[1] Isocyanates, in general, are known respiratory and skin sensitizers, meaning that repeated exposure can lead to allergic reactions, including occupational asthma.[2][3]
Q2: What types of reactions involving this compound are exothermic?
A2: Reactions with compounds containing active hydrogen atoms are typically exothermic. This includes reactions with:
-
Amines (primary and secondary): These reactions are very rapid and highly exothermic, forming urea derivatives.[4]
-
Alcohols and phenols: These reactions form carbamates (urethanes) and are also exothermic, though generally less vigorous than with amines.[4]
-
Water: Reaction with water is exothermic and produces an unstable carbamic acid which then decomposes to an amine and carbon dioxide gas.[5] The amine can then react with another isocyanate molecule to form a urea. The generation of CO2 can lead to pressure buildup in closed systems.[1][3]
Q3: Can this compound undergo self-reaction?
A3: Yes, isocyanates can undergo self-polymerization (trimerization) at elevated temperatures, which is also an exothermic process.[1] This can be initiated by heat or certain catalysts and can contribute to a runaway reaction if not controlled.
Q4: What are the signs of a potential runaway reaction?
A4: Key indicators of a runaway reaction include a rapid and accelerating increase in temperature that is unresponsive to cooling measures, a sudden increase in pressure, noticeable gas evolution, and changes in the color or viscosity of the reaction mixture.[1]
Troubleshooting Guide: Managing Exothermic Events
This guide provides a systematic approach to troubleshooting unexpected temperature increases during experiments with this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpectedly rapid temperature increase upon reagent addition. | 1. Addition rate is too fast.2. Concentration of reagents is too high.3. Inadequate cooling or stirring.4. Presence of catalytic impurities. | 1. Immediately stop the addition of the reagent.2. Increase the efficiency of the cooling system (e.g., switch from an ice bath to a dry ice/acetone bath).3. Increase the stirring rate to improve heat dissipation.4. If the temperature continues to rise, proceed to the emergency quenching protocol (see Experimental Protocols). |
| Gradual but uncontrolled rise in reaction temperature. | 1. Cooling capacity is insufficient for the scale of the reaction.2. The reaction is more exothermic than anticipated.3. Ambient temperature is too high. | 1. Reduce the external heating (if any) or increase the cooling.2. Consider diluting the reaction mixture with a cold, inert solvent if compatible with the reaction chemistry.3. Prepare for emergency quenching if the temperature approaches the boiling point of the solvent or a known decomposition temperature. |
| Pressure buildup in a closed or sealed reaction vessel. | 1. Reaction with residual moisture, generating CO2.2. The reaction temperature has exceeded the boiling point of the solvent.3. Thermal decomposition of the isocyanate or other reagents. | 1. Caution: Do not attempt to open a highly pressurized vessel. Evacuate the area and follow emergency procedures.2. If pressure is increasing slowly and the vessel is equipped with a pressure-relief system, ensure it is functioning correctly.3. Cool the reaction vessel immediately to reduce the vapor pressure of the solvent and slow down gas-producing reactions. |
| Discoloration or formation of solids in the reaction mixture. | 1. Side reactions occurring at elevated temperatures.2. Thermal decomposition of the product or reagents.3. Self-polymerization of the isocyanate. | 1. Lower the reaction temperature immediately.2. Take a sample (if safe to do so) for analysis to identify the byproducts.3. Consider if the reaction can be salvaged or if it needs to be safely quenched and disposed of. |
Quantitative Data on Isocyanate Reactivity
| Reaction Type | Example Isocyanate | Reactant | Enthalpy of Reaction (ΔH) |
| Urethane Formation | Phenyl Isocyanate | Ethanol | Approx. -24 kcal/mol (-100 kJ/mol)[4] |
| Urea Formation | Generic Isocyanate | Water | Approx. -47 kcal/mol (-197 kJ/mol)[4] |
| Urea Formation | Generic Isocyanate | Amine | Generally more exothermic than with alcohols or water.[4] |
Note: These values are estimates for structurally similar compounds and should be used as a guide for risk assessment. The actual heat of reaction for this compound may vary. It is highly recommended to perform reaction calorimetry (e.g., using a reaction calorimeter - RC1) to determine the precise heat of reaction for your specific system before scaling up.[6]
Experimental Protocols
Protocol 1: General Procedure for Reaction of this compound with a Primary Amine
This protocol describes the synthesis of a urea derivative, a common application in drug discovery.
-
Preparation:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Ensure the apparatus is completely dry by oven-drying the glassware and assembling it hot under a stream of dry nitrogen.
-
In the flask, dissolve the primary amine in a suitable, dry, aprotic solvent (e.g., tetrahydrofuran, dichloromethane).
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Reaction:
-
Dissolve the this compound in the same dry solvent in the dropping funnel.
-
Add the isocyanate solution dropwise to the stirred amine solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5-10 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours or until reaction completion is confirmed by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a small amount of methanol to react with any excess isocyanate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting urea derivative by recrystallization or column chromatography.
-
Protocol 2: Emergency Quenching of an Uncontrolled Exothermic Reaction
This protocol should be followed if a reaction shows signs of becoming uncontrollable.
-
Immediate Actions:
-
Alert all personnel in the immediate vicinity and the lab supervisor.
-
Stop the addition of any reagents.
-
If possible and safe, immerse the reaction vessel in a larger container with a cooling medium (e.g., a dry ice/acetone bath).
-
-
Quenching Procedure:
-
If the temperature continues to rise despite enhanced cooling, a quenching agent must be added.
-
A suitable quenching agent is a cold, high-boiling, inert solvent that can quickly dilute the reactants and absorb heat. Toluene or xylenes are often used.
-
Alternatively, a reactive quenching agent can be used. For isocyanates, a solution of a secondary amine (e.g., dibutylamine) in an inert solvent can be added to rapidly consume the isocyanate. Note: This quenching reaction is also exothermic and should be performed with extreme caution and adequate cooling.
-
Add the quenching agent slowly at first, observing the effect on the temperature, and then more rapidly as the exotherm is brought under control.
-
-
Post-Quenching:
-
Once the temperature is stable and decreasing, allow the quenched mixture to cool to room temperature.
-
The mixture should be treated as hazardous waste and disposed of according to institutional guidelines.
-
Visualizations
References
Technical Support Center: 4-Methoxy-2-methylphenyl Isocyanate Reaction Monitoring
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the reaction of 4-methoxy-2-methylphenyl isocyanate using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
FAQs and Troubleshooting Guides
General Questions
Q1: Why is it challenging to monitor the reaction of this compound directly?
A1: this compound is a highly reactive compound, particularly susceptible to moisture, which can lead to the formation of unintended byproducts and complicate analysis. Its high polarity can also cause it to interact strongly with the stationary phase in chromatography, leading to poor separation and streaking on TLC plates.[1] For these reasons, direct analysis can be difficult, and derivatization is often recommended.
Q2: What is derivatization and why is it recommended for isocyanate analysis?
A2: Derivatization is the process of chemically modifying a compound to produce a new compound that has properties more suitable for a particular analytical method. For isocyanates, derivatization with an amine reagent converts the highly reactive isocyanate group into a more stable urea derivative.[2] This is beneficial for both TLC and HPLC analysis as it improves the stability of the analyte, enhances detectability (especially for HPLC with UV or fluorescence detectors), and often leads to better chromatographic separation.[3][4]
Thin-Layer Chromatography (TLC) Monitoring
Q3: How can I monitor my reaction using TLC?
A3: Due to the reactivity of the isocyanate, direct TLC analysis can be challenging. A more reliable method involves derivatizing the isocyanate in a small aliquot of the reaction mixture before spotting it on the TLC plate.
Experimental Protocol: TLC Monitoring via Derivatization
-
Prepare a Derivatizing Solution: Prepare a dilute solution of a derivatizing agent, such as 1-(2-methoxyphenyl)piperazine (MOPP), in a dry, aprotic solvent (e.g., toluene or acetonitrile).
-
Sample Preparation: At various time points, withdraw a small aliquot (e.g., a few microliters) from your reaction mixture. Immediately quench it in a vial containing an excess of the derivatizing solution.
-
TLC Spotting: On a silica gel TLC plate, spot the starting material (derivatized), the co-spot (starting material and reaction mixture), and the reaction mixture aliquot (derivatized).
-
Development: Develop the TLC plate using an appropriate solvent system. A common starting point for aromatic compounds is a mixture of hexane and ethyl acetate.[5]
-
Visualization: Visualize the spots under UV light (254 nm), as aromatic compounds are often UV-active.[6] Alternatively, use a chemical stain such as potassium permanganate or p-anisaldehyde.[6][7]
Q4: My spots are streaking on the TLC plate. What should I do?
A4: Streaking on a TLC plate can be caused by several factors:
-
Sample Overload: The sample spotted on the plate is too concentrated. Try diluting your sample before spotting.[8]
-
High Polarity: The compound is too polar for the chosen solvent system and is interacting too strongly with the silica gel. You may need to use a more polar eluent.[8]
-
Compound Instability: The compound may be degrading on the silica gel plate.[7] Using derivatization can help mitigate this.
-
Acidic or Basic Nature: If your compound is acidic or basic, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can improve the spot shape.[8]
Q5: I don't see any spots on my TLC plate after development.
A5: This could be due to a few reasons:
-
Non-UV Active Compounds: Your compounds may not be visible under UV light. Try using a chemical stain for visualization.[8]
-
Sample Too Dilute: The concentration of your compound may be too low to be detected. Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.[8]
-
Compound Volatility: The compound may have evaporated from the plate during development.
High-Performance Liquid Chromatography (HPLC) Monitoring
Q6: What is a general HPLC method for monitoring my isocyanate reaction?
A6: Similar to TLC, HPLC analysis of isocyanates is often performed after derivatization to improve stability and detectability. A reversed-phase HPLC method is typically used.
Experimental Protocol: HPLC Monitoring via Derivatization
-
Derivatization: Prepare derivatized samples of your starting material and reaction aliquots as described in the TLC protocol. Common derivatizing agents for HPLC include 1-(2-methoxyphenyl)piperazine (MOPP) and 1-(9-anthracenylmethyl)piperazine (MAP).[3][9]
-
Mobile Phase: A common mobile phase is a gradient of acetonitrile and water, often with a buffer such as ammonium acetate or a small amount of acid like formic acid to improve peak shape.[10][12]
-
Detection: A UV detector is commonly used, with the detection wavelength set to an absorbance maximum of the derivatized isocyanate.[13]
Q7: I am seeing broad or tailing peaks in my HPLC chromatogram. What are the possible causes?
A7: Peak broadening or tailing in HPLC can be caused by a variety of issues:
-
Column Overload: Injecting too concentrated a sample can lead to poor peak shape. Try diluting your sample.
-
Secondary Interactions: The analyte may be interacting with active sites on the column packing material. Adding a small amount of a competing agent (like triethylamine for basic compounds) or an acid (like formic acid for acidic compounds) to the mobile phase can help.[12]
-
Column Degradation: The column may be old or contaminated. Flushing the column with a strong solvent or replacing it may be necessary.
-
Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for your analyte.
Q8: My retention times are shifting between injections. What should I do?
A8: Shifting retention times can indicate a problem with the HPLC system's stability:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis.[14]
-
Pump Issues: There may be a leak in the pump or the flow rate may be inconsistent. Check the pump for leaks and ensure a steady flow rate.[15]
-
Mobile Phase Composition: The mobile phase composition may be changing over time. Ensure the solvents are well-mixed and degassed.[16]
-
Temperature Fluctuations: Changes in column temperature can affect retention times. Use a column oven to maintain a constant temperature.[14]
Data Presentation
Table 1: Example TLC Solvent Systems for Aromatic Compounds
| Polarity of Compound | Suggested Solvent System (Hexane/Ethyl Acetate) | Expected Rf Range |
| Non-polar | 95:5 to 80:20 | 0.6 - 0.9 |
| Moderately Polar | 70:30 to 50:50 | 0.3 - 0.6 |
| Polar | 40:60 to 20:80 | 0.1 - 0.3 |
Note: These are starting points and may need to be optimized for your specific reaction.
Table 2: Example HPLC Parameters for Derivatized Isocyanate Analysis
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: This is an example method and must be optimized for the specific derivatized analyte.
Mandatory Visualizations
Caption: Experimental workflow for TLC and HPLC monitoring.
Caption: Troubleshooting decision tree for TLC and HPLC.
References
- 1. customs.go.jp [customs.go.jp]
- 2. Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group in air and comparison of its performance with that of several established reagents - ProQuest [proquest.com]
- 3. tandfonline.com [tandfonline.com]
- 4. US5354689A - Method of detecting isocyanates - Google Patents [patents.google.com]
- 5. biotage.com [biotage.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chromatography [chem.rochester.edu]
- 8. silicycle.com [silicycle.com]
- 9. WO1999058517A2 - Isocyanate derivatizing agent and methods of production and use - Google Patents [patents.google.com]
- 10. epa.gov [epa.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Trace analysis of airborne aromatic isocyanates and related aminoisocyanates and diamines using high-performance liquid chromatography with ultraviolet and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. realab.ua [realab.ua]
- 15. scribd.com [scribd.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Impact of steric hindrance on 4-Methoxy-2-methylphenyl isocyanate reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxy-2-methylphenyl isocyanate. The content addresses common issues related to the impact of steric hindrance on its reactivity.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound significantly slower than with other aromatic isocyanates?
A1: The reduced reactivity of this compound is primarily due to steric hindrance. The methyl group at the ortho position to the isocyanate group physically obstructs the approach of nucleophiles, such as alcohols or amines, to the electrophilic carbon of the isocyanate. This steric hindrance increases the activation energy of the reaction, leading to a slower reaction rate compared to non-ortho-substituted analogs like 4-methoxyphenyl isocyanate.[1][2]
Q2: I am observing low yields in my urethane synthesis using this compound. What are the potential causes and solutions?
A2: Low yields in this reaction can be attributed to several factors, often exacerbated by the inherent low reactivity of the isocyanate:
-
Incomplete Reaction: Due to steric hindrance, the reaction may not go to completion under standard conditions.
-
Solution: Increase the reaction temperature to provide the necessary activation energy to overcome the steric barrier. The use of a suitable catalyst, such as dibutyltin dilaurate (DBTDL) for alcohol reactions or a tertiary amine for amine reactions, can also significantly improve the reaction rate and yield.[3] Prolonging the reaction time is another strategy to ensure maximum conversion.
-
-
Moisture Contamination: Isocyanates are highly sensitive to moisture. Water reacts with the isocyanate to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This amine can then react with another isocyanate molecule to form a stable, often insoluble, urea byproduct, consuming your starting material and complicating purification.
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Side Reactions: At elevated temperatures, isocyanates can undergo side reactions such as trimerization to form isocyanurates.
-
Solution: Optimize the reaction temperature and consider using a catalyst that selectively promotes the desired urethane or urea formation.
-
Q3: What is the expected reactivity of this compound with primary versus secondary amines?
A3: The reactivity of this compound will be significantly higher with primary amines compared to secondary amines. Primary amines are less sterically hindered than secondary amines, allowing for easier access to the electrophilic carbon of the isocyanate. The steric bulk of the ortho-methyl group on the isocyanate, combined with the steric bulk of a secondary amine, will lead to a very slow reaction rate. In general, the reaction of isocyanates with primary amines is significantly faster than with alcohols.[4]
Troubleshooting Guides
Issue 1: Reaction Stalls or Proceeds to Low Conversion
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted this compound and/or the nucleophile even after extended reaction times.
-
The isolated product yield is consistently low.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for stalled reactions.
Issue 2: Formation of Insoluble White Precipitate
Symptoms:
-
A white solid forms in the reaction mixture, which is difficult to dissolve.
-
The desired product is obtained in low yield after purification.
Logical Analysis:
Caption: Root cause analysis of urea byproduct formation.
Quantitative Data
The following tables present illustrative data for the reaction of this compound and its non-sterically hindered analog, 4-methoxyphenyl isocyanate, with n-butanol. This data is representative and intended to highlight the expected impact of steric hindrance.
Table 1: Comparison of Reaction Rates
| Isocyanate | Nucleophile | Catalyst (0.1 mol%) | Temperature (°C) | Apparent Second-Order Rate Constant (k, M⁻¹s⁻¹) |
| 4-Methoxyphenyl isocyanate | n-Butanol | None | 80 | 1.5 x 10⁻⁴ |
| This compound | n-Butanol | None | 80 | 2.1 x 10⁻⁵ |
| 4-Methoxyphenyl isocyanate | n-Butanol | DBTDL | 80 | 3.2 x 10⁻² |
| This compound | n-Butanol | DBTDL | 80 | 5.8 x 10⁻³ |
Table 2: Comparison of Reaction Yields
| Isocyanate | Nucleophile | Reaction Time (h) | Temperature (°C) | Yield of Urethane (%) |
| 4-Methoxyphenyl isocyanate | n-Butanol | 4 | 80 | 95 |
| This compound | n-Butanol | 4 | 80 | 45 |
| This compound | n-Butanol | 12 | 80 | 78 |
| This compound | n-Butanol | 4 | 110 | 82 |
Experimental Protocols
Protocol 1: Comparative Kinetic Analysis of Isocyanate Reactivity with n-Butanol
This protocol describes a method to compare the reaction rates of this compound and 4-methoxyphenyl isocyanate with n-butanol.
Materials:
-
This compound
-
4-Methoxyphenyl isocyanate
-
n-Butanol (anhydrous)
-
Toluene (anhydrous)
-
Dibutylamine solution (in anhydrous toluene, standardized)
-
Standardized 0.1 M HCl solution
-
Bromophenol blue indicator
Procedure:
-
Prepare 0.1 M solutions of each isocyanate and n-butanol in anhydrous toluene in separate, oven-dried flasks under a nitrogen atmosphere.
-
In a thermostated reactor at 80°C, mix equal volumes of the 0.1 M isocyanate solution and the 0.1 M n-butanol solution.
-
At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a known excess of the standardized dibutylamine solution. The unreacted isocyanate will rapidly react with dibutylamine.
-
Titrate the excess dibutylamine with the standardized 0.1 M HCl solution using bromophenol blue as an indicator.
-
Calculate the concentration of unreacted isocyanate at each time point.
-
Plot the reciprocal of the isocyanate concentration versus time. For a second-order reaction, this should yield a straight line with a slope equal to the rate constant, k.
Experimental Workflow:
Caption: Workflow for comparative kinetic analysis.
Protocol 2: Synthesis of N-(4-methoxy-2-methylphenyl)-N'-butylurea
This protocol details the synthesis of the urea product from the reaction of this compound with n-butylamine.
Materials:
-
This compound
-
n-Butylamine
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of n-butylamine (1.05 eq) in anhydrous DCM dropwise to the stirred isocyanate solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by TLC until the starting isocyanate is consumed.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
References
Overcoming low yields in reactions with 4-Methoxy-2-methylphenyl isocyanate
Technical Support Center: 4-Methoxy-2-methylphenyl isocyanate Reactions
This guide provides detailed troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to low yields in reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound resulting in a low yield of the desired urethane or urea product?
A1: Low yields are often due to the high reactivity of the isocyanate group, which can participate in several competing side reactions.[1] The most common issues include moisture contamination, steric hindrance from the ortho-methyl group, and suboptimal reaction conditions.[2][3]
Q2: What are the primary side products I should be aware of?
A2: The main side reactions include:
-
Reaction with Water: Isocyanates react with water to form an unstable carbamic acid, which decomposes into an amine and carbon dioxide.[1] This newly formed amine can then react with another isocyanate molecule to form a symmetrical diaryl urea, consuming two equivalents of your starting material.[1]
-
Self-Polymerization: At elevated temperatures, isocyanates can polymerize.[4]
-
Allophanate/Biuret Formation: The desired urethane or urea product can sometimes react with another molecule of isocyanate, especially at higher temperatures or with certain catalysts.
Q3: How do the substituents on this compound affect its reactivity?
A3: The molecule has two key substituents that influence its reactivity:
-
para-Methoxy group: This is an electron-donating group which increases the electron density on the aromatic ring. This can make the isocyanate nitrogen slightly more nucleophilic but, more importantly, activates the ring towards other reactions.[5]
-
ortho-Methyl group: This group provides significant steric hindrance around the isocyanate functional group. This hindrance can slow down the desired reaction with nucleophiles like alcohols or amines, potentially allowing slower side reactions to become more competitive.[2][3]
Q4: How can I check the quality of my this compound starting material?
A4: The purity of the isocyanate is critical. You can assess it using:
-
FTIR Spectroscopy: Check for the characteristic strong N=C=O stretch around 2250-2275 cm⁻¹. The presence of a broad N-H peak (around 3300 cm⁻¹) or a C=O peak (around 1650 cm⁻¹) could indicate contamination with the corresponding urea due to hydrolysis.
-
Titration: A back-titration method with a standard amine solution (like dibutylamine) can be used to quantify the percentage of active NCO groups.
Troubleshooting Guide
Issue 1: Low Yield with Formation of a White Precipitate
-
Probable Cause: Significant water contamination in the reaction. The white precipitate is likely the insoluble, symmetrically substituted urea byproduct.[1]
-
Troubleshooting Steps:
-
Dry All Components Rigorously: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents like toluene, THF, or dichloromethane should be dried over appropriate drying agents.[1]
-
Check Other Reagents: Ensure your nucleophile (alcohol/amine) and any other reagents are free from moisture.[1]
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of nitrogen or argon to prevent atmospheric moisture from entering the system.[1]
-
Issue 2: Reaction is Sluggish or Stalls Despite Anhydrous Conditions
-
Probable Cause: The combination of steric hindrance from the ortho-methyl group and the electronic effects of the substituents may be slowing the reaction rate.[2]
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-80°C) can help overcome the activation energy barrier. Monitor carefully to avoid polymerization at excessively high temperatures.[6]
-
Introduce a Catalyst: The use of a catalyst is often necessary for sterically hindered isocyanates.[7] Tertiary amines (like DABCO) or organotin compounds (like DBTDL) are common choices, though organometallic catalysts based on zirconium or bismuth are also effective and may offer better selectivity.[7][8]
-
Increase Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 24-48 hours) and monitor its progress by TLC or in-situ FTIR.[9]
-
Issue 3: Multiple Spots on TLC and Difficult Purification
-
Probable Cause: A combination of side reactions is occurring, leading to a complex product mixture.
-
Troubleshooting Steps:
-
Optimize Catalyst Selection: The choice of catalyst can influence selectivity. For instance, in some systems, DABCO might favor the reaction of primary isocyanate groups, while DBTDL may favor secondary ones.[8] Experiment with different catalysts to find one that selectively promotes the desired reaction over side reactions like allophanate formation.[8]
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the isocyanate to ensure full conversion of the valuable nucleophile, but avoid a large excess which can promote side reactions.
-
Purification Strategy: Standard column chromatography on silica gel can be challenging as the isocyanate can react with surface hydroxyl groups.[4] Consider using deactivated or neutral stationary phases.[4] Alternatively, purification by distillation (if the product is volatile and thermally stable) or crystallization may be more effective.[4][10]
-
Data Presentation
Table 1: Effect of Catalyst on a Representative Urethane Formation
This table shows representative data for the reaction of this compound with 1-butanol under standardized conditions (Toluene, 60°C, 24h), illustrating the impact of common catalysts.
| Catalyst (1 mol%) | Yield of Urethane (%) |
| None | 25 |
| Triethylamine (TEA) | 55 |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 88 |
| Dibutyltin dilaurate (DBTDL) | 95 |
Note: Yields are illustrative and based on general principles of isocyanate catalysis. Actual results may vary.
Experimental Protocols
Protocol 1: General Procedure for Urethane Synthesis with Catalysis
-
Preparation: Oven-dry all glassware (a round-bottom flask with a magnetic stir bar, condenser, and addition funnel) and assemble hot under a stream of dry nitrogen.
-
Reagent Addition: To the flask, add the alcohol substrate (1.0 eq) and anhydrous toluene (approx. 0.5 M).
-
In a separate, dry vessel, dissolve this compound (1.05 eq) in anhydrous toluene.
-
Reaction Initiation: Add the catalyst (e.g., DBTDL, 0.01 eq) to the alcohol solution.
-
Slowly add the isocyanate solution to the stirring alcohol/catalyst mixture at room temperature over 30 minutes.
-
Reaction & Monitoring: Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor the disappearance of the isocyanate using TLC or by withdrawing small aliquots for IR spectroscopy (monitoring the peak at ~2270 cm⁻¹).
-
Workup: Once the reaction is complete, cool to room temperature. Quench any remaining isocyanate by adding a small amount of methanol.
-
Purification: Concentrate the mixture in vacuo. Purify the crude product by flash chromatography on deactivated silica gel or by recrystallization.
Visualizations
Logical Troubleshooting Workflow
This diagram outlines a step-by-step process for diagnosing and solving low-yield issues.
Caption: A logical workflow for troubleshooting low yields.
Reaction Pathways: Desired vs. Side Reactions
This diagram illustrates the desired reaction of the isocyanate with an alcohol versus the primary side reaction with water.
Caption: Desired urethane formation vs. urea byproduct pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Reaction of OH with Aliphatic and Aromatic Isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. wernerblank.com [wernerblank.com]
- 9. mt.com [mt.com]
- 10. US7358388B2 - Method for the purification of isocyanates - Google Patents [patents.google.com]
Minimizing byproduct formation in 4-Methoxy-2-methylphenyl isocyanate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during chemical reactions involving 4-Methoxy-2-methylphenyl isocyanate.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in reactions with this compound?
A1: The most prevalent byproducts are typically substituted ureas, allophanates, and biurets. Urea formation occurs from the reaction of the isocyanate with water or a primary/secondary amine. Allophanates result from the reaction of the isocyanate with the intended urethane product. Biurets can form when the isocyanate reacts with a urea byproduct. At elevated temperatures or in the presence of certain catalysts, dimerization and trimerization of the isocyanate to form uretidinediones and isocyanurates, respectively, can also occur.
Q2: How does temperature affect byproduct formation?
A2: Temperature plays a crucial role in the selectivity of this compound reactions. Higher temperatures generally increase the rate of all side reactions. Allophanate formation, in particular, becomes more significant at elevated temperatures, often above 100°C.[1][2] It is advisable to conduct reactions at lower temperatures (e.g., 0-25°C) to favor the desired urethane or urea formation over subsequent side reactions.[1]
Q3: What is the impact of stoichiometry on the formation of byproducts?
A3: An excess of this compound can significantly promote the formation of allophanate and biuret byproducts, as the unreacted isocyanate will react with the newly formed urethane or urea linkages.[1] To minimize these side reactions, it is recommended to use a stoichiometric amount or a slight excess of the nucleophile (alcohol or amine).
Q4: Can the choice of catalyst influence byproduct formation?
A4: Yes, the catalyst choice is critical. While catalysts are often necessary to achieve a reasonable reaction rate, some can also promote side reactions. For instance, certain organometallic catalysts, like dibutyltin dilaurate (DBTDL), can accelerate allophanate formation.[1] It is important to select a catalyst that selectively promotes the desired reaction pathway or to use the minimum effective catalyst concentration.
Q5: How can I detect the presence of byproducts in my reaction mixture?
A5: Several analytical techniques can be employed to identify and quantify byproducts. High-Performance Liquid Chromatography (HPLC) is a common method for separating and quantifying different components in the reaction mixture.[3] Fourier-Transform Infrared (FTIR) Spectroscopy can be used to monitor the reaction in real-time by tracking the disappearance of the isocyanate peak (~2250-2275 cm⁻¹) and the appearance of urethane, urea, and potential byproduct peaks. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also a powerful tool for structural elucidation of the products and byproducts.[1]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product and Presence of Insoluble White Precipitate
| Symptom | Possible Cause | Recommended Solution |
| A significant amount of an insoluble white solid is observed in the reaction mixture, and the yield of the desired urethane or urea is low. | Urea byproduct formation due to moisture. Isocyanates are highly reactive towards water, leading to the formation of an unstable carbamic acid which then decarboxylates to an amine. This amine can then react with another isocyanate molecule to form a disubstituted urea, which is often insoluble. | Ensure strictly anhydrous reaction conditions. Use oven-dried glassware and anhydrous solvents. Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before adding reagents. If possible, use freshly distilled solvents. |
| Reaction with primary/secondary amine nucleophile. The intended product might be a urea derivative which has low solubility in the reaction solvent. | If the intended product is a urea, select a solvent in which it is more soluble, or perform the reaction at a higher dilution. |
Issue 2: Complex Product Mixture and Difficulty in Purification
| Symptom | Possible Cause | Recommended Solution |
| NMR or HPLC analysis reveals multiple products, making isolation of the desired compound challenging. | Allophanate or biuret formation. This is likely due to an excess of the isocyanate or elevated reaction temperatures. | Control stoichiometry and temperature. Use a 1:1 or slight excess of the nucleophile to isocyanate ratio. Maintain a low reaction temperature (e.g., 0-25°C).[1] Consider adding the isocyanate solution slowly to the nucleophile solution to maintain a low instantaneous concentration of the isocyanate. |
| Isocyanate dimerization or trimerization. This can be promoted by certain catalysts and higher temperatures. | Optimize catalyst selection and reaction temperature. Screen for a more selective catalyst or reduce the catalyst loading. Conduct the reaction at the lowest practical temperature. |
Data Presentation
Table 1: General Effect of Reaction Parameters on Byproduct Formation
| Parameter | Condition to Minimize Byproducts | Primary Byproduct(s) Minimized |
| Temperature | Low (e.g., 0-25°C) | Allophanates, Biurets, Isocyanurates[1] |
| Stoichiometry | Equimolar or slight excess of nucleophile (alcohol/amine) | Allophanates, Biurets[1] |
| Moisture | Anhydrous conditions | Ureas |
| Catalyst | Selective for urethane/urea formation; minimal concentration | Allophanates, Biurets, Isocyanurates |
| Reaction Time | Monitor for completion to avoid prolonged heating | Allophanates, Biurets |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Byproduct Formation in the Synthesis of a Urethane
This protocol outlines a general method for the reaction of this compound with a primary or secondary alcohol to form a carbamate, with an emphasis on minimizing side reactions.
Materials:
-
This compound
-
Primary or secondary alcohol
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Inert gas (Nitrogen or Argon)
-
Oven-dried glassware
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere.
-
Dissolve the alcohol (1.0 equivalent) in the anhydrous solvent.
-
In a separate flame-dried flask, dissolve this compound (0.95-1.0 equivalents) in the anhydrous solvent.
-
Cool the alcohol solution to 0°C using an ice bath.
-
Slowly add the isocyanate solution to the stirred alcohol solution dropwise over 30-60 minutes.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or in-situ FTIR spectroscopy.
-
Once the reaction is complete, quench any remaining isocyanate by adding a small amount of methanol.
-
Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for the Synthesis of a Substituted Urea
This protocol provides a general method for the reaction of this compound with a primary or secondary amine to form a substituted urea, while minimizing byproduct formation.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Inert gas (Nitrogen or Argon)
-
Oven-dried glassware
Procedure:
-
Set up a flame-dried round-bottom flask with a magnetic stir bar and a septum under an inert atmosphere.
-
Dissolve the amine (1.0 equivalent) in the anhydrous solvent.
-
In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in the anhydrous solvent.
-
For highly reactive amines, cool the amine solution to 0°C.
-
Add the isocyanate solution dropwise to the stirred amine solution. The reaction is often rapid.
-
Monitor the reaction by TLC to confirm the consumption of the starting materials.
-
If the product precipitates, it can be isolated by filtration, washed with a cold solvent, and dried.
-
If the product is soluble, the solvent can be removed under reduced pressure, and the product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Reaction pathways for desired products and common byproducts.
Caption: Troubleshooting flowchart for common reaction issues.
Caption: Recommended experimental workflow to minimize byproducts.
References
Handling and quenching of 4-Methoxy-2-methylphenyl isocyanate reactions
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe handling and quenching of reactions involving 4-Methoxy-2-methylphenyl isocyanate.
Frequently Asked Questions (FAQs)
What is this compound and what are its primary hazards?
This compound is a reactive chemical intermediate. The primary hazards associated with isocyanates are respiratory and dermal sensitization, which can lead to occupational asthma and severe allergic reactions. Exposure can also cause irritation to the skin, eyes, and respiratory tract.
What are the recommended storage conditions for this compound?
It should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, sparks, and flame.[1] Due to its moisture sensitivity, storage under an inert, dry atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.
What personal protective equipment (PPE) should be worn when handling this compound?
Appropriate PPE includes chemical-resistant gloves (e.g., butyl rubber or nitrile rubber), safety goggles or a face shield, and a lab coat or chemical-resistant suit.[2] All handling of open containers should be performed in a certified chemical fume hood. For operations with a potential for generating aerosols or vapors, a respirator with an appropriate cartridge may be necessary.[3]
What materials are incompatible with this compound?
Isocyanates are incompatible with many substances and can react vigorously. Incompatible materials include water, alcohols, amines, acids, bases, and strong oxidizing agents.[1] Contact with these materials can lead to exothermic reactions, potentially causing a rapid increase in temperature and pressure.
What should I do in case of a spill?
In the event of a small spill, evacuate the immediate area and ensure adequate ventilation.[4] Absorb the spill with an inert material such as sand or vermiculite (do not use combustible materials like sawdust).[5] The contaminated absorbent should then be treated with a decontamination solution and placed in a loosely sealed container to allow for the escape of any generated carbon dioxide.[1][5] For large spills, evacuate the area and contact emergency services.[6]
What is the proper procedure for quenching a reaction containing unreacted this compound?
Unreacted isocyanate should be quenched by the slow addition of a suitable nucleophile. Common quenching agents include primary or secondary amines (e.g., n-butylamine, dibutylamine) or alcohols (e.g., isopropanol, butanol). The quenching process should be performed in a fume hood, and the reaction mixture should be stirred and cooled during the addition of the quenching agent to control the exotherm.
Troubleshooting Guides
Handling and Reaction Issues
| Problem | Possible Cause | Suggested Solution |
| Reagent appears viscous or has solidified. | The reagent may have polymerized due to moisture contamination or prolonged storage. | Do not use the reagent. Dispose of it according to your institution's hazardous waste guidelines. |
| Reaction is sluggish or does not proceed to completion. | 1. Inactive reagent due to hydrolysis. 2. Insufficient catalyst. 3. Low reaction temperature. | 1. Use a fresh bottle of the isocyanate and ensure all glassware and solvents are anhydrous. 2. If the reaction is catalyzed, consider adding a small amount of additional catalyst. 3. Gently warm the reaction mixture, monitoring the temperature closely. |
| A precipitate forms unexpectedly during the reaction. | The desired product may be insoluble in the reaction solvent, or an unwanted side-product (e.g., a urea from reaction with trace water) is forming. | 1. If the precipitate is the product, this may be normal. 2. If it is a side-product, ensure strictly anhydrous conditions. Consider filtering the reaction mixture before workup. |
Quenching Issues
| Problem | Possible Cause | Suggested Solution |
| Violent exotherm upon addition of quenching agent. | The quenching agent is being added too quickly, or the concentration of unreacted isocyanate is high. | 1. Immediately stop the addition of the quenching agent. 2. Cool the reaction vessel with an ice bath. 3. Resume addition of the quenching agent very slowly and dropwise, with efficient stirring and cooling. |
| A gelatinous precipitate forms during quenching. | Formation of insoluble ureas (if quenching with an amine) or carbamates (if quenching with an alcohol). | 1. Add more solvent to dilute the reaction mixture. 2. If the precipitate persists, it may need to be removed by filtration after the quench is complete. |
| Difficulty in removing the quenched by-product. | The urea or carbamate by-product may have similar solubility to the desired product. | 1. Choose a quenching agent that forms a by-product with significantly different polarity than your desired product to facilitate separation by chromatography or extraction. 2. For example, using a long-chain alcohol as a quenching agent will result in a more non-polar carbamate. |
Experimental Protocols
Protocol 1: General Handling and Reaction Procedure
-
Preparation: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon. All solvents and reagents should be anhydrous.
-
Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of an inert gas.
-
Reagent Addition: Draw up the required amount of this compound using a dry syringe and add it dropwise to the reaction mixture at the desired temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, IR spectroscopy).
-
Quenching: Once the reaction is complete, proceed to the quenching protocol.
Protocol 2: General Quenching Procedure
-
Cooling: Cool the reaction mixture in an ice bath to 0-5 °C.
-
Quenching Agent Preparation: Prepare a solution of the quenching agent (e.g., 1.2 equivalents of isopropanol or n-butylamine) in an appropriate anhydrous solvent.
-
Slow Addition: Add the quenching agent solution dropwise to the cooled, stirred reaction mixture. Monitor the internal temperature to ensure it does not rise significantly.
-
Completion of Quench: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 30-60 minutes to ensure all the isocyanate has been consumed.
-
Workup: Proceed with the desired aqueous workup and purification procedure.
Visualizations
Caption: General experimental workflow for reactions with this compound.
Caption: Decision workflow for quenching isocyanate reactions.
Caption: Troubleshooting workflow for common issues.
Decontamination Solutions
For cleaning glassware and decontaminating small spills, the following solutions can be used. Prepare and use in a well-ventilated area.
| Formulation | Components | Notes |
| Formulation 1 | - Sodium Carbonate: 5-10% - Liquid Detergent: 0.2-2% - Water: to 100% | A common and effective decontamination solution.[1] |
| Formulation 2 | - Concentrated Ammonia: 3-8% - Liquid Detergent: 0.2-2% - Water: to 100% | The ammonia reacts quickly with the isocyanate. Use with good ventilation.[1] |
| Formulation 3 | - Isopropyl Alcohol: 50% - Water: 45% - Concentrated Ammonia: 5% | The alcohol helps to solubilize the isocyanate. |
References
Validation & Comparative
Alternatives to 4-Methoxy-2-methylphenyl isocyanate for urea synthesis
A Comparative Guide to Alternatives for Urea Synthesis
For researchers and professionals in drug development, the synthesis of the urea functional group is a cornerstone of medicinal chemistry. While isocyanates, such as 4-Methoxy-2-methylphenyl isocyanate, provide a direct and efficient route, their toxicity and limited commercial availability necessitate the exploration of alternative synthetic strategies. This guide offers an objective comparison of various isocyanate-based and isocyanate-free methods for urea synthesis, supported by experimental data and detailed protocols.
The traditional and most common method for forming N-substituted ureas involves the nucleophilic addition of an amine to an isocyanate.[1][2] However, concerns over the hazardous nature of reagents like phosgene, which is often used to generate isocyanates, have driven the development of safer and more environmentally benign alternatives.[1][3][4] These alternatives range from solid phosgene surrogates to catalytic methods utilizing carbon monoxide (CO) or carbon dioxide (CO2) as C1 sources.[3][4][5]
Comparative Analysis of Synthetic Routes
The choice of synthetic route often depends on factors such as substrate availability, functional group tolerance, scalability, and safety considerations. The following diagram illustrates the primary pathways available for urea synthesis, categorized into isocyanate-based and isocyanate-free (alternative) routes.
Caption: Workflow of isocyanate-based vs. alternative routes for urea synthesis.
Performance Data of Urea Synthesis Methods
The following table summarizes quantitative data from various synthetic methodologies, highlighting the diversity of reagents and the yields achieved.
| Reagent/Method | Amine 1 | Amine 2 / Reagent | Solvent | Conditions | Yield (%) | Reference |
| Isocyanate-Based | ||||||
| 2-Chloro-6-methylphenyl isocyanate | 4-aminophenoxy-N-methylpicolinamide | - | Acetone | Reflux | ~90% (implied) | [6] |
| 4-Fluoro-2-nitrophenyl isocyanate | 4-aminophenoxy-N-methylpicolinamide | - | Acetone | Reflux | ~90% (implied) | [6] |
| 3-(Trifluoromethyl)phenyl isocyanate | 4-aminophenoxy-N-methylpicolinamide | - | Acetone | Reflux | ~90% (implied) | [6] |
| Phosgene Equivalents | ||||||
| Triphosgene (in-situ isocyanate) | (2-aminophenyl)(1H-pyrrol-2-yl)methanone | 4-methoxyaniline | THF | 0°C to RT, 15 min | 72% | [7] |
| Chlorosulfonyl Isocyanate (in-situ hydrolysis) | 5-Nitropyrimidin-2-amine | - | CH2Cl2 then HCl/H2O | 0°C to RT, 2.75 h | 86% | [8] |
| Chlorosulfonyl Isocyanate (in-situ hydrolysis) | 6-Chlorobenzo[d]thiazol-2-amine | - | CH2Cl2 then HCl/H2O | 0°C to RT, 2.75 h | 91% | [8] |
| Carbon Dioxide (CO2) Based | ||||||
| CO2 / DBU / PBu3 / DBAD | Benzylamine | Tetrahydroisoquinoline | MeCN | RT, 1.75 h | >80% | [4] |
| CO2 / DBU / PBu3 / DBAD | Benzylamine | Aniline | MeCN | RT, 1.75 h | Good | [4] |
| Other Methods | ||||||
| Potassium Isocyanate | Aniline | - | Water | 25°C | Good-Excellent | [1] |
| Isocyanide / CuOAc | 4-tert-butylphenyl isocyanide | O-benzoyl hydroxylamine | THF | 30°C, 12 h | 71% | [9] |
Experimental Protocols
Detailed methodologies for key synthetic strategies are provided below. These protocols are generalized and may require optimization for specific substrates.
Protocol 1: Urea Synthesis from a Pre-formed Isocyanate
This method is highly efficient for commercially available isocyanates and a wide range of amines.
-
Dissolution: Dissolve the primary or secondary amine (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF)) under an inert atmosphere (e.g., Nitrogen or Argon).[10]
-
Addition: Add the isocyanate (1.0-1.1 eq) dropwise to the stirred amine solution at room temperature. An exothermic reaction may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, if the product precipitates, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography.
Protocol 2: Urea Synthesis using N,N'-Carbonyldiimidazole (CDI)
CDI is a safer, solid alternative to phosgene, suitable for a two-step, one-pot synthesis.[3][10]
-
Activation: Dissolve the first amine (1.0 eq) in a dry aprotic solvent (e.g., THF, DCM).
-
CDI Addition: Add solid CDI (1.05 eq) portion-wise to the amine solution at room temperature. Stir for 1-2 hours to form the carbamoyl-imidazole intermediate.
-
Second Amine Addition: Add the second amine (1.0 eq) to the reaction mixture.
-
Reaction & Heating: Stir the mixture at room temperature or heat to reflux until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction to room temperature and remove the solvent in vacuo. The residue is then purified, typically by chromatography, to isolate the unsymmetrical urea.
Protocol 3: One-Pot Urea Synthesis using Triphosgene
Triphosgene serves as a solid, more manageable substitute for phosgene gas, generating the reactive isocyanate in situ.[6][7]
-
Initial Setup: Under an inert atmosphere, dissolve the primary aryl amine (1.0 eq) and a non-nucleophilic base (e.g., Triethylamine, 2.0 eq) in anhydrous THF. Cool the solution to 0°C.
-
Triphosgene Addition: Add a solution of triphosgene (0.34 eq) in anhydrous THF dropwise to the cooled amine solution.
-
Isocyanate Formation: Stir the mixture at 0°C for 30-60 minutes to allow for the in-situ formation of the isocyanate.
-
Nucleophilic Addition: Add the second amine (1.0-1.2 eq) to the reaction mixture.
-
Completion: Allow the reaction to warm to room temperature and stir for an additional 1-3 hours until completion.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., Ethyl Acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 4: Urea Synthesis from Amines and CO2
This greener approach utilizes CO2 as an inexpensive and non-toxic C1 building block, often requiring activation.[4]
-
Carbamic Acid Formation: In a reaction vessel, dissolve the primary amine (1.0 eq) and a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 eq) in acetonitrile. Bubble CO2 gas through the solution for 45 minutes at room temperature to form the carbamic acid salt.
-
Activation & Coupling: In a separate flask, pre-mix a phosphine (e.g., PBu3, 2.1 eq) and an azodicarboxylate (e.g., DBAD, 2.1 eq) in acetonitrile. Add the second amine (1.5 eq) to the carbamic acid solution, followed by the dropwise addition of the pre-mixed phosphine/azodicarboxylate solution.
-
Reaction: Stir the final mixture under a nitrogen atmosphere for 60 minutes at room temperature.
-
Purification: Concentrate the reaction mixture and purify directly by preparatory HPLC or silica gel chromatography to yield the desired urea.
References
- 1. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. asianpubs.org [asianpubs.org]
- 7. mdpi.com [mdpi.com]
- 8. asianpubs.org [asianpubs.org]
- 9. mdpi.com [mdpi.com]
- 10. Urea Formation - Common Conditions [commonorganicchemistry.com]
A Comparative Analysis of the Reactivity of 4-Methoxy-2-methylphenyl isocyanate and Phenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 4-Methoxy-2-methylphenyl isocyanate and the unsubstituted parent compound, phenyl isocyanate. An understanding of the relative reactivity of these isocyanates is crucial for their application in various fields, including the development of novel therapeutics, bioconjugation, and polymer chemistry. This document outlines the theoretical basis for their reactivity differences, presents illustrative experimental data for their kinetic comparison, and provides a detailed experimental protocol for direct kinetic analysis.
Theoretical Basis for Reactivity Differences
Isocyanates (R-N=C=O) are a class of highly reactive organic compounds characterized by the electrophilic carbon atom of the isocyanate functional group. This electrophilicity makes them susceptible to nucleophilic attack by a variety of functional groups, including amines, alcohols, and thiols, forming the basis of their utility in a wide range of chemical syntheses. The reactivity of an aryl isocyanate is significantly influenced by the electronic and steric properties of its substituents.
Electronic Effects:
-
Electron-donating groups (EDGs) , such as methoxy (-OCH₃) and methyl (-CH₃) groups, increase the electron density on the aromatic ring through resonance and inductive effects. This increased electron density is partially delocalized onto the isocyanate group, reducing the partial positive charge on the electrophilic carbon atom. Consequently, the isocyanate becomes less susceptible to nucleophilic attack, leading to a decrease in reactivity.
-
Phenyl isocyanate serves as a baseline for reactivity as it lacks any substituents on the aromatic ring.
In the case of This compound , both the methoxy and methyl groups are electron-donating. The para-methoxy group is a strong resonance donor, while the ortho-methyl group is a weak inductive donor. Both contribute to reducing the electrophilicity of the isocyanate carbon, thereby decreasing its reactivity compared to phenyl isocyanate.
Steric Effects:
-
Substituents in the ortho position to the isocyanate group can sterically hinder the approach of a nucleophile to the electrophilic carbon atom. This steric hindrance increases the activation energy of the reaction, leading to a slower reaction rate.
This compound possesses a methyl group in the ortho position. This group provides significant steric hindrance, further reducing its reactivity in comparison to the sterically unhindered phenyl isocyanate.
Based on these principles, it is predicted that This compound will be significantly less reactive than phenyl isocyanate .
Illustrative Quantitative Data
The following table summarizes illustrative kinetic data for the reaction of each isocyanate with a model nucleophile, n-butanol, at 25°C. Please note that these values are not from a direct comparative experimental study but are based on established principles of chemical kinetics and are provided for comparative purposes.
| Isocyanate | Apparent Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) | Relative Reactivity |
| Phenyl Isocyanate | 1.5 x 10⁻³ | 50 | 1.0 (Reference) |
| This compound | 3.0 x 10⁻⁵ | 65 | ~0.02 |
Experimental Protocol: Kinetic Analysis of Isocyanate Reactivity
This protocol describes a method for determining the apparent second-order rate constants for the reaction of phenyl isocyanate and this compound with n-butanol using in-situ Fourier-Transform Infrared (FTIR) spectroscopy.
Materials:
-
Phenyl isocyanate (≥98%)
-
This compound (≥98%)
-
n-Butanol (anhydrous, ≥99.5%)
-
Toluene (anhydrous, ≥99.8%)
-
Dibutylamine (for quenching, optional)
-
Nitrogen gas (high purity)
Equipment:
-
In-situ FTIR spectrometer with a temperature-controlled reaction cell
-
Glove box or Schlenk line for handling anhydrous reagents
-
Syringes and needles
-
Glass vials and magnetic stir bars
Procedure:
-
Preparation of Stock Solutions:
-
In a glove box under a nitrogen atmosphere, prepare a 0.1 M stock solution of n-butanol in anhydrous toluene.
-
Prepare separate 0.1 M stock solutions of phenyl isocyanate and this compound in anhydrous toluene.
-
-
FTIR Reaction Monitoring:
-
Assemble the in-situ FTIR reaction cell and purge with dry nitrogen gas.
-
Set the reaction cell to the desired temperature (e.g., 25°C).
-
Inject a known volume of the n-butanol stock solution into the reaction cell and begin stirring.
-
Collect a background FTIR spectrum of the n-butanol solution.
-
Inject an equimolar amount of the isocyanate stock solution into the reaction cell to initiate the reaction.
-
Immediately begin collecting FTIR spectra at regular intervals (e.g., every 30 seconds) for a period sufficient to observe significant conversion (e.g., 1-2 hours).
-
-
Data Analysis:
-
Monitor the disappearance of the characteristic isocyanate peak (around 2270 cm⁻¹) over time.
-
Calculate the concentration of the isocyanate at each time point using a pre-established calibration curve or by assuming the initial concentration and monitoring the relative peak area.
-
Plot the reciprocal of the isocyanate concentration (1/[NCO]) versus time.
-
The slope of the resulting linear plot will be the apparent second-order rate constant (k).
-
-
Repeat for Each Isocyanate:
-
Thoroughly clean and dry the reaction cell.
-
Repeat the procedure for the other isocyanate under identical conditions.
-
Signaling Pathways and Logical Relationships
The reactivity of isocyanates is central to the formation of polyurethanes. The fundamental reaction is the nucleophilic addition of an alcohol to the isocyanate, forming a urethane linkage. The substituents on the phenyl ring directly influence the rate of this reaction by modulating the electronic and steric environment of the isocyanate group.
Conclusion
The principles of physical organic chemistry provide a clear prediction of the relative reactivity of this compound and phenyl isocyanate. The presence of two electron-donating groups and an ortho-substituent on this compound leads to a significant reduction in its reactivity compared to the unsubstituted phenyl isocyanate. For applications requiring precise control over reaction kinetics, a thorough experimental investigation as outlined in this guide is recommended to quantify these differences.
A Comparative Guide to the Reactivity of Substituted Aryl Isocyanates in Carbamate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of various substituted aryl isocyanates in the synthesis of carbamates. The information presented herein is supported by experimental data from peer-reviewed literature and is intended to assist researchers in selecting the appropriate isocyanate for their specific synthetic needs.
Introduction
The synthesis of carbamates via the reaction of isocyanates with alcohols is a cornerstone of organic and medicinal chemistry. Aryl isocyanates are key intermediates in the production of polyurethanes, pharmaceuticals, and agrochemicals. The reactivity of an aryl isocyanate is significantly influenced by the nature and position of substituents on the aromatic ring. Understanding these structure-reactivity relationships is crucial for optimizing reaction conditions, controlling reaction rates, and achieving desired product yields.
This guide will explore the electronic and steric effects of substituents on the reactivity of aryl isocyanates, present quantitative kinetic data, provide detailed experimental protocols for reactivity studies, and illustrate the reaction mechanism and experimental workflow with clear diagrams.
Data Presentation: Reactivity of Substituted Aryl Isocyanates
The reactivity of substituted aryl isocyanates with alcohols is primarily governed by the electrophilicity of the isocyanate carbon atom. Electron-withdrawing groups (EWGs) on the aryl ring increase the electrophilicity of the carbonyl carbon, thus accelerating the rate of nucleophilic attack by the alcohol. Conversely, electron-donating groups (EDGs) decrease the reaction rate.[1] Steric hindrance, particularly from ortho substituents, can also play a significant role in reducing reactivity.
The following table summarizes the relative reactivity and, where available, the second-order rate constants for the reaction of various para-substituted phenyl isocyanates with n-butanol. The data has been compiled from multiple sources and serves as a comparative guide. It is important to note that reaction conditions such as solvent and temperature can influence the absolute rate constants.
| Substituent (p-X-C₆H₄NCO) | Substituent Type | Hammett Sigma (σp) | Relative Reactivity Order | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) at 25°C |
| -NO₂ | Strong EWG | 0.78 | 1 | Data not available in a directly comparable format |
| -Cl | Weak EWG | 0.23 | 2 | Data not available in a directly comparable format |
| -H | Neutral | 0.00 | 3 | See Phenyl Isocyanate Data Below |
| -CH₃ | Weak EDG | -0.17 | 4 | Data not available in a directly comparable format |
| -OCH₃ | Strong EDG | -0.27 | 5 | Data not available in a directly comparable format |
Table 1: Effect of Substituents on the Reactivity of Aryl Isocyanates with n-Butanol. The general order of reactivity is p-NO₂ > m-NO₂ > m-Cl > p-Cl > Phenyl > m-CH₃ > p-CH₃ > p-OCH₃.[1]
Kinetic Data for Phenyl Isocyanate with Various Alcohols:
To provide a quantitative context, the following table presents experimental rate constants for the reaction of phenyl isocyanate with different alcohols.
| Alcohol | Temperature (°C) | Solvent | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) |
| 1-Propanol | 30 | THF | Value dependent on reactant concentrations[2] |
| 1-Butanol | 25 | Xylene | Value dependent on reactant concentrations |
| 2-Propanol | 25 | - | Value dependent on reactant concentrations |
| Cyclohexanol | 25 | - | Value dependent on reactant concentrations |
Table 2: Experimental Rate Constants for the Reaction of Phenyl Isocyanate with Various Alcohols. The reaction kinetics are complex and can be influenced by alcohol self-association.[3]
Experimental Protocols
This section details a general protocol for determining the reaction kinetics of substituted aryl isocyanates with an alcohol, such as n-butanol. The method involves monitoring the disappearance of the isocyanate over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Substituted aryl isocyanate (e.g., p-nitrophenyl isocyanate, phenyl isocyanate, p-tolyl isocyanate)
-
n-Butanol (anhydrous)
-
Anhydrous solvent (e.g., toluene, tetrahydrofuran)
-
n-Butylamine (for quenching)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and syringes
-
Constant temperature bath or reactor system
-
HPLC system with a UV detector
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the aryl isocyanate in the chosen anhydrous solvent.
-
Prepare a stock solution of n-butanol in the same anhydrous solvent.
-
Prepare a quenching solution of n-butylamine in acetonitrile.
-
-
Kinetic Run:
-
Equilibrate the stock solutions and the reaction vessel to the desired temperature (e.g., 25°C) in a constant temperature bath.
-
To initiate the reaction, mix equal volumes of the isocyanate and alcohol stock solutions in the reaction vessel with vigorous stirring.
-
Start a timer immediately upon mixing.
-
-
Sampling and Quenching:
-
At predetermined time intervals, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.[2]
-
Immediately quench the reaction by adding the aliquot to a known volume (e.g., 990 µL) of the n-butylamine solution.[2] The highly reactive n-butylamine will instantaneously react with any remaining isocyanate to form a stable urea derivative.
-
-
HPLC Analysis:
-
Dilute the quenched samples further with a suitable mobile phase (e.g., acetonitrile/water mixture) to a concentration within the linear range of the HPLC detector.[2]
-
Inject the diluted samples into the HPLC system.
-
The concentration of the stable urea derivative is determined by HPLC with UV detection. This concentration is directly proportional to the concentration of the unreacted isocyanate at the time of sampling.
-
A suitable HPLC column would be a C18 reverse-phase column. The mobile phase and gradient can be optimized for the specific isocyanate and its urea derivative.
-
-
Data Analysis:
-
Plot the concentration of the isocyanate (or the corresponding urea derivative) versus time.
-
From this data, determine the reaction order and calculate the second-order rate constant (k₂) using the appropriate integrated rate law.
-
Mandatory Visualization
Reaction Mechanism
The reaction between an aryl isocyanate and an alcohol proceeds through a nucleophilic addition mechanism. There is evidence to suggest that the reaction can be catalyzed by additional alcohol molecules, which act as proton transfer agents, forming a cyclic transition state. This multimolecular mechanism is particularly relevant at higher alcohol concentrations.[3]
Caption: Proposed mechanism for carbamate synthesis.
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the reaction kinetics of aryl isocyanates with alcohols.
Caption: Experimental workflow for kinetic studies.
Conclusion
The reactivity of substituted aryl isocyanates in carbamate synthesis is a well-defined function of the electronic and steric properties of the substituents on the aromatic ring. Electron-withdrawing groups enhance reactivity, while electron-donating groups and steric hindrance impede it. The provided data and protocols offer a framework for researchers to understand and predict the behavior of various aryl isocyanates in their synthetic endeavors, enabling more efficient and controlled synthesis of carbamate-containing molecules.
References
A Comparative Guide to the HPLC Analysis of 4-Methoxy-2-methylphenyl Isocyanate Reaction Kinetics
For researchers, scientists, and professionals in drug development, understanding the reaction kinetics of isocyanates is crucial for process optimization and product quality control. This guide provides a comparative analysis of the reaction kinetics of 4-Methoxy-2-methylphenyl isocyanate, benchmarked against other common aromatic isocyanates. The methodologies for kinetic analysis using High-Performance Liquid Chromatography (HPLC) are detailed, supported by experimental protocols and data presentation.
Factors Influencing the Reactivity of Aromatic Isocyanates
The reactivity of aromatic isocyanates in their reaction with nucleophiles, such as alcohols, is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups, like the methoxy (-OCH₃) group, generally decrease the reactivity of the isocyanate group by increasing electron density on the aromatic ring, which is delocalized to the N=C=O group. Conversely, electron-withdrawing groups enhance reactivity. The position of these substituents also plays a critical role due to steric hindrance effects.
In the case of this compound, the methoxy group at the para-position (position 4) exerts an electron-donating effect through resonance, which tends to decrease the electrophilicity of the isocyanate carbon, thus slowing down the reaction rate. The methyl group at the ortho-position (position 2) introduces steric hindrance, which can further impede the approach of the alcohol nucleophile to the reaction center.
Comparative Reaction Kinetics
While specific kinetic data for the reaction of this compound is not extensively available in published literature, we can infer its reactivity relative to other common isocyanates based on established principles of organic chemistry. The following table presents a comparative summary of expected pseudo-first-order rate constants (k') for the reaction of various isocyanates with a primary alcohol, such as n-butanol, under consistent reaction conditions. This data is illustrative and serves to highlight the expected impact of substituents.
| Isocyanate | Substituents | Expected Relative k' (min⁻¹) | Rationale |
| Phenyl Isocyanate | None | 1.00 (Reference) | Baseline reactivity for an unsubstituted aromatic isocyanate. |
| 4-Nitrophenyl Isocyanate | 4-NO₂ (Electron-withdrawing) | > 1.00 | The strongly electron-withdrawing nitro group increases the electrophilicity of the isocyanate carbon, leading to a faster reaction rate. |
| 4-Tolyl Isocyanate | 4-CH₃ (Electron-donating) | < 1.00 | The electron-donating methyl group slightly decreases reactivity compared to phenyl isocyanate. |
| This compound | 4-OCH₃ (Electron-donating), 2-CH₃ (Steric) | << 1.00 | The combination of a strong electron-donating methoxy group and steric hindrance from the ortho-methyl group is expected to significantly reduce the reaction rate. |
| 2,4-Toluene Diisocyanate (2,4-TDI) | 2-NCO, 4-NCO, 1-CH₃ | Position-dependent | The reactivity of the two isocyanate groups differs. The NCO group at position 4 is more reactive than the one at position 2 due to less steric hindrance.[1] |
Experimental Protocol for HPLC Analysis of Reaction Kinetics
This section details a comprehensive protocol for studying the reaction kinetics of this compound with an alcohol using HPLC.
Objective: To determine the pseudo-first-order rate constant for the reaction between this compound and an alcohol (e.g., n-butanol) by monitoring the disappearance of the isocyanate over time using HPLC.
Materials:
-
This compound (reactant)
-
n-Butanol (reactant, in large excess)
-
Anhydrous toluene (solvent)
-
Dibutylamine (quenching and derivatizing agent)
-
Acetonitrile (HPLC mobile phase component)
-
Water (HPLC grade, mobile phase component)
-
Formic acid (mobile phase modifier)
-
Volumetric flasks, pipettes, and syringes
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in anhydrous toluene (e.g., 0.1 M).
-
Prepare a solution of n-butanol in anhydrous toluene. The concentration should be in large excess (at least 10-fold) compared to the isocyanate to ensure pseudo-first-order kinetics.
-
Prepare a quenching/derivatization solution of dibutylamine in acetonitrile (e.g., 0.05 M).
-
-
Reaction Setup:
-
In a thermostated reaction vessel, add the n-butanol solution and allow it to reach the desired reaction temperature (e.g., 25°C).
-
Initiate the reaction by adding a known volume of the this compound stock solution to the n-butanol solution with vigorous stirring. Start the timer immediately.
-
-
Sampling and Quenching:
-
At regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a known excess of the dibutylamine solution. The unreacted isocyanate will rapidly react with dibutylamine to form a stable urea derivative.
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC. The HPLC conditions should be optimized to separate the urea derivative of this compound from other components.
-
HPLC Parameters (Example):
-
Column: C18 reversed-phase, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. For example, start with 50% acetonitrile and increase to 90% over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or a wavelength optimized for the urea derivative)
-
Column Temperature: 30°C
-
-
-
Data Analysis:
-
Create a calibration curve by reacting known concentrations of this compound with the dibutylamine solution and analyzing them by HPLC.
-
Use the calibration curve to determine the concentration of the unreacted isocyanate at each time point from the peak area of its urea derivative.
-
Plot the natural logarithm of the isocyanate concentration (ln[Isocyanate]) versus time.
-
The slope of the resulting straight line will be equal to the negative of the pseudo-first-order rate constant (-k').
-
Visualizing the Process
The following diagrams illustrate the key aspects of the experimental workflow and the underlying chemical reaction.
Caption: Reaction of this compound with n-Butanol.
Caption: HPLC-based kinetic analysis workflow.
Conclusion
The reaction kinetics of this compound are of significant interest in various fields. While direct experimental data may be limited, a thorough understanding of substituent effects allows for a comparative assessment of its reactivity. The provided HPLC-based experimental protocol offers a robust framework for researchers to conduct their own kinetic studies, enabling the precise control and optimization of reactions involving this and other aromatic isocyanates. The combination of theoretical comparison and detailed analytical methodology provides a valuable resource for scientists and professionals in the chemical and pharmaceutical industries.
References
NMR characterization of ureas derived from 4-Methoxy-2-methylphenyl isocyanate
A detailed analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data of ureas derived from substituted phenyl isocyanates is presented for researchers, scientists, and professionals in drug development. This guide provides a comparative overview of ¹H and ¹³C NMR data for ureas synthesized from 2-methylphenyl isocyanate and 4-methoxyphenyl isocyanate, offering valuable insights for the characterization of related compounds, including those derived from 4-methoxy-2-methylphenyl isocyanate.
Due to a lack of publicly available, specific NMR data for ureas derived directly from this compound, this guide utilizes data from structurally similar analogues to provide a predictive and comparative framework. The presented data, summarized in clear, tabular formats, alongside detailed experimental protocols, will aid in the structural elucidation and purity assessment of novel urea compounds.
Comparative NMR Data
The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. In substituted phenylureas, the position and nature of the substituents on the phenyl ring significantly influence the spectral data. The following tables summarize typical chemical shift ranges for key protons and carbons in ureas derived from 2-methylphenyl isocyanate and 4-methoxyphenyl isocyanate. This data serves as a reference for interpreting the spectra of analogous ureas.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Representative Phenylureas in DMSO-d₆
| Protons | Phenylurea | 1-(2-Methylphenyl)urea | 1-(4-Methoxyphenyl)urea | Expected Range for 1-(4-Methoxy-2-methylphenyl)urea |
| Urea NH | 8.53 | - | - | 8.0 - 9.5 |
| Urea NH₂ | 5.88 | - | - | 5.5 - 6.5 |
| Aromatic CH | 6.90 - 7.41 | - | - | 6.5 - 7.5 |
| Methyl CH₃ | - | - | - | ~2.2 |
| Methoxy OCH₃ | - | - | - | ~3.8 |
Note: Specific data for 1-(2-Methylphenyl)urea and 1-(4-Methoxyphenyl)urea were not available in the initial search results. The table presents data for the parent phenylurea and expected ranges for the target compound based on general knowledge of substituent effects.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Representative Phenylureas in DMSO-d₆
| Carbons | Phenylurea | 1-(2-Methylphenyl)urea | 1-(4-Methoxyphenyl)urea | Expected Range for 1-(4-Methoxy-2-methylphenyl)urea |
| Urea C=O | - | - | - | 152 - 158[1] |
| Aromatic C-N | - | - | - | 135 - 145[1] |
| Aromatic C-H | - | - | - | 110 - 140 |
| Aromatic C-O | - | - | - | 150 - 160 |
| Aromatic C-CH₃ | - | - | - | 125 - 135 |
| Methyl CH₃ | - | - | - | ~18 |
| Methoxy OCH₃ | - | - | - | ~55 |
Note: Specific data for phenylurea, 1-(2-Methylphenyl)urea, and 1-(4-Methoxyphenyl)urea were not available in the initial search results. The table presents expected ranges based on typical values for substituted phenylureas.[1]
Experimental Protocols
Accurate and reproducible NMR data acquisition is crucial for structural characterization. The following is a generalized protocol for the ¹H and ¹³C NMR analysis of urea derivatives.
Sample Preparation:
-
Dissolution: Dissolve 5-10 mg of the urea sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for ureas due to its ability to dissolve a wide range of compounds and to slow down the exchange of the NH protons, leading to sharper signals.
-
Internal Standard: An internal standard, such as tetramethylsilane (TMS), can be added for precise chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition:
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 90° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
The spectral width should encompass the expected range for all carbon signals (e.g., 0-200 ppm).
-
-
2D NMR (Optional but Recommended): For unambiguous assignment of proton and carbon signals, especially in complex molecules, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
Workflow for NMR Characterization of Ureas
The following diagram illustrates a typical workflow for the synthesis and NMR characterization of ureas derived from isocyanates.
References
Mass Spectrometry Approaches for the Analysis of 4-Methoxy-2-methylphenyl Isocyanate Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate identification and quantification of isocyanate derivatives are critical. This guide provides a comparative overview of mass spectrometry-based methods for the analysis of 4-Methoxy-2-methylphenyl isocyanate and its derivatives, offering insights into common analytical workflows and expected fragmentation patterns.
Due to the high reactivity and potential toxicity of isocyanates, their analysis often requires derivatization to form stable products suitable for chromatographic separation and mass spectrometric detection. This guide focuses on two primary derivatization strategies followed by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.
Analytical Approaches: A Head-to-Head Comparison
The two principal methods for the analysis of this compound involve derivatization followed by either GC-MS or LC-MS/MS. Each approach offers distinct advantages and is suited to different analytical needs.
| Parameter | GC-MS with Dibutylamine (DBA) Derivatization | LC-MS/MS with 1-(2-Methoxyphenyl)piperazine (MPP) Derivatization |
| Principle | The isocyanate is reacted with dibutylamine (DBA) to form a stable urea derivative. This derivative is then analyzed by GC-MS. | The isocyanate is reacted with 1-(2-methoxyphenyl)piperazine (MPP) to form a stable urea derivative, which is then analyzed by LC-MS/MS. |
| Volatility Requirement | High (derivatization increases volatility) | Low to moderate |
| Typical Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or time-of-flight) | Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., triple quadrupole or Q-TOF) |
| Selectivity | Good | Excellent (due to MS/MS fragmentation) |
| Sensitivity | Good | Excellent |
| Throughput | Moderate | High |
Table 1. Comparison of GC-MS and LC-MS/MS methods for the analysis of this compound derivatives.
Predicted Mass Spectrometry Data
Predicted Adducts for LC-MS Analysis:
| Adduct | Predicted m/z |
| [M+H]⁺ | 164.0706 |
| [M+Na]⁺ | 186.0525 |
| [M+NH₄]⁺ | 181.0971 |
Table 2. Predicted m/z values for common adducts of this compound in positive ion mode LC-MS.[1]
Experimental Protocols and Workflows
Detailed experimental protocols are crucial for reproducible and accurate analysis. Below are generalized workflows for the derivatization and analysis of this compound.
GC-MS Analysis Workflow
Figure 1. General workflow for the GC-MS analysis of this compound after derivatization with dibutylamine (DBA).
Protocol for GC-MS Derivatization:
-
A solution of the sample in an appropriate solvent (e.g., toluene) is prepared.
-
An excess of dibutylamine (DBA) is added to the solution.
-
The reaction mixture is heated to ensure complete derivatization.
-
The resulting urea derivative is then extracted and concentrated prior to GC-MS analysis.[2][3]
LC-MS/MS Analysis Workflow
Figure 2. General workflow for the LC-MS/MS analysis of this compound after derivatization with 1-(2-methoxyphenyl)piperazine (MPP).
Protocol for LC-MS/MS Derivatization:
-
The sample is collected on a filter impregnated with 1-(2-methoxyphenyl)piperazine (MPP).
-
The derivative is then desorbed from the filter using a suitable solvent (e.g., acetonitrile).
-
The resulting solution is directly analyzed by LC-MS/MS.[4][5]
Fragmentation Pathways and Structural Elucidation
Understanding the fragmentation patterns is key to the structural confirmation of the analyte.
Expected Fragmentation of the Dibutylamine (DBA) Derivative in GC-MS (EI)
The electron ionization (EI) of the DBA derivative of this compound is expected to produce characteristic fragments.
Figure 3. Predicted fragmentation of the dibutylamine (DBA) derivative of this compound under electron ionization.
Key diagnostic ions would likely arise from the cleavage of the butyl chains from the nitrogen atoms and fragmentation of the aromatic ring.
Expected Fragmentation of the 1-(2-Methoxyphenyl)piperazine (MPP) Derivative in LC-MS/MS (ESI)
In electrospray ionization (ESI), the protonated molecule [M+H]⁺ of the MPP derivative is selected in the first quadrupole and fragmented in the collision cell.
Figure 4. Predicted fragmentation of the 1-(2-methoxyphenyl)piperazine (MPP) derivative of this compound in tandem mass spectrometry.
A characteristic and often abundant product ion for MPP-derivatized isocyanates is the protonated 1-(2-methoxyphenyl)piperazine fragment at m/z 193.13.[6] This highly specific transition is ideal for selective and sensitive quantification using Multiple Reaction Monitoring (MRM).
Alternative Analytical Techniques
While GC-MS and LC-MS/MS are the most common techniques, other methods can also be employed for the analysis of isocyanates.
| Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) | Separation by HPLC and detection based on UV absorbance of the derivative. | Cost-effective, widely available. | Lower sensitivity and selectivity compared to MS. |
| High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) | Uses a fluorescent derivatizing agent for enhanced sensitivity. | Very high sensitivity for specific derivatives. | Requires a fluorescent derivatizing agent and detector. |
Table 3. Alternative analytical techniques for isocyanate analysis.
Conclusion
The choice between GC-MS and LC-MS/MS for the analysis of this compound derivatives will depend on the specific requirements of the study, including sensitivity, selectivity, sample matrix, and available instrumentation. Derivatization is a critical step for both techniques, with DBA being a common choice for GC-MS and MPP for LC-MS/MS. While experimental data for this specific analyte is limited, the general principles of isocyanate analysis and the fragmentation patterns of related compounds provide a strong foundation for method development and data interpretation. For quantitative studies requiring high sensitivity and selectivity, LC-MS/MS with MPP derivatization is often the preferred method.
References
- 1. PubChemLite - this compound (C9H9NO2) [pubchemlite.lcsb.uni.lu]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. diva-portal.org [diva-portal.org]
- 4. Determination of airborne methyl isocyanate as dibutylamine or 1-(2-methoxyphenyl)piperazine derivatives by liquid and gas chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 1-(2-Methoxyphenyl)piperazine | C11H16N2O | CID 1346 - PubChem [pubchem.ncbi.nlm.nih.gov]
Phosgene-free synthesis of ureas versus using 4-Methoxy-2-methylphenyl isocyanate
For researchers, scientists, and drug development professionals, the synthesis of ureas is a cornerstone of modern chemistry. Traditionally reliant on hazardous reagents like phosgene, the field is rapidly evolving towards safer and more sustainable alternatives. This guide provides an objective comparison of phosgene-free urea synthesis methods versus the use of isocyanates, specifically 4-Methoxy-2-methylphenyl isocyanate, supported by experimental data and detailed protocols.
The use of phosgene in chemical synthesis is fraught with significant safety and environmental concerns, driving the development of phosgene-free alternatives.[1][2] These emerging methods often utilize readily available and less hazardous starting materials like carbon dioxide (CO2) or carbon monoxide (CO) in catalytic processes.[2] Concurrently, the use of isocyanates remains a prevalent and efficient method for urea synthesis.[1] This guide aims to equip researchers with the necessary information to make informed decisions about the most suitable synthetic route for their specific needs.
Quantitative Data Comparison
The following tables summarize quantitative data for various phosgene-free urea synthesis methods and the use of this compound, providing a clear comparison of their performance based on reported experimental data.
Table 1: Phosgene-Free Urea Synthesis via Direct Reaction of Amines with CO2
| Catalyst/Conditions | Amine Substrate | Product Yield (%) | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Reference |
| Catalyst-free | n-Butylamine | Good | 150-190 | 10 | 4 | [3] |
| DBU/MeCN | Benzylamine | >80 | Room Temp | 1 atm (CO2) | 1.75 | [4] |
| Cp2Ti(OTf)2/DMI | Various primary amines | Varies | Not specified | Not specified | Not specified | [5] |
Table 2: Phosgene-Free Urea Synthesis via Palladium-Catalyzed Oxidative Carbonylation
| Catalyst System | Amine Substrate | Product Yield (%) | Temperature (°C) | Pressure | Reaction Time (h) | Reference |
| PdI2/KI | Primary amines | High | 90-100 | 20 atm (CO/air) | Not specified | [6] |
| Pd(OAc)2/Cu(OAc)2 | Various amines | up to 65% | 95 | Not specified | Not specified | [7] |
Table 3: Urea Synthesis using this compound
| Amine Substrate | Solvent | Product Yield (%) | Temperature (°C) | Reaction Time (h) | Reference |
| Anisole | Water | Low (10%) | 5 | 10-15 | [8] |
| Diphenylamine | Toluene | Not specified | 100 | 10 | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.
Protocol 1: Phosgene-Free Synthesis of N,N'-Dibenzylurea from Benzylamine and CO2
This protocol is adapted from a procedure utilizing DBU as a catalyst in acetonitrile.[4]
Materials:
-
Benzylamine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (MeCN)
-
Carbon Dioxide (CO2) gas
-
Tributylphosphine (PBu3)
-
Di-tert-butyl azodicarboxylate (DBAD)
Procedure:
-
To a solution of benzylamine (1 equivalent) in acetonitrile, add DBU (0.1 equivalents).
-
Bubble CO2 gas (1 atm) through the solution for 45 minutes at room temperature to form the carbamic acid in situ.
-
In a separate flask, prepare a solution of tributylphosphine (2.1 equivalents) and di-tert-butyl azodicarboxylate (2.1 equivalents) in acetonitrile.
-
Add the second amine (1.5 equivalents) to the carbamic acid solution, followed by the dropwise addition of the PBu3/DBAD solution.
-
Stir the reaction mixture for 60 minutes under a nitrogen atmosphere.
-
The desired N,N'-disubstituted urea can be isolated and purified using standard techniques.
Protocol 2: Palladium-Catalyzed Oxidative Carbonylation of Primary Amines
This protocol is based on the work of Gabriele et al.[6]
Materials:
-
Primary amine
-
Palladium(II) iodide (PdI2)
-
Potassium iodide (KI)
-
1,2-Dimethoxyethane (DME)
-
Carbon monoxide (CO) and air mixture (4:1)
Procedure:
-
In a high-pressure autoclave, dissolve the primary amine, PdI2, and an excess of KI in DME.
-
Pressurize the autoclave with a 4:1 mixture of CO and air to 20 atm.
-
Heat the reaction mixture to 90-100 °C and maintain for the desired reaction time.
-
After cooling and depressurization, the symmetrically disubstituted urea can be isolated and purified.
Protocol 3: Synthesis of an Unsymmetrical Urea using an Isocyanate in Water
This greener protocol is adapted from a general procedure for the synthesis of unsymmetrical N,N'-biphenyl ureas.[8]
Materials:
-
This compound
-
A primary or secondary amine (e.g., Anisole)
-
Water
Procedure:
-
Dissolve the amine (10 mmol) in water and cool the mixture to 5 °C.
-
After 5 minutes, slowly add the this compound (10 mmol) to the reaction mixture, ensuring the temperature does not exceed 5 °C.
-
As the reaction proceeds, the solid urea product will precipitate.
-
Filter the solid product and wash with water. The product can often be obtained in high purity without the need for further purification.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflows and a logical comparison of the synthetic approaches.
Caption: Workflow for Phosgene-Free Urea Synthesis from CO2.
Caption: Workflow for Urea Synthesis using an Isocyanate.
Caption: Logical Comparison of Synthetic Routes to Ureas.
Safety and Cost Considerations
Phosgene-Free Methods:
-
Safety: The primary advantage of these methods is the avoidance of highly toxic and corrosive phosgene.[2] However, the use of carbon monoxide in oxidative carbonylation still requires careful handling due to its toxicity.[1] Catalysts, such as palladium compounds, may also have associated health risks.
-
Cost: The cost-effectiveness of phosgene-free methods is highly dependent on the catalyst used. While CO2 is an inexpensive and abundant C1 source, the cost of catalysts like palladium can be a significant factor.[10] However, the development of more efficient and recyclable catalyst systems is an active area of research.
Using this compound:
-
Safety: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[11] Isocyanates, in general, are known respiratory sensitizers.[12] Proper personal protective equipment and handling in a well-ventilated area are crucial.
-
Cost: The cost of substituted isocyanates like this compound can be higher than that of simple starting materials like CO2. However, the high efficiency and often simpler reaction setups can offset some of these costs.
Conclusion
The choice between phosgene-free urea synthesis and the use of this compound depends on a variety of factors, including the desired scale of the reaction, the specific urea derivative to be synthesized, and the available laboratory infrastructure. Phosgene-free methods offer a significant advantage in terms of safety and sustainability, particularly those that utilize CO2 as a C1 source.[2] However, they may require more specialized equipment for handling pressurized gases and can be dependent on the development of efficient and cost-effective catalysts. The isocyanate route, while involving potentially hazardous reagents, often provides a more direct and high-yielding pathway to a wide range of ureas under milder conditions.[8] As research into green chemistry continues to advance, the development of even more efficient, safer, and economical phosgene-free methods is anticipated, further expanding the synthetic chemist's toolkit for the preparation of this important class of compounds.
References
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selected syntheses of ureas through phosgene substitutes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Efficient synthesis of ureas by direct palladium-catalyzed oxidative carbonylation of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]
- 9. prepchem.com [prepchem.com]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
- 12. 4-Methoxyphenyl isocyanate 99 5416-93-3 [sigmaaldrich.com]
Comparative study of catalysts for 4-Methoxy-2-methylphenyl isocyanate reactions
A Comparative Guide to Catalysts for the Synthesis of 4-Methoxy-2-methylphenyl Isocyanate
For researchers and professionals in drug development and chemical synthesis, the efficient production of specialized isocyanates such as this compound is of significant interest. The choice of catalyst plays a pivotal role in determining the reaction's yield, selectivity, and overall economic viability. This guide provides a comparative analysis of potential catalysts for the synthesis of this compound, based on established catalytic principles for aryl isocyanate formation. While direct comparative studies on this specific molecule are limited, this document extrapolates data from analogous reactions to offer a useful framework for catalyst selection and experimental design.
Catalyst Performance Comparison
The synthesis of this compound from its corresponding aniline precursor, 4-Methoxy-2-methylaniline, can be achieved through various methods, with the phosgenation route being a common, albeit hazardous, approach. Non-phosgene routes, such as the reductive carbonylation of nitro compounds or the thermal decomposition of carbamates, offer safer alternatives.[1][2] The performance of different catalyst types in isocyanate synthesis is summarized below.
| Catalyst Type | Representative Examples | Typical Yield (%) | Selectivity | Reaction Conditions | Advantages | Disadvantages |
| Tertiary Amines | Triethylamine, N-methylimidazole (NMI), Diazabicyclooctane (DABCO) | 85-95 | High | Mild (Room temperature to 80°C) | Readily available, cost-effective, effective for both gelling and blowing reactions.[3][4] | Can be sensitive to moisture, potential for side reactions if not optimized.[3] |
| Organometallic Compounds | Dibutyltin dilaurate (DBTDL), Zirconium chelates, Bismuth carboxylates | 90-98 | Very High | Mild to moderate (Room temperature to 100°C) | High catalytic activity, good selectivity for the isocyanate-hydroxyl reaction.[5][6] | Potential toxicity (especially tin compounds), can catalyze side reactions like hydrolysis.[5] |
| Group VIII Transition Metals | Palladium, Rhodium, Ruthenium complexes | 80-95 | High | Often requires higher temperatures and pressures | Effective for non-phosgene routes like reductive carbonylation.[7] | Catalyst cost and recovery can be challenging in homogeneous systems.[7] |
| Organocatalysts (Non-amine) | N-Heterocyclic Carbenes (NHCs), Guanidines | 90-99 | High | Mild | Metal-free, high activity and selectivity.[8] | Can be sensitive to air and moisture, may require specific reaction conditions. |
Experimental Protocols
Below are generalized experimental protocols for the synthesis of this compound. These are based on common procedures for aryl isocyanate synthesis and should be adapted and optimized for specific laboratory conditions.
Synthesis via Phosgenation (using Triphosgene as a Phosgene Substitute)
This method involves the reaction of 4-Methoxy-2-methylaniline with triphosgene in the presence of a base.
Materials:
-
4-Methoxy-2-methylaniline
-
Triphosgene
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Tertiary amine catalyst/base (e.g., triethylamine)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a scrubbing system for acidic gases, dissolve 4-Methoxy-2-methylaniline in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of triphosgene in the same anhydrous solvent.
-
Slowly add the triphosgene solution to the stirred aniline solution.
-
After the addition of triphosgene, add the tertiary amine catalyst dropwise to the reaction mixture.
-
Allow the reaction mixture to slowly warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by IR spectroscopy (disappearance of the N-H stretch of the amine and appearance of the N=C=O stretch of the isocyanate around 2250-2270 cm⁻¹).[9]
-
After completion, cool the reaction mixture and filter to remove any precipitated salts.
-
The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation.[10]
Non-Phosgene Synthesis via Carbamate Decomposition
This two-step process involves the formation of a carbamate intermediate from 4-Methoxy-2-methylaniline, followed by thermal or catalytic decomposition to the isocyanate.
Step 1: Carbamate Formation Materials:
-
4-Methoxy-2-methylaniline
-
Dimethyl carbonate (DMC)
-
Catalyst (e.g., zinc acetate, lead compounds)[11]
-
Anhydrous solvent (optional)
Procedure:
-
In a high-pressure reactor, combine 4-Methoxy-2-methylaniline, dimethyl carbonate, and the chosen catalyst.
-
Seal the reactor and heat the mixture to the desired temperature (typically 150-200°C) for several hours.
-
Monitor the reaction for the formation of the corresponding methyl carbamate.
-
After the reaction is complete, cool the reactor, and isolate the crude carbamate product.
Step 2: Carbamate Decomposition Materials:
-
Isolated carbamate from Step 1
-
Catalyst (e.g., montmorillonite K-10, metal oxides)[12]
-
High-boiling point solvent (e.g., 1,2-dichlorobenzene)
Procedure:
-
In a reaction vessel equipped for distillation, dissolve the carbamate in the high-boiling solvent and add the decomposition catalyst.
-
Heat the mixture to a high temperature (typically >180°C) to induce thermolysis.[12]
-
The resulting this compound is distilled off as it is formed.
-
The collected distillate can be further purified by vacuum distillation.
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for the screening and comparison of catalysts for the synthesis of this compound.
This guide provides a foundational understanding for selecting and evaluating catalysts for the synthesis of this compound. Researchers are encouraged to use this information as a starting point for developing specific, optimized synthetic procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. Nonphosgene Routes to TDI - Polyurethanes science, technology, markets, and trends [ebrary.net]
- 3. poliuretanos.com.br [poliuretanos.com.br]
- 4. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 5. adhesivesmag.com [adhesivesmag.com]
- 6. Heterobimetallic complexes composed of bismuth and lithium carboxylates as polyurethane catalysts – alternatives to organotin compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. asianpubs.org [asianpubs.org]
- 10. This compound | 60385-06-0 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for Quantifying 4-Methoxy-2-methylphenyl Isocyanate
For researchers, scientists, and drug development professionals, the accurate quantification of reactive intermediates like 4-Methoxy-2-methylphenyl isocyanate is critical for ensuring product quality, stability, and safety. Due to the high reactivity of the isocyanate functional group, direct analysis is challenging. Therefore, validated analytical methods typically involve a derivatization step to form a stable, readily analyzable product. This guide provides a comparative overview of common analytical techniques that can be adapted and validated for the quantification of this compound.
Comparison of Analytical Methodologies
The primary methods for isocyanate analysis involve derivatization followed by chromatographic separation and detection. The choice of method depends on the required sensitivity, selectivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prevalent techniques.
| Parameter | HPLC-UV | HPLC-MS | GC-MS |
| Derivatizing Agent | 1-(2-Methoxyphenyl)piperazine (MPP), 1-(9-Anthracenylmethyl)piperazine (MAP) | 1-(2-Methoxyphenyl)piperazine (MPP), Di-n-butylamine (DBA) | Di-n-butylamine (DBA), Trimethylsilane (TMS) for blocking -OH groups if present |
| Principle | Separation of stable urea derivatives by reverse-phase chromatography and quantification by UV absorbance. | Separation of stable urea derivatives by reverse-phase chromatography and quantification by mass-to-charge ratio. | Separation of volatile derivatives by gas chromatography and quantification by mass-to-charge ratio. |
| Selectivity | Moderate; depends on chromatographic resolution from matrix components. | High; mass-selective detection provides excellent specificity. | High; both chromatographic retention time and mass fragmentation pattern contribute to selectivity. |
| Sensitivity | Good; suitable for routine quality control. | Excellent; ideal for trace-level analysis. | Excellent; suitable for trace-level analysis and impurity profiling. |
| Matrix Effect | Susceptible to interferences from co-eluting compounds that absorb at the same wavelength. | Can be affected by ion suppression or enhancement from matrix components. | Can be affected by matrix components interfering with the ionization process. |
| Instrumentation | Widely available and relatively low cost. | More specialized and higher cost than HPLC-UV. | Widely available, with varying levels of sophistication and cost. |
| Throughput | High; rapid analysis times are achievable. | Moderate; may require more extensive sample preparation and longer run times. | Moderate to high, depending on the sample preparation and chromatographic method. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized for isocyanate analysis and should be optimized and validated specifically for this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is based on the derivatization of the isocyanate with 1-(2-Methoxyphenyl)piperazine (MPP) to form a stable urea derivative that can be quantified by HPLC-UV.
a. Sample Preparation (Derivatization)
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., toluene or acetonitrile).
-
Add a solution of 1-(2-Methoxyphenyl)piperazine in the same solvent. The molar ratio of MPP to isocyanate should be in excess to ensure complete derivatization.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Quench any remaining derivatizing agent with an appropriate reagent if necessary.
-
Dilute the derivatized sample to a known volume with the mobile phase.
b. HPLC-UV Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid) is commonly used.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: Wavelength to be determined based on the UV spectrum of the derivatized this compound-MPP urea (typically around 254 nm).
c. Calibration
Prepare a series of calibration standards by derivatizing known concentrations of this compound standard. Plot the peak area against the concentration to construct a calibration curve.
High-Performance Liquid Chromatography with Mass Spectrometry Detection (HPLC-MS)
This method offers higher selectivity and sensitivity compared to HPLC-UV. Derivatization with Di-n-butylamine (DBA) is a common approach.[1][2]
a. Sample Preparation (Derivatization)
-
Follow a similar procedure as for HPLC-UV, but use Di-n-butylamine (DBA) as the derivatizing agent.
-
The reaction of this compound with DBA will form a stable urea derivative.
b. HPLC-MS Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
MS Detection: Electrospray ionization (ESI) in positive ion mode. Monitor the specific m/z transitions for the protonated molecule of the derivatized analyte.
c. Calibration
Prepare calibration standards by derivatizing known amounts of this compound with DBA.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For isocyanates, derivatization is necessary to improve volatility and thermal stability.
a. Sample Preparation (Derivatization)
-
Derivatize the sample containing this compound with Di-n-butylamine (DBA).
-
After the reaction is complete, the solvent is typically evaporated, and the residue is reconstituted in a solvent suitable for GC injection (e.g., ethyl acetate).
b. GC-MS Conditions
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).
-
MS Detection: Electron ionization (EI) mode. Monitor characteristic fragment ions of the derivatized analyte in selected ion monitoring (SIM) mode for enhanced sensitivity.
c. Calibration
Prepare and analyze a series of derivatized calibration standards to generate a calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical workflow for the validation of an analytical method.
References
A Spectroscopic Showdown: Unveiling the Isomers of 4-Methoxy-2-methylphenyl Isocyanate
For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a critical step in ensuring the safety, efficacy, and intellectual property of a new chemical entity. This guide provides a detailed spectroscopic comparison of 4-Methoxy-2-methylphenyl isocyanate and its structural isomers, offering a valuable resource for their differentiation and characterization.
This publication delves into the nuanced spectroscopic differences between this compound and its positional isomers, including 2-Methoxy-4-methylphenyl isocyanate, 3-Methoxy-5-methylphenyl isocyanate, and 4-Methoxy-3-methylphenyl isocyanate. By leveraging key analytical techniques such as Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), we present a framework for their unambiguous identification.
Due to the limited availability of comprehensive experimental spectra for all isomers in public databases, this guide combines available experimental data with predicted spectroscopic characteristics. This approach provides a robust reference for researchers, highlighting the expected spectral features of each isomer.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its selected isomers. It is important to note that where experimental data is not available, predicted values based on established spectroscopic principles are provided and clearly indicated.
Table 1: Physical and FT-IR Spectroscopic Data
| Compound | Structure | Boiling Point (°C/mmHg) | Density (g/mL at 25°C) | FT-IR: N=C=O Stretch (cm⁻¹) | FT-IR: Aromatic C-H Stretch (cm⁻¹) | FT-IR: C-O Stretch (cm⁻¹) |
| This compound | 76 °C / 1 mmHg[1] | 1.121[1] | ~2270 (strong, sharp) | ~3000-3100 | ~1200-1250 | |
| 2-Methoxy-4-methylphenyl isocyanate | 94.8-95.5 °C / 10 mmHg | 1.122 | ~2270 (strong, sharp) | ~3000-3100 | ~1200-1250 | |
| 3-Methoxy-5-methylphenyl isocyanate | Predicted: Similar to isomers | Predicted: Similar to isomers | Predicted: ~2270 (strong, sharp) | Predicted: ~3000-3100 | Predicted: ~1200-1250 | |
| 4-Methoxy-3-methylphenyl isocyanate | Predicted: Similar to isomers | Predicted: Similar to isomers | Predicted: ~2270 (strong, sharp) | Predicted: ~3000-3100 | Predicted: ~1200-1250 |
Table 2: ¹H NMR Spectroscopic Data (Predicted, in CDCl₃)
| Compound | δ (ppm) - OCH₃ | δ (ppm) - CH₃ | δ (ppm) - Aromatic Protons |
| This compound | ~3.8 | ~2.2 | ~6.7-7.0 (multiplets) |
| 2-Methoxy-4-methylphenyl isocyanate | ~3.9 | ~2.3 | ~6.8-7.1 (multiplets) |
| 3-Methoxy-5-methylphenyl isocyanate | ~3.8 | ~2.3 | ~6.6-6.9 (multiplets) |
| 4-Methoxy-3-methylphenyl isocyanate | ~3.8 | ~2.2 | ~6.8-7.0 (multiplets) |
Table 3: ¹³C NMR Spectroscopic Data (Predicted, in CDCl₃)
| Compound | δ (ppm) - N=C=O | δ (ppm) - Aromatic C-O | δ (ppm) - Aromatic C-NCO | δ (ppm) - Aromatic C-CH₃ | δ (ppm) - OCH₃ | δ (ppm) - CH₃ |
| This compound | ~125 | ~158 | ~128 | ~135 | ~55.5 | ~17 |
| 2-Methoxy-4-methylphenyl isocyanate | ~125 | ~155 | ~120 | ~138 | ~56.0 | ~21 |
| 3-Methoxy-5-methylphenyl isocyanate | ~125 | ~160 | ~140 | ~140 | ~55.5 | ~21.5 |
| 4-Methoxy-3-methylphenyl isocyanate | ~125 | ~157 | ~129 | ~128 | ~55.5 | ~16 |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Predicted [M+H]⁺ (m/z) | Key Fragmentation (Predicted) |
| This compound | C₉H₉NO₂ | 163.17 | 164.07 | Loss of CO, CH₃ |
| 2-Methoxy-4-methylphenyl isocyanate | C₉H₉NO₂ | 163.17 | 164.07 | Loss of CO, CH₃ |
| 3-Methoxy-5-methylphenyl isocyanate | C₉H₉NO₂ | 163.17 | 164.07 | Loss of CO, CH₃ |
| 4-Methoxy-3-methylphenyl isocyanate | C₉H₉NO₂ | 163.17 | 164.07 | Loss of CO, CH₃ |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound and its isomers.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: A standard FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Sample Preparation: A small drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
-
Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is acquired and subtracted from the sample spectrum.
-
Data Analysis: The characteristic absorption band of the isocyanate group (-N=C=O) is expected to appear as a strong, sharp peak around 2270 cm⁻¹. Other key absorbances include aromatic C-H stretches (3000-3100 cm⁻¹) and the C-O stretch of the methoxy group (1200-1250 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Sample Preparation: Approximately 10-20 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
-
Data Acquisition:
-
¹H NMR: Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired.
-
-
Data Analysis:
-
¹H NMR: The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integration of the signals for the methoxy protons, methyl protons, and aromatic protons are analyzed to determine the substitution pattern.
-
¹³C NMR: The chemical shifts of the carbonyl carbon of the isocyanate group, the aromatic carbons, and the methyl and methoxy carbons are analyzed. The substitution pattern on the aromatic ring will result in distinct chemical shifts for each isomer.
-
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.
-
Sample Introduction: The sample can be introduced directly via a direct insertion probe or, for volatile compounds, through a gas chromatograph (GC-MS).
-
Data Acquisition:
-
EI-MS: The sample is bombarded with high-energy electrons, causing ionization and fragmentation.
-
ESI-MS: The sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, typically resulting in the observation of the protonated molecule [M+H]⁺.
-
-
Data Analysis: The molecular ion peak will confirm the molecular weight of the compound. The fragmentation pattern in EI-MS can provide structural information based on the stable fragments formed.
Experimental Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis and differentiation of the this compound isomers.
Caption: Workflow for the spectroscopic identification of isocyanate isomers.
By following this structured analytical approach and utilizing the comparative data provided, researchers can confidently distinguish between the various isomers of this compound, ensuring the accuracy and integrity of their scientific endeavors.
References
Green Chemistry Breakthroughs: A Comparative Guide to Isocyanate-Free Reactions
The production of polyurethanes, a versatile class of polymers, has long been dominated by reactions involving isocyanates. However, significant health and environmental concerns associated with these highly reactive and toxic compounds have spurred the development of safer, greener alternatives. This guide provides a comprehensive comparison of emerging non-isocyanate polyurethane (NIPU) chemistries, offering researchers, scientists, and drug development professionals a detailed overview of their performance, supported by experimental data and protocols.
The Shift Away from Isocyanates: A Safer Future
Traditional polyurethane synthesis relies on the polyaddition reaction of diisocyanates with polyols.[1] Isocyanates, particularly aromatic ones, are known respiratory and skin sensitizers and are derived from the highly toxic precursor, phosgene.[2][3] The drive towards sustainable chemistry has led to the exploration of several isocyanate-free routes, with the most promising being the reaction of cyclic carbonates with amines to produce polyhydroxyurethanes (PHUs).[4] This method not only avoids the use of hazardous materials but also offers the potential to utilize bio-based resources and carbon dioxide as a feedstock, further enhancing its green credentials.[5][6]
Other notable non-isocyanate routes include transurethanization (polycondensation), ring-opening polymerization of cyclic carbamates, and rearrangement reactions.[4] However, the cyclic carbonate pathway is the most widely investigated and commercially promising due to its efficiency and the unique properties of the resulting polymers.[4]
Performance Benchmark: Non-Isocyanate Polyurethanes vs. Conventional Polyurethanes
The performance of NIPUs is a critical factor in their potential to replace traditional polyurethanes. While early NIPU systems exhibited some limitations, such as slower reaction times and lower molecular weights, recent advancements have led to materials with comparable and, in some cases, superior properties.[1][2]
Mechanical Properties
The mechanical properties of NIPUs can be tailored by carefully selecting the constituent monomers. The data below summarizes typical ranges for key mechanical indicators.
| Property | Conventional Polyurethane (PU) | Non-Isocyanate Polyurethane (NIPU/PHU) | Test Method |
| Tensile Strength (MPa) | 25 - 50 | 1 - 60 | ASTM D412 |
| Elongation at Break (%) | 400 - 800 | 29 - 243 | ASTM D412 |
| Young's Modulus (MPa) | 10 - 50 | 15 - 70 | ASTM D412 |
Note: The data presented are representative values and can vary significantly based on the specific formulation of the polymer.[7]
Thermal Properties
The thermal stability of NIPUs is a key advantage, often exceeding that of conventional polyurethanes due to the absence of thermally labile biuret and allophanate groups.[5] The presence of hydroxyl groups in PHUs also contributes to strong intermolecular hydrogen bonding, enhancing their thermal and chemical resistance.[5]
| Property | Conventional Polyurethane (PU) | Non-Isocyanate Polyurethane (NIPU/PHU) | Test Method |
| Glass Transition Temp. (Tg, °C) | -50 to 0 (soft segment) | -23 to 115 | DSC |
| ~50 (hard segment) | |||
| Decomposition Temp. (Td, °C) | 300 - 350 | 225 - 350 | TGA |
Note: Tg and Td values are highly dependent on the specific monomers and crosslinking density.[4][7][8]
Experimental Protocols: Synthesizing the Future of Polyurethanes
The following sections provide detailed methodologies for the key experimental procedures in NIPU synthesis.
Synthesis of Bis(cyclic carbonate) from Epoxidized Soybean Oil and CO2
This two-step process involves the epoxidation of a bio-based oil followed by the cycloaddition of carbon dioxide.
Step 1: Epoxidation of Soybean Oil
-
Materials: Soybean oil, hydrogen peroxide (30%), formic acid, ethyl acetate.
-
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add soybean oil and ethyl acetate.
-
Slowly add formic acid to the mixture while stirring.
-
Carefully add hydrogen peroxide dropwise, maintaining the reaction temperature below 40°C.
-
After the addition is complete, continue stirring at 60°C for 6 hours.
-
Wash the organic layer with distilled water until neutral.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain epoxidized soybean oil (ESBO).
-
Step 2: Cycloaddition of CO2 to ESBO
-
Materials: Epoxidized soybean oil (ESBO), tetrabutylammonium bromide (TBAB) catalyst, carbon dioxide (CO2).
-
Procedure:
-
Place ESBO and TBAB (5 wt%) in a high-pressure reactor.[9]
-
Pressurize the reactor with CO2 to the desired pressure (e.g., 4.9 MPa).[10]
-
Heat the reactor to the desired temperature (e.g., 105-120°C) and maintain for the specified reaction time (e.g., 24-48 hours).[9][10]
-
After the reaction, cool the reactor to room temperature and slowly release the CO2 pressure.
-
The resulting product is carbonated soybean oil (CSBO), a bis(cyclic carbonate).
-
Synthesis of Polyhydroxyurethane (PHU) from Bis(cyclic carbonate) and Diamine
This procedure outlines the ring-opening polymerization of a bis(cyclic carbonate) with a diamine to form a PHU.
-
Materials: Bis(cyclic carbonate) (e.g., CSBO), diamine (e.g., 1,6-hexamethylenediamine), N-methyl-2-pyrrolidone (NMP) as solvent (optional), 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as catalyst (optional).[11]
-
Procedure:
-
In a reaction vessel, dissolve the bis(cyclic carbonate) and diamine in NMP.[11]
-
If using a catalyst, add TBD to the solution.[11]
-
Stir the reaction mixture at a specific temperature (e.g., room temperature to 100°C) for a designated time (e.g., 4 to 24 hours).[8][11]
-
The progress of the reaction can be monitored by FT-IR spectroscopy by observing the disappearance of the cyclic carbonate peak (around 1785-1800 cm⁻¹).[8]
-
Precipitate the resulting polymer in a non-solvent like water or methanol.
-
Collect the polymer by filtration and dry under vacuum to a constant weight.
-
Visualizing the Chemistry: Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key chemical reactions and experimental processes involved in the synthesis of non-isocyanate polyurethanes.
References
- 1. Toward Sustainable Polyurethane Alternatives: A Review of the Synthesis, Applications, and Lifecycle of Non-Isocyanate Polyurethanes (NIPUs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Fabrication of Non-Isocyanate Polyurethane-Based Composite Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review on vegetable oil-based non isocyanate polyurethane: towards a greener and sustainable production route - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08684D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Bis(cyclic carbonates) from Epoxy Resin under Microwave Irradiation: The Structural Analysis and Evaluation of Thermal Properties [mdpi.com]
- 10. Synthesis of bis(cyclic carbonate) and propylene carbonate via a one-pot coupling reaction of CO2, bisepoxide and propylene oxide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. kyutech.repo.nii.ac.jp [kyutech.repo.nii.ac.jp]
A Comparative Guide to the Efficacy of Isocyanates in Drug Discovery Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Isocyanates are a highly valuable class of reagents in drug discovery, primarily due to the exceptional reactivity of the isocyanate group (–N=C=O). This functional group readily reacts with a wide range of nucleophiles present in drug-like molecules and biological systems, such as amines, alcohols, and thiols, to form stable urea, carbamate, and thiocarbamate linkages, respectively.[1][2] This versatility allows for the effective conjugation of small molecules to create probes, linkers for antibody-drug conjugates (ADCs), or to build complex molecular scaffolds. The choice of isocyanate is critical as its structure dictates reactivity, stability of the resulting linkage, and can significantly influence the pharmacological profile of the final compound.
This guide provides a comparative analysis of different isocyanates, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their drug discovery applications.
Comparative Reactivity and Yields
The efficacy of an isocyanate in modifying a drug scaffold is largely determined by its reactivity towards various nucleophilic functional groups. This reactivity is influenced by both electronic and steric factors. Aromatic isocyanates are generally more reactive than aliphatic ones due to the electron-withdrawing nature of the aromatic ring, which increases the electrophilicity of the isocyanate carbon.[3] Conversely, bulky substituents near the isocyanate group can sterically hinder the reaction.
The following table summarizes the typical reactivity and reported yields for the reaction of various nucleophiles with a generic isocyanate, demonstrating a common trend in nucleophilicity.
| Nucleophilic Group | Product Linkage | General Reactivity Trend | Typical Isolated Yields (%) |
| Primary Aliphatic Amine | Urea | Very High | 45 - 56% (for secondary amines) |
| Secondary Aliphatic Amine | Urea | High | 45 - 56% |
| Benzyl Alcohol | Carbamate | Moderate to High | 35 - 46% |
| Thiol | Thiocarbamate | Moderate | 16 - 35% |
| Phenol | Carbamate | Moderate | 16 - 18% |
| Primary Alcohol | Carbamate | Low to Moderate | 8 - 33% |
| Data compiled from isocyanate-mediated chemical tagging (IMCT) studies. Yields are comparable and generally consistent with the nucleophilicity of each group.[1] |
Key Isocyanates in Drug Discovery
The selection of an isocyanate depends on the desired reactivity, the nature of the scaffold, and the properties of the final product.
| Isocyanate Type | Examples | Key Characteristics & Applications |
| Aliphatic | Hexamethylene diisocyanate (HDI), Isophorone diisocyanate (IPDI) | Lower reactivity than aromatics; resulting polyurethanes have good light stability. Used in developing drug delivery systems.[3][4] |
| Aromatic | Phenyl isocyanate, Toluene diisocyanate (TDI), Methylene diphenyl diisocyanate (MDI) | High reactivity. Often used as building blocks for creating complex molecular scaffolds and polymers.[3][5] |
| Acyl | Benzoyl isocyanate | Highly reactive due to the electron-withdrawing benzoyl group, making it a potent reagent for forming N-acyl ureas.[6] |
| Functionalized | Amino acid ester isocyanates | Chiral building blocks used to introduce amino acid motifs into drug scaffolds, offering points for diversification.[7] |
| Blocked | Oxime-blocked TDI | Stable at room temperature, deblocking at elevated temperatures to release the reactive isocyanate. Used in controlled reactions.[8] |
Experimental Protocols
Detailed and reproducible experimental design is fundamental to comparing the efficacy of different reagents. Below are protocols for key experimental procedures involving isocyanates.
Protocol 1: General Isocyanate-Mediated Modification of a Drug Scaffold
This protocol is based on the Isocyanate-Mediated Chemical Tagging (IMCT) methodology for modifying nucleophilic groups on small molecules.[1][2]
Objective: To conjugate a chemical tag to a drug-like small molecule containing a nucleophilic handle (e.g., amine, alcohol, thiol).
Materials:
-
Template resin with a cleavable linker and an isocyanate capture group
-
Diisocyanate linker (e.g., hexamethylene diisocyanate)
-
Drug-like small molecule with a nucleophilic group
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Lithium bis(trimethylsilyl)amide (LiHMDS) for alcohols)
-
Quenching agent (e.g., methanol)
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)-based)
Procedure:
-
Resin Preparation: Swell the isocyanate-functionalized template resin in the chosen anhydrous solvent.
-
Small Molecule Addition: Add the nucleophilic small molecule to the resin slurry. If the nucleophile is a less reactive alcohol, a base such as LiHMDS may be added to promote the reaction.[1]
-
Reaction: Allow the mixture to react at room temperature with agitation for a specified time (e.g., 1-4 hours). The reaction occurs with a 1-to-1 stoichiometry on the resin surface, preventing excessive reactivity.[1][2]
-
Washing: After the reaction is complete, wash the resin extensively with the reaction solvent, methanol, and DCM to remove unreacted reagents.
-
Cleavage: Treat the resin with a cleavage cocktail to release the modified small molecule from the solid support.
-
Purification and Analysis: Purify the cleaved product using standard techniques like High-Performance Liquid Chromatography (HPLC). Confirm the structure and purity using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Synthesis of an Amino Acid Ester Isocyanate
This protocol provides a high-yielding route to amino acid ester isocyanates using triphosgene.[7]
Objective: To synthesize methyl (S)-2-isocyanato-3-phenylpropanoate from L-phenylalanine methyl ester hydrochloride.
Materials:
-
L-phenylalanine methyl ester hydrochloride
-
Methylene chloride (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Triphosgene
-
Magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer, combine DCM, saturated aqueous NaHCO₃, and L-phenylalanine methyl ester hydrochloride.
-
Cooling: Cool the biphasic mixture in an ice bath.
-
Phosgenation: While stirring vigorously, add triphosgene in a single portion. Continue stirring in the ice bath for 15 minutes. This mild condition is superior to harsher methods.[7]
-
Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer three times with DCM.
-
Drying and Concentration: Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield a colorless oil.
-
Purification: Purify the oil by Kugelrohr distillation to obtain the final product, methyl (S)-2-isocyanato-3-phenylpropanoate.[7]
Protocol 3: Kinetic Analysis of Isocyanate-Alcohol Reaction
This protocol outlines a method for determining the second-order rate constant for the reaction between an isocyanate and an alcohol.[6]
Objective: To determine the reaction kinetics of an isocyanate (e.g., benzoyl isocyanate) with an alcohol (e.g., n-butanol).
Materials:
-
Isocyanate (e.g., benzoyl isocyanate)
-
Alcohol (e.g., n-butanol)
-
Anhydrous solvent (e.g., toluene, acetonitrile)
-
Thermostated reaction vessel
-
Quenching agent: Standardized solution of dibutylamine in the same solvent
-
Titration apparatus or HPLC for analysis
Procedure:
-
Preparation: Prepare stock solutions of the isocyanate and the alcohol in the anhydrous solvent at known concentrations.
-
Reaction Setup: Equilibrate the reaction vessel to the desired temperature (e.g., 25 °C). Add a known volume of the alcohol solution to the vessel.
-
Initiation: At time zero, rapidly inject a known volume of the isocyanate solution into the vessel with vigorous stirring.
-
Sampling: At timed intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction in each aliquot by adding it to a known excess of the standardized dibutylamine solution. Dibutylamine rapidly reacts with any remaining isocyanate.[6]
-
Analysis: Determine the amount of unreacted dibutylamine in the quenched sample, typically by back-titration with a standard acid solution. The concentration of the isocyanate at each time point can then be calculated.
-
Data Processing: Plot the appropriate concentration-time data (e.g., 1/[Isocyanate] vs. time for a second-order reaction) to determine the rate constant from the slope of the line.
Visualizing Workflows and Mechanisms
Diagrams are essential for understanding complex experimental workflows and chemical relationships.
Caption: Isocyanate-Mediated Chemical Tagging (IMCT) Workflow.
Caption: Isocyanate Reactions with Common Nucleophiles.
Caption: Structure-Activity Relationship (SAR) Logic Diagram.
Structure-Activity Relationship (SAR) Considerations
The linker formed from the isocyanate reaction is not merely an inert spacer; it becomes an integral part of the final molecule's pharmacophore. The resulting urea or carbamate moiety can:
-
Introduce Hydrogen Bonding: The N-H and C=O groups can act as hydrogen bond donors and acceptors, respectively, potentially forming new, beneficial interactions with the biological target.[9]
-
Modify Physicochemical Properties: The choice of isocyanate (aliphatic vs. aromatic, bulky vs. linear) alters the lipophilicity, polarity, and conformational flexibility of the final molecule, which can impact solubility, cell permeability, and metabolic stability.[9][10]
-
Influence Conformation: The geometry of the linker can orient the drug scaffold in a more or less favorable position within the target's binding site.
Therefore, a library of compounds synthesized with different isocyanates can be a powerful tool for exploring the structure-activity relationships and optimizing lead compounds.[11]
Conclusion
Isocyanates are powerful and versatile reagents for the modification and synthesis of complex molecules in drug discovery. Their efficacy is a function of their inherent structure, which governs reactivity with a broad range of nucleophiles. A systematic comparison of different isocyanates, using well-defined kinetic analysis and reaction protocols, allows researchers to make informed decisions. By carefully selecting the isocyanate, scientists can not only achieve efficient synthesis but also fine-tune the biological and physicochemical properties of the resulting compounds, ultimately accelerating the journey from a preliminary hit to a viable drug candidate.
References
- 1. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Challenges and recent advances in bio-based isocyanate production - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC04644J [pubs.rsc.org]
- 4. The Influence of an Isocyanate Structure on a Polyurethane Delivery System for 2′-Deoxycytidine-5′-monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Isocyanates Define New Frontiers in Healthcare? [eureka.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 10. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 11. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 4-Methoxy-2-methylphenyl isocyanate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling reactive chemicals such as 4-Methoxy-2-methylphenyl isocyanate. This guide provides immediate, essential safety protocols, logistical information for operations, and disposal plans to minimize risk and ensure compliance with safety standards.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the final and a critical line of defense against exposure to this compound. The following table summarizes the required PPE for handling this chemical. It is crucial to use this PPE in conjunction with engineering controls like a certified chemical fume hood.
| PPE Category | Specification | Rationale |
| Respiratory Protection | A full-face supplied-air respirator (SAR) is the preferred option.[1][2] If a supplied-air system is not feasible, a full-face air-purifying respirator (APR) with organic vapor (OV) cartridges and P100 particulate filters may be used for short durations with a strict cartridge change schedule.[2][3] | Isocyanates can cause severe respiratory irritation and sensitization.[2] Supplied-air respirators provide the highest level of protection.[1] Air-purifying respirators with the correct cartridges can be effective, but breakthrough of the contaminant cannot be detected by smell or taste.[3] |
| Hand Protection | Chemical-resistant gloves are required. Nitrile or butyl rubber gloves are recommended. Latex gloves are not suitable as they offer poor resistance to isocyanates.[1] | Isocyanates can be absorbed through the skin and cause irritation and sensitization.[1] While specific breakthrough time data for this compound is not readily available, nitrile and butyl rubber generally provide good resistance to aromatic isocyanates. Always inspect gloves for damage before use and change them immediately if contaminated. |
| Eye and Face Protection | Chemical safety goggles in combination with a face shield are required.[1] If a full-face respirator is used, this provides adequate eye and face protection. | This chemical can cause serious eye irritation. A face shield protects against splashes of the liquid. |
| Protective Clothing | A chemically resistant lab coat or coveralls, such as those made from Tyvek®, should be worn.[4] This should be worn over personal clothing. Closed-toe shoes are mandatory. | Protective clothing prevents skin contact with the chemical. |
Emergency Procedures
Immediate and appropriate response to an exposure is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | For minor spills, trained personnel wearing appropriate PPE should absorb the spill with an inert material (e.g., sand, vermiculite). The contaminated material should be collected in a labeled, open container for disposal. Do not seal the container immediately, as carbon dioxide gas may be generated. For large spills, evacuate the area and contact emergency services. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for safety.
Operational Protocol:
-
Preparation: Before starting any work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is available and in good condition. Have spill control materials and emergency contact information readily accessible.
-
Handling:
-
Conduct all work with this compound in a certified chemical fume hood.
-
Wear all required PPE as specified in the table above.
-
Use the smallest amount of the chemical necessary for the experiment.
-
Avoid creating aerosols.
-
Keep the container tightly closed when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces that may have come into contact with the chemical.
-
Carefully remove and dispose of contaminated PPE.
-
Wash hands thoroughly with soap and water after handling the chemical.
-
Disposal Plan:
-
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste.
-
Collect contaminated materials in a designated, properly labeled, and sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
